1,8-Naphthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
|---|---|---|
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InChI |
InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |
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InChI Key |
GRSMWKLPSNHDHA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H6O3 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4026505 | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
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Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
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| Record name | 1,8-Naphthalic anhydride | |
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Flash Point |
272 °C, 272 degree C (open cup) | |
| Record name | 1,8-Naphthalic anhydride | |
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Solubility |
Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |
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Vapor Pressure |
0.00000041 [mmHg] | |
| Record name | 1,8-Naphthalic anhydride | |
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Color/Form |
Light tan crystalline solid, Needles in alcohol | |
CAS No. |
81-84-5, 34314-32-4 | |
| Record name | Naphthalic anhydride | |
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| Record name | Naphthalic anhydride | |
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| Record name | Naphthalenedicarboxylic anhydride | |
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| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
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| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
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| Record name | Naphthalene-1,8-dicarboxylic anhydride | |
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| Record name | NAPHTHALIC ANHYDRIDE | |
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Melting Point |
273-274 °C | |
| Record name | NAPHTHALIC ANHYDRIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the History and Discovery of 1,8-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthalic anhydride (B1165640), a key chemical intermediate, has played a significant role in the development of dyes, pigments, and more recently, in the fields of fluorescent probes and pharmaceuticals. This technical guide provides a comprehensive overview of its history, from its initial discovery in the late 19th century to the evolution of its synthesis. The document details key experimental protocols, presents comparative quantitative data for various synthetic methods, and illustrates the core chemical transformations.
History and Discovery
While the precise individual credited with the initial discovery of 1,8-naphthalic anhydride remains undocumented, its emergence is rooted in the extensive investigation of coal tar derivatives during the late 19th century. Early synthetic approaches likely involved the oxidation of substituted naphthalenes, such as 1,8-dimethylnaphthalene, utilizing potent oxidizing agents like chromic acid or potassium permanganate (B83412) in acidic environments.
A significant advancement in the synthesis of this compound came with the utilization of acenaphthene (B1664957), a component of coal tar, as a readily available starting material. The development of both liquid-phase and vapor-phase oxidation methods for acenaphthene marked a pivotal moment in the industrial production of this compound.
The 20th century saw further refinements in the manufacturing process, particularly with the advent of catalytic vapor-phase oxidation. A notable milestone in this area was the development of processes using vanadium pentoxide as a catalyst, which offered a more efficient and scalable method for producing high-purity this compound. This innovation was crucial for meeting the growing demand for the compound in various industries.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₆O₃ |
| Molar Mass | 198.17 g/mol [1] |
| Melting Point | 269–276 °C[1] |
| Appearance | White to pale yellow crystalline solid[1] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. |
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the oxidation of acenaphthene. The two primary industrial methods are liquid-phase oxidation and vapor-phase catalytic oxidation.
Liquid-Phase Oxidation of Acenaphthene
This traditional method involves the oxidation of acenaphthene using strong oxidizing agents in a liquid medium. Chromic acid, generated in situ from sodium or potassium dichromate and sulfuric acid, is a common oxidant.
Experimental Protocol: Liquid-Phase Oxidation with Sodium Dichromate
Materials:
-
Acenaphthene
-
Sodium dichromate dihydrate
-
Glacial acetic acid
-
Water
Procedure:
-
A solution of acenaphthene in glacial acetic acid is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
A solution of sodium dichromate dihydrate in a mixture of glacial acetic acid and water is added dropwise to the acenaphthene solution while maintaining the temperature between 30-40°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 40°C.
-
The mixture is then poured into a large volume of cold water to precipitate the crude this compound.
-
The precipitate is collected by filtration, washed thoroughly with water to remove chromium salts and acetic acid, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as acetic acid or nitrobenzene.
Vapor-Phase Catalytic Oxidation of Acenaphthene
The modern industrial production of this compound heavily relies on the vapor-phase catalytic oxidation of acenaphthene. This method offers high throughput and continuous operation.
Experimental Protocol: Vapor-Phase Catalytic Oxidation
Materials:
-
Acenaphthene
-
Air
-
Vanadium pentoxide (V₂O₅) catalyst on a support (e.g., alumina (B75360) or silica)
Procedure:
-
A fixed-bed reactor is packed with a vanadium pentoxide catalyst.
-
Acenaphthene is vaporized and mixed with a preheated stream of air.
-
The gaseous mixture is passed through the catalyst bed, which is maintained at a temperature between 350°C and 450°C.
-
The reaction is highly exothermic, and careful temperature control is crucial to prevent over-oxidation to carbon dioxide and other byproducts.
-
The product stream exiting the reactor is cooled, causing the this compound to desublimate and be collected as a solid.
-
The collected product is typically of high purity but can be further purified by sublimation if required.
Quantitative Data on Synthetic Methods
The choice of synthetic method depends on factors such as desired purity, scale of production, and environmental considerations. The following table summarizes typical quantitative data for the two main synthetic routes.
| Synthetic Method | Starting Material | Oxidizing Agent/Catalyst | Typical Yield (%) | Purity (%) | Key References |
| Liquid-Phase Oxidation | Acenaphthene | Sodium Dichromate/H₂SO₄ | 70-85 | 95-98 | - |
| Vapor-Phase Catalytic Oxidation | Acenaphthene | Vanadium Pentoxide (V₂O₅) | 80-95 | >99 | - |
Spectroscopic Characterization Data
The identity and purity of this compound are confirmed using various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ 8.55 (dd, J=8.0, 4.0 Hz, 4H), 7.93 (t, J=8.0, 4.0 Hz, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 161.19, 135.86, 132.93, 130.22, 128.03, 119.54 |
| IR (KBr) | ν (cm⁻¹): 1770, 1735 (C=O stretching of anhydride) |
Visualized Experimental Workflows and Chemical Transformations
The following diagrams illustrate the key synthetic pathways for this compound.
Caption: Workflow for the liquid-phase oxidation of acenaphthene.
Caption: Workflow for the vapor-phase catalytic oxidation of acenaphthene.
Applications in Research and Development
This compound serves as a versatile precursor in the synthesis of a wide range of compounds. Its derivatives, particularly naphthalimides, are of significant interest in various research areas:
-
Fluorescent Probes: The rigid and planar naphthalimide core often imparts strong fluorescence, making its derivatives valuable as fluorescent labels, chemosensors, and in bio-imaging.
-
Drug Development: Naphthalimide derivatives have been investigated for their potential as anticancer agents, with some compounds showing activity as DNA intercalators and topoisomerase inhibitors.
-
Dyes and Pigments: Historically, this has been the primary application. This compound is a key building block for high-performance perinone pigments and various solvent and disperse dyes.
-
Polymer Science: It is used in the synthesis of polyimides and other high-performance polymers, imparting thermal stability and specific optical properties.
Conclusion
From its origins in the study of coal tar to its current role as a critical building block in modern chemistry, this compound has a rich history. The development of efficient synthetic methods, particularly the vapor-phase catalytic oxidation of acenaphthene, has made this versatile intermediate widely available for a growing number of applications. For researchers and scientists, a thorough understanding of its synthesis and properties is essential for leveraging its potential in the design and creation of novel functional molecules.
References
Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,8-naphthalic anhydride (B1165640) from acenaphthene (B1664957), a critical transformation for the production of various fine chemicals, including dyes, pigments, optical brighteners, and precursors for pharmacologically active naphthalimide derivatives. The guide details the predominant synthetic routes, including liquid-phase and vapor-phase oxidation, with a focus on the underlying reaction mechanisms. Experimental protocols for key methodologies are provided, and quantitative data from various synthetic approaches are summarized for comparative analysis. The reaction pathways are further elucidated through detailed diagrams generated using Graphviz (DOT language), offering a clear visual representation of the chemical transformations.
Introduction
1,8-Naphthalic anhydride is a vital intermediate in the chemical industry, prized for its rigid, planar structure which imparts unique photophysical properties to its derivatives. The primary industrial route to this compound is the oxidation of acenaphthene, a polycyclic aromatic hydrocarbon readily available from coal tar. The oxidation can be achieved through several methods, broadly categorized as liquid-phase and vapor-phase oxidation, each with distinct advantages and mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts.
Reaction Mechanisms
The synthesis of this compound from acenaphthene is a multi-step oxidation process. The generally accepted reaction sequence proceeds through acenaphthenone and acenaphthenequinone (B41937) as key intermediates.
Liquid-Phase Oxidation
Liquid-phase oxidation is a versatile method that can be performed using stoichiometric oxidants or catalytic systems in a suitable solvent, typically acetic acid.
A widely employed industrial method involves the use of cobalt and manganese salts as catalysts in acetic acid, with bromide ions often acting as promoters. The roles of the metal catalysts are distinct: cobalt is more effective in the initial oxidation of acenaphthene to acenaphthenequinone, while manganese is crucial for the subsequent oxidation of the quinone to this compound.[1] The mechanism is believed to proceed via a free-radical chain reaction.
The proposed mechanism involves the following key steps:
-
Initiation: The Co(II)/Mn(II) catalysts are oxidized to their higher oxidation states (Co(III)/Mn(III)) by reacting with a hydroperoxide or the solvent.
-
Propagation: The activated catalyst then abstracts a hydrogen atom from the benzylic position of acenaphthene, generating an acenaphthenyl radical. This radical reacts with molecular oxygen to form a peroxy radical.
-
Intermediate Formation: The peroxy radical can undergo a series of reactions, including abstraction of a hydrogen atom from another acenaphthene molecule, to form a hydroperoxide. Decomposition of the hydroperoxide, catalyzed by the metal ions, leads to the formation of acenaphthenone and subsequently acenaphthenequinone.
-
Final Oxidation: The manganese catalyst is particularly effective in the oxidative cleavage of the C-C bond in acenaphthenequinone, a step analogous to a Baeyer-Villiger oxidation, to yield this compound.
Caption: Liquid-Phase Catalytic Oxidation Pathway.
Strong oxidizing agents like sodium dichromate in glacial acetic acid can also be used for this transformation. This method offers high yields but requires the use of stoichiometric amounts of heavy metal oxidants.[2]
The mechanism is thought to involve the formation of a chromate (B82759) ester intermediate, followed by elimination to form acenaphthenone. Further oxidation leads to acenaphthenequinone, which is then cleaved to the anhydride.
Caption: Stoichiometric Oxidation with Dichromate.
Vapor-Phase Oxidation
Vapor-phase oxidation is a continuous process that is well-suited for large-scale industrial production. In this method, a mixture of acenaphthene vapor and an oxygen-containing gas (typically air) is passed over a heated catalyst bed.[3] Vanadium pentoxide (V₂O₅) supported on a carrier like pumice is a commonly used catalyst.[3]
The mechanism of vapor-phase oxidation on a metal oxide catalyst is complex and involves several surface-mediated steps:
-
Adsorption: Acenaphthene and oxygen adsorb onto the surface of the vanadium oxide catalyst.
-
Activation: The catalyst facilitates the activation of the C-H bonds of the methylene (B1212753) groups in acenaphthene and the O=O bond of molecular oxygen.
-
Surface Reaction: A series of oxidation steps occur on the catalyst surface, leading to the formation of intermediates such as acenaphthenone and acenaphthenequinone.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
Caption: Vapor-Phase Catalytic Oxidation Workflow.
Quantitative Data Presentation
The following table summarizes the quantitative data for different methods of synthesizing this compound from acenaphthene.
| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Reference |
| Liquid-Phase | Sodium Dichromate | Glacial Acetic Acid | 70 | Atmospheric | 90 min | 80 | [2] |
| Liquid-Phase | Co/Mn acetates, Bromide | Acetic Acid | 110 | Atmospheric | - | High | [1] |
| Vapor-Phase | Vanadium Oxide | - | 250-550 | Atmospheric | Continuous | - | [3] |
| Microwave-assisted | Sodium Dichromate | Acetic Acid | - | - | 36 min | >85 | [4] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Liquid-Phase Oxidation with Sodium Dichromate[2]
Materials:
-
Acenaphthylene (B141429) (15 g, 0.1 mol)
-
Glacial Acetic Acid (500 mL)
-
Sodium Dichromate (55 g, 0.2 mol)
-
Ice water
Procedure:
-
In a reaction flask, add acenaphthylene (15 g, 0.1 mol) to 500 mL of glacial acetic acid.
-
To this solution, add 55 g (0.2 mol) of sodium dichromate.
-
Slowly heat the mixture to 70°C and maintain this temperature for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the hot reaction mixture into 2000 mL of ice water.
-
A solid precipitate will form. Filter the mixture to collect the solid.
-
Dry the filter cake to obtain this compound.
-
Expected yield: 16 g (80%).
Vapor-Phase Catalytic Oxidation[3]
Materials:
-
Acenaphthene
-
Vanadium oxide catalyst on a pumice support
-
Air or oxygen-containing gas
Procedure:
-
Pack a tubular reactor with the vanadium oxide catalyst.
-
Heat the reactor to a temperature between 250°C and 550°C.
-
Vaporize the acenaphthene and mix it with a stream of air or another oxygen-containing gas.
-
Pass the gas mixture through the heated catalyst bed.
-
The products exiting the reactor, which include this compound, acenaphthenequinone, and unreacted acenaphthene, are then cooled and separated.
-
The unreacted acenaphthene can be recycled back into the feed stream.
Conclusion
The synthesis of this compound from acenaphthene can be effectively achieved through both liquid-phase and vapor-phase oxidation methods. The choice of method depends on the desired scale of production, available equipment, and environmental considerations. Liquid-phase oxidation using Co/Mn catalysts offers a high-yield route with catalytic turnover, while stoichiometric oxidation with dichromate provides a high-yielding laboratory-scale preparation. Vapor-phase oxidation is the preferred method for large-scale, continuous industrial production due to its efficiency and potential for catalyst recycling. A thorough understanding of the reaction mechanisms, as detailed in this guide, is paramount for the rational design of improved catalysts and processes for the synthesis of this important chemical intermediate.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Physicochemical Characterization of 1,8-Naphthalic Anhydride: A Technical Guide
Introduction
1,8-Naphthalic anhydride (B1165640), with the chemical formula C₁₂H₆O₃, is a key organic compound widely utilized as a precursor in the synthesis of various dyes, pigments, optical brighteners, and pharmaceuticals.[1][2] Structurally derived from naphthalene, it features an anhydride functional group attached to the 1 and 8 positions of the aromatic rings.[2] This technical guide provides an in-depth overview of its core physicochemical properties, focusing on solubility, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.
General Physicochemical Properties
1,8-Naphthalic anhydride typically appears as a white to pale yellow or beige crystalline powder.[2][3] It is a stable compound under normal storage conditions but is sensitive to moisture.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆O₃ | [3][4][5] |
| Molar Mass | 198.17 g/mol | [3][4][5][6] |
| Appearance | White to pale yellow/beige crystalline powder | [2][3] |
| Melting Point | 267–276 °C | [2][3][4][5] |
| Boiling Point | Decomposes before boiling; sublimes | [3][4] |
| Density | ~1.45 g/cm³ at 20°C | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is characterized by poor solubility in water and varying degrees of solubility in organic solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / Decomposes | [1][3][4][7] |
| Hot Ethanol (B145695) | Slightly soluble to soluble | [3][4] |
| Ether | Soluble | [1][4] |
| Benzene | Insoluble | [4] |
| Hot Acetic Acid | Soluble | [4] |
| Chloroform | Soluble | [3] |
| Acetone | Soluble | [2] |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR Data (400 MHz, DMSO-d₆) [6]
| Chemical Shift (ppm) | Assignment |
| 8.54 | Aromatic Proton |
| 8.52 | Aromatic Proton |
| 7.916 | Aromatic Proton |
Note: Assignments are based on C-H COSY data.[6]
¹³C NMR data for this compound is also available and can be found in spectral databases.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the anhydride functional group and the aromatic ring structure. While specific peak values were not detailed in the provided search results, FTIR spectra are available in various databases and are used for identification purposes.[8][9][10]
Experimental Protocols
The following sections detail generalized methodologies for determining the physicochemical properties discussed.
Solubility Determination
A standard qualitative method for determining solubility involves the following steps:
-
Sample Preparation: Place approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, shake the test tube vigorously for 60 seconds.[11]
-
Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." For intermediate cases, it may be noted as "slightly soluble."[11][12]
-
Temperature Effects: For solvents like ethanol and acetic acid, the procedure can be repeated while heating the solvent to determine solubility at elevated temperatures.
NMR Spectrum Acquisition
The following is a general procedure for preparing a sample for NMR analysis:
-
Sample Weighing: Weigh 5-25 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is typically required.[13]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble, such as DMSO-d₆.[14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[13]
-
Filtration: To remove any particulate matter that can affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.
-
Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent to provide a reference signal at 0 ppm.[14]
-
Acquisition: The prepared sample is placed in the NMR spectrometer. The instrument is then tuned, the magnetic field is shimmed for homogeneity, and the spectrum is acquired.[15]
FTIR Spectrum Acquisition (Solid Sample)
For a solid powder like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR-FTIR Method:
-
Background Scan: Record a background spectrum of the clean ATR crystal without the sample. This accounts for atmospheric and instrument-related absorptions.[16]
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring it is fully covered.[16]
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[16]
-
Sample Scan: Acquire the FTIR spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe.[16]
Characterization Workflow
The logical flow for the physicochemical characterization of this compound is illustrated in the diagram below.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. This compound, 97% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. Page loading... [guidechem.com]
- 3. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound(81-84-5) 1H NMR [m.chemicalbook.com]
- 7. 81-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Naphthalic anhydride [webbook.nist.gov]
- 10. This compound, 97% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 1,8-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of 1,8-naphthalic anhydride (B1165640), a key intermediate in the synthesis of various dyes, pigments, and functional materials. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical characteristics and ensuring batch-to-batch consistency in its applications.
Introduction to Polymorphism in 1,8-Naphthalic Anhydride
This compound (C₁₂H₆O₃) is known to exist in at least three polymorphic forms, each exhibiting a distinct crystal packing arrangement. These differences in the solid state can significantly influence properties such as solubility, dissolution rate, melting point, and stability, which are critical parameters in industrial processes and product performance. The known polymorphs of this compound belong to the monoclinic and orthorhombic crystal systems.
Crystal Structure Data
The crystallographic data for the three identified polymorphs of this compound are summarized in the table below. This allows for a clear comparison of their unit cell parameters and other key structural features.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Monoclinic | Monoclinic | P2₁/c | 3.7687 | 14.5269 | 15.8083 | 90 | 94.752 | 90 | 862.49 | 4 |
| Orthorhombic I | Orthorhombic | P2₁2₁2₁ | 12.48 | 16.48 | 4.02 | 90 | 90 | 90 | 827.28 | 4 |
| Orthorhombic II | Orthorhombic | Pbca | 15.18 | 17.82 | 7.14 | 90 | 90 | 90 | 1931.15 | 8 |
Experimental Protocols for Polymorph Preparation
The ability to selectively crystallize a desired polymorph is essential for research and development. Below are the detailed experimental methodologies for the preparation of the known polymorphs of this compound.
Hydrothermal Synthesis of the Monoclinic Polymorph (P2₁/c)
This method yields yellow, prism-shaped single crystals of the monoclinic polymorph.[1][2]
Materials:
-
This compound
-
Molybdenum(VI) oxide (MoO₃)
-
Manganese(II) acetate (B1210297) (Mn(Ac)₂)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
Procedure:
-
In a 25 ml Teflon-lined stainless steel autoclave, combine 3 mmol of MoO₃, 2 mmol of Mn(Ac)₂, 2.0 mmol of KOH, and 1.5 mmol of this compound.
-
Add a sufficient amount of deionized water to the mixture.
-
Seal the autoclave and heat it to 160°C in an oven.
-
Maintain the temperature for 5 days.
-
After 5 days, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Collect the resulting yellow prism-shaped crystals by filtration.
-
Wash the crystals with deionized water and dry them under ambient conditions.
Preparation of Orthorhombic Polymorphs
Detailed experimental procedures for the selective crystallization of the two orthorhombic polymorphs are less explicitly documented in recent literature. However, classical purification techniques such as recrystallization from different solvents and sublimation are commonly employed to obtain different crystalline forms of organic compounds.
Recrystallization from glacial acetic acid has been reported for derivatives of this compound and is a potential method for obtaining one of the orthorhombic polymorphs.[3]
Materials:
-
Crude this compound
-
Glacial acetic acid
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot glacial acetic acid to create a saturated solution.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote crystal growth.
-
Further cooling in an ice bath may be used to maximize the yield of crystals.
-
Collect the crystals by filtration, wash with a small amount of cold acetic acid or a non-solvent like cold water, and dry under vacuum.
-
The specific polymorph obtained may depend on the cooling rate and the presence of any seed crystals.
Sublimation is a powerful technique for purifying solid organic compounds and can sometimes lead to the formation of a different polymorphic form.[4][5]
Materials:
-
Crude this compound
Procedure:
-
Place the crude this compound at the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger or a cooled surface positioned above the sample.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the bottom of the apparatus containing the sample. The temperature should be sufficient to cause sublimation but below the melting point.
-
The vapor of this compound will sublime and then deposit as purified crystals on the cold surface.
-
After a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.
-
Carefully scrape the purified crystals from the cold finger. The crystalline form obtained can be influenced by the sublimation temperature, pressure, and the temperature gradient of the cold surface.
Polymorph Screening and Characterization Workflow
A systematic approach is necessary to discover and characterize all accessible polymorphic forms of a substance. The following workflow outlines the key steps in a comprehensive polymorph screen for this compound.
Caption: A logical workflow for the screening, identification, and selection of this compound polymorphs.
This comprehensive guide provides researchers and professionals with the essential data and methodologies for understanding and controlling the polymorphism of this compound. A thorough characterization of its solid-state forms is paramount for the successful development and application of this important chemical intermediate.
References
Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 1,8-Naphthalic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of 1,8-naphthalic anhydride (B1165640) and its derivatives has positioned them as indispensable tools in various scientific domains, from the development of novel therapeutics to advanced materials science. Their utility is fundamentally linked to their photophysical properties, with the fluorescence quantum yield (ΦF) being a critical parameter that dictates their efficiency as light-emitting molecules. A high quantum yield is often a prerequisite for applications requiring bright fluorescent probes. This technical guide provides an in-depth exploration of the quantum yield of 1,8-naphthalic anhydride derivatives, summarizing key quantitative data, detailing experimental protocols for its measurement, and visualizing a relevant biological signaling pathway where these compounds serve as powerful probes.
Data Presentation: Quantum Yields of this compound Derivatives
The fluorescence quantum yield of this compound derivatives is highly sensitive to their molecular structure, particularly the nature and position of substituents on the aromatic core, as well as the polarity of the surrounding solvent.[1][2][3] Electron-donating groups, such as amino or alkoxy moieties, at the C-4 position generally lead to higher quantum yields and a red-shift in the emission spectra.[4][5] Conversely, the quantum yield often decreases with increasing solvent polarity.[1] The following tables summarize the reported quantum yields for a selection of this compound derivatives in various solvents.
Table 1: Quantum Yield (ΦF) of 4-Amino-1,8-Naphthalimide Derivatives
| Derivative | Solvent | Quantum Yield (ΦF) | Reference |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | 0.85 | [1] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Toluene | 0.82 | [1] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Dichloromethane | 0.69 | [1] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Acetonitrile | 0.38 | [1] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Methanol | 0.15 | [1] |
| 4-Amino-1,8-naphthalimide | Chloroform | 0.54 - 0.93 | [5] |
Table 2: Quantum Yield (ΦF) of 4-Alkoxy-1,8-Naphthalimide Derivatives
| Derivative | Solvent | Quantum Yield (ΦF) | Reference |
| 4-Methoxy-N-methyl-1,8-naphthalimide | Isooctane | ~1.0 | [6] |
| 4-Methoxy-N-methyl-1,8-naphthalimide | Ethanol | ~0.2 | [6] |
| 4-Methoxy-N-methyl-1,8-naphthalimide | Water | ~0.02 | [6] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | Hexane | 0.92 | [7] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | Dioxane | 0.92 | [7] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | Chloroform | 0.90 | [7] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | Acetonitrile | 0.38 | [7] |
| 4-Phenoxy-N-methyl-1,8-naphthalimide | Ethanol | 0.12 | [7] |
Table 3: Quantum Yield (ΦF) of Other Substituted 1,8-Naphthalimide Derivatives
| Derivative | Solvent | Quantum Yield (ΦF) | Reference |
| N-Aryl-1,8-naphthalimide (various) | Hexane | Up to ~0.9 | [8] |
| 4-Phenyl-1,8-naphthalimide | Ethanol | 0.12 | [9] |
| 4-Phenyl-1,8-naphthalimide | DMSO | 0.003 | [9] |
| 3-Imino-1,8-naphthalimide Derivatives | Dichloromethane | 0.001 - 0.19 | [10] |
| 3-Imino-1,8-naphthalimide Derivatives | Methanol | 0.001 - 0.05 | [10] |
Experimental Protocols: Determination of Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11] Quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) is a widely used standard.[12]
Relative Quantum Yield Measurement Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., quinine sulfate in 0.1 M H2SO4) and the sample compound in the desired solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
UV-Vis Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Emission Measurements:
-
Record the corrected fluorescence emission spectra of all solutions of the standard and the sample using the same excitation wavelength (λex) and identical instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the resulting linear plots for both the standard (GradStd) and the sample (GradSmp).
-
Calculate the quantum yield of the sample (ΦSmp) using the following equation:
ΦSmp = ΦStd * (GradSmp / GradStd) * (η2Smp / η2Std)
where:
-
ΦStd is the quantum yield of the standard.
-
GradSmp and GradStd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηSmp and ηStd are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Visualization of a Signaling Pathway
This compound derivatives are frequently employed as fluorescent probes to visualize and quantify specific molecules within complex biological systems. One such application is the detection of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. The following diagram illustrates the mechanism of a 1,8-naphthalimide-based fluorescent probe for detecting nitric oxide.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dreem.openfluor.org [dreem.openfluor.org]
- 12. researchgate.net [researchgate.net]
Kinetics of 1,8-Naphthalic Anhydride Reaction with Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction of 1,8-naphthalic anhydride (B1165640) with primary and secondary amines to form N-substituted 1,8-naphthalimides is a cornerstone of synthesis in medicinal chemistry, materials science, and dye manufacturing. These naphthalimide derivatives are of significant interest due to their diverse applications, including as fluorescent probes, DNA intercalators, and antitumor agents. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, controlling product purity, and scaling up production.
This technical guide provides a comprehensive overview of the kinetics of the reaction between 1,8-naphthalic anhydride and amines. While direct and extensive quantitative kinetic data for this specific reaction is sparse in the current body of scientific literature, this guide consolidates the available qualitative information, presents kinetic data from analogous reactions, and provides detailed, actionable experimental protocols for researchers to conduct their own kinetic studies. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development and synthesis of naphthalimide-based compounds.
Reaction Mechanism and Qualitative Kinetics
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is generally understood to occur in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate.
-
Ring Opening and Imide Formation: The tetrahedral intermediate can undergo a ring-opening to form an amic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable N-substituted 1,8-naphthalimide.
The overall reaction can be represented as follows:
The Dual Chromatic World of 1,8-Naphthalic Anhydride Derivatives: A Technical Guide to Thermochromism and Photochromism
For Immediate Release
A comprehensive technical guide detailing the thermochromic and photochromic properties of 1,8-naphthalic anhydride (B1165640) derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and mechanisms of these color-changing compounds, which hold significant promise for applications ranging from molecular switches and sensors to advanced drug delivery systems.
Introduction: The Chromic Potential of 1,8-Naphthalic Anhydride Derivatives
This compound and its imide derivatives are a versatile class of compounds known for their robust photophysical properties, including strong fluorescence and high quantum yields.[1] The rigid, planar structure of the naphthalimide core serves as an excellent scaffold for chemical modifications that can induce responsiveness to external stimuli such as heat (thermochromism) and light (photochromism). These "smart" materials can reversibly alter their color and/or fluorescence, making them highly attractive for a variety of advanced applications.
Thermochromism in these derivatives often arises from temperature-induced changes in molecular aggregation or crystalline structure.[2][3] These structural modifications alter the electronic energy levels of the molecule, leading to observable shifts in their absorption and emission spectra.
Photochromism is typically engineered by incorporating a photoswitchable moiety, such as a diarylethene unit, into the 1,8-naphthalimide (B145957) structure.[4][5] Upon irradiation with specific wavelengths of light, these moieties undergo reversible structural transformations, such as ring-opening and ring-closing reactions, which in turn modulate the overall electronic and photophysical properties of the molecule.[4]
This guide provides a detailed overview of these phenomena, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data on Chromic Properties
To facilitate comparative analysis, the following tables summarize the key quantitative parameters for representative thermochromic and photochromic this compound derivatives.
Thermochromic Properties
The thermochromic behavior of 1,8-naphthalimide derivatives is often characterized by shifts in their fluorescence emission maxima as a function of temperature.
| Compound | Temperature Range (°C) | Emission Shift (nm) | Color Change | Reference |
| NI-mPCz | 140 → 270 | Red → Blue → Red | Not specified | [6] |
| Description | A donor-acceptor type imide derivative based on 1,8-naphthalimide. The thermochromic luminescence is attributed to crystalline transformations during heating.[2][6] |
Photochromic Properties
The photochromic properties of 1,8-naphthalimide derivatives, particularly diarylethene-based systems, are defined by the absorption maxima of their open and closed forms, the wavelengths of light used for switching, and the quantum yield of the photoisomerization process.
| Compound | Open Form λmax (nm) | Closed Form λmax (nm) | Switching Wavelengths (nm) | Quantum Yield (ΦO→C) | Reference |
| 1O | Not specified | Not specified | UV and Visible light | Not specified | [4][5] |
| Description | A diarylethene derivative containing a 3,4-bis(2-phenyl-5-methyl-4-thiazolyl)-N-butyl-1,8-naphthalimide moiety. It exhibits a color change from pale yellow to blue-green upon UV irradiation.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of thermochromic and photochromic materials. The following sections outline the key experimental procedures.
Synthesis of a Photochromic Diarylethene-Naphthalimide Derivative
This protocol describes a general two-step Suzuki coupling reaction to synthesize diarylethene-type photochromic compounds bearing a naphthalimide moiety.[4]
Step 1: Synthesis of N-butyl-4-bromo-3-iodo-1,8-naphthalimide This starting material is prepared from 4-bromo-1,8-naphthalic anhydride through a multi-step reaction as described in the literature.[4]
Step 2: Suzuki Coupling Reaction
-
Dissolve N-butyl-4-bromo-3-iodo-1,8-naphthalimide and the desired aryl boronic acid or ester in a suitable solvent system (e.g., toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) for a specified time (e.g., 16 hours) at a controlled temperature (e.g., 80 °C).[7]
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to obtain the final photochromic compound.[7]
Characterization of Thermochromic Properties
Temperature-dependent fluorescence spectroscopy is the primary technique for characterizing thermochromic materials.
Protocol: Temperature-Controlled Fluorescence Spectroscopy
-
Sample Preparation: Prepare a solid-state sample of the compound, for example, as a thin film or a crystalline powder.
-
Instrumentation: Use a fluorescence spectrophotometer equipped with a temperature-controlled sample holder or a cryostat.[8]
-
Measurement: a. Place the sample in the holder and set the initial temperature. b. Excite the sample at a fixed wavelength and record the fluorescence emission spectrum. c. Incrementally increase or decrease the temperature, allowing the sample to equilibrate at each step. d. Record the emission spectrum at each temperature point.
-
Data Analysis: Plot the fluorescence emission maximum (λem) as a function of temperature to visualize the thermochromic shift. The ratio of fluorescence intensities at two different wavelengths can also be plotted against temperature for a more quantitative analysis.[8]
Characterization of Photochromic Properties
The efficiency of a photochromic material is quantified by its photoisomerization quantum yield.
Protocol: Determination of Photoisomerization Quantum Yield (Φ)
-
Principle: The quantum yield is the ratio of the number of molecules that undergo photoisomerization to the number of photons absorbed by the sample. This requires measuring both the rate of isomerization and the photon flux of the light source.[9][10]
-
Photon Flux Determination: a. Use a chemical actinometer (e.g., ferrioxalate) with a known quantum yield under the same experimental conditions (light source, wavelength, geometry) as the sample measurement.[9] b. Irradiate the actinometer solution for a known time and measure the resulting chemical change (e.g., formation of Fe²⁺) via UV-Vis spectroscopy.[9] c. Calculate the photon flux from the amount of product formed and the known quantum yield of the actinometer.
-
Photoisomerization Measurement: a. Prepare a dilute solution of the photochromic compound with a known concentration and an absorbance typically between 0.1 and 0.2 at the irradiation wavelength.[9] b. Record the initial UV-Vis absorption spectrum of the solution (predominantly one isomer). c. Irradiate the solution with a monochromatic light source at a wavelength where the initial isomer absorbs. d. At regular time intervals, stop the irradiation and record the full UV-Vis spectrum to monitor the change in absorbance.[10]
-
Data Analysis: a. From the spectral changes, determine the rate of disappearance of the initial isomer and the formation of the photo-isomer. b. Using the determined photon flux and the rate of isomerization, calculate the photoisomerization quantum yield.
Mechanisms and Visualizations
Understanding the underlying molecular mechanisms of thermochromism and photochromism is key to the rational design of new functional materials.
Thermochromism: Crystalline Phase Transition
The thermochromism observed in some 1,8-naphthalimide derivatives is driven by a reversible transition between different crystalline polymorphs. Each crystalline form has a unique molecular packing, which influences the intermolecular interactions and, consequently, the electronic energy levels and fluorescence properties.
References
- 1. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 1,8-Naphthalimide-based highly blue-emissive fluorophore induced by a bromine atom: reversible thermochromism and vapochromism characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Synthesis of Novel Diarylethenes Bearing Naphthalimide Moiety and Photochromic Fluorescence Behaviors [dergipark.org.tr]
- 5. Synthesis of Novel Diarylethenes Bearing Naphthalimide Moiety and Photochromic Fluorescence Behaviors [openaccess.izmirakademi.org]
- 6. Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives [mdpi.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electrochemistry of 1,8-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthalic anhydride (B1165640) is a polycyclic aromatic hydrocarbon derivative that serves as a crucial building block in the synthesis of a wide array of functional molecules, including fluorescent dyes, optical brighteners, and pharmacologically active naphthalimide derivatives.[1][2] The electrochemical behavior of 1,8-naphthalic anhydride is of significant interest as it underpins the design of novel electronic materials and provides insights into the redox properties of its more complex derivatives. This technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, including its redox potentials, reaction mechanisms, and detailed experimental protocols for its analysis.
Electrochemical Behavior
The electrochemistry of this compound is characterized by both reduction and oxidation processes, which can be readily investigated using cyclic voltammetry (CV). These processes involve the transfer of electrons to and from the molecule's π-system, leading to the formation of radical anions and cations.
Reduction
The reduction of this compound typically occurs in aprotic solvents such as acetonitrile (B52724) and involves the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). The process is often observed as a quasi-reversible or irreversible wave in the cyclic voltammogram, corresponding to the formation of a radical anion. The stability of this radical anion is influenced by the solvent and the presence of any substituents on the aromatic core.
While specific quantitative data for the parent this compound is not extensively reported, studies on its derivatives, such as 4-mercapto-1,8-naphthalic anhydride, show a reduction process occurring in acetonitrile.[3] The electrochemical behavior of 1,8-naphthalimide (B145957) derivatives, which are structurally similar, often exhibits a reversible one-electron redox wave, suggesting the formation of a stable radical anion.
Oxidation
The oxidation of this compound involves the removal of an electron from its highest occupied molecular orbital (HOMO). This process typically requires higher potentials compared to the reduction and often results in an irreversible wave in the cyclic voltammogram. The resulting radical cation can be highly reactive and may undergo subsequent chemical reactions.
Quantitative Electrochemical Data
Quantitative data on the electrochemical properties of this compound and its derivatives are crucial for understanding their electronic structure and predicting their behavior in various applications. The following table summarizes key electrochemical parameters, with data for a 4-mercapto-1,8-naphthalic anhydride derivative in acetonitrile provided as a reference.[3]
| Compound | Solvent | Supporting Electrolyte | Reduction Peak Potential (Epc) vs. Ag/AgCl | Oxidation Peak Potential (Epa) vs. Ag/AgCl |
| 4-mercapto-1,8-naphthalic anhydride complex | Acetonitrile | 0.1 M Bu4NPF6 | approx. -1.2 V (irreversible) | approx. +1.0 V (irreversible) |
Note: The potentials are approximate values estimated from the provided cyclic voltammogram and may vary with experimental conditions.
Electrochemical Reaction Mechanisms
The electrochemical reduction and oxidation of this compound can be represented by the following general mechanisms.
Reduction Mechanism
The electrochemical reduction of this compound in an aprotic solvent is proposed to proceed via a one-electron transfer to form a radical anion. This process can be followed by a second electron transfer at a more negative potential, depending on the stability of the radical anion.
Caption: Proposed one-electron reduction of this compound.
Oxidation Mechanism
The electrochemical oxidation of this compound involves the removal of one electron to form a radical cation. This species is often unstable and may undergo subsequent chemical reactions, such as dimerization or reaction with the solvent.
References
Unveiling the Electronic Landscape of 1,8-Naphthalic Anhydride: A Computational Perspective
A Technical Guide for Researchers and Drug Development Professionals
1,8-Naphthalic anhydride (B1165640), a key aromatic dicarboxylic anhydride, serves as a fundamental building block in the synthesis of a wide array of functional dyes, fluorescent probes, and pharmacologically active agents. Its rigid, planar structure and unique electronic characteristics make it an attractive scaffold for the design of molecules with tailored photophysical and biological properties. This technical guide delves into the computational exploration of the electronic properties of 1,8-naphthalic anhydride, offering insights into its behavior at the molecular level and providing a foundation for the rational design of novel derivatives.
Theoretical Foundation: Understanding the Electronic Structure
Computational chemistry provides a powerful lens through which to examine the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods employed for these investigations. DFT is used to determine the ground-state electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and electronic absorption characteristics.[1][2]
TD-DFT, on the other hand, is utilized to probe the electronically excited states of the molecule. This allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions, such as π-π* and n-π* transitions.[3][4] Understanding these transitions is crucial for predicting the absorption and emission spectra of this compound and its derivatives.
Computational Workflow: From Structure to Spectra
A typical computational investigation of the electronic properties of this compound follows a systematic workflow. The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. This is followed by the calculation of its electronic ground state and frontier molecular orbitals. Finally, excited state calculations are performed to simulate its electronic absorption spectrum.
Key Electronic Properties: A Quantitative Summary
Computational studies have yielded valuable quantitative data on the electronic properties of this compound. The following tables summarize key parameters obtained from DFT and TD-DFT calculations.
Table 1: Ground State Electronic Properties of this compound
| Parameter | Value | Computational Method | Reference |
| HOMO Energy | -8.12 eV | B3LYP/6-311G(d,p) | [5] |
| LUMO Energy | -3.42 eV | B3LYP/6-311G(d,p) | [5] |
| HOMO-LUMO Gap | 4.70 eV | B3LYP/6-311G(d,p) | [5] |
Table 2: Calculated Electronic Transitions of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition | Computational Method | Reference |
| S0 → S1 | 3.99 | 311 | 0.000 | n → π | Not Specified | [3][4] |
| S0 → S2 | 4.25 | 292 | 0.253 | π → π | Not Specified | [3][4] |
| S0 → S3 | 4.54 | 273 | 0.000 | n → π* | Not Specified | [3][4] |
Note: The specific functionals and basis sets used can influence the calculated values. The data presented here is representative of typical computational results.
The Interplay of Excited States
A crucial aspect of the electronic behavior of this compound is the delicate interplay between its low-lying singlet excited states.[3][4] Spectroscopic and computational studies have revealed the presence of both "bright" ππ* states, which have high oscillator strengths and are readily accessible through light absorption, and "dark" nπ* states with very low oscillator strengths.[3][4] The relative energies of these states can significantly impact the photophysical properties, such as fluorescence and intersystem crossing.
Interactions and couplings between these singlet states, as well as with triplet states, govern the deactivation pathways of the excited molecule.[3][4] For instance, spin-orbit coupling between singlet and triplet states can facilitate intersystem crossing, a process that populates the triplet manifold and can lead to phosphorescence or photochemical reactions.
Experimental Protocols: A Glimpse into the Lab
The computational findings are often validated and complemented by experimental techniques. A common experimental protocol for studying the electronic properties of this compound and its derivatives involves:
-
Synthesis: Derivatives of this compound are typically synthesized by reacting the anhydride with a primary amine.[6][7] The reaction conditions, such as solvent and temperature, are optimized to achieve high yields.
-
Purification: The synthesized compounds are purified using techniques like recrystallization or column chromatography to ensure high purity for spectroscopic analysis.
-
Spectroscopic Characterization:
-
UV-Vis Absorption Spectroscopy: This technique is used to measure the wavelengths of light absorbed by the molecule, providing experimental data on the electronic transitions.[8][9]
-
Fluorescence Spectroscopy: This method measures the emission of light from the excited state, providing information about the fluorescence quantum yield and Stokes shift.[10]
-
-
Electrochemical Measurements: Techniques like cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels.
Conclusion and Future Directions
Computational studies provide invaluable insights into the electronic properties of this compound, guiding the design of new materials with tailored functionalities. The ability to predict properties such as absorption spectra and frontier orbital energies allows for a more rational and efficient approach to the development of novel dyes, sensors, and therapeutic agents. Future research will likely focus on more complex derivatives and their interactions with biological targets, further bridging the gap between theoretical predictions and practical applications in drug development and materials science. The continued development of computational methods and increasing computing power will undoubtedly lead to even more accurate and predictive models of the electronic behavior of this versatile molecular scaffold.
References
- 1. m.youtube.com [m.youtube.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrationally-resolved spectroscopic studies of electronically excited states of this compound and 1,8-naphthalimide: a delicate interplay between one ππ* and two nπ* states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
A Beginner's Guide to 1,8-Naphthalic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthalic anhydride (B1165640), a pale yellow to beige crystalline powder, is a versatile and fundamental building block in the world of organic synthesis.[1] Its rigid, planar naphthalene (B1677914) core coupled with a reactive anhydride functional group makes it an ideal starting material for a diverse array of chemical transformations.[2] This guide provides an in-depth look at the properties, synthesis, and key reactions of 1,8-naphthalic anhydride, tailored for those new to its use in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry, materials science, and the dye industry.[2][3]
Core Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₂H₆O₃ | [4] |
| Molecular Weight | 198.17 g/mol | [1] |
| Appearance | Pale yellow to beige crystalline powder | [1] |
| Melting Point | 269-271 °C | [1] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, and hot ethanol (B145695). | [1] |
| Density | ~1.45 g/cm³ at 20°C | [1] |
Synthesis of this compound
The most common and industrially significant method for the preparation of this compound is the oxidation of acenaphthene (B1664957).[4] Acenaphthene, a readily available polycyclic aromatic hydrocarbon, can be selectively oxidized to yield the desired anhydride.
Experimental Protocol: Oxidation of Acenaphthene
This protocol details the synthesis of this compound from acenaphthene using sodium dichromate as the oxidizing agent.
Materials:
-
Acenaphthylene (B141429) (Compound 1)
-
Glacial acetic acid
-
Sodium dichromate
-
Ice water
Procedure:
-
In a reaction flask, dissolve acenaphthylene (15 g, 0.1 mol) in 500 mL of glacial acetic acid.[5][6]
-
To this solution, add 55 g (0.2 mol) of sodium dichromate.[5][6]
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).[5][6]
-
Once the reaction is complete, pour the hot reaction mixture into 2,000 mL of ice water. This will cause the product to precipitate out of solution.[5][6]
-
Filter the solid precipitate and dry the filter cake to obtain this compound.[5][6]
-
The typical yield for this reaction is approximately 80% (16 g).[5][6]
Safety Precautions:
-
Sodium dichromate is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial acetic acid is corrosive. Work in a well-ventilated fume hood.
The following diagram illustrates the workflow for the synthesis of this compound.
Key Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is the foundation for its widespread use in the synthesis of a variety of derivatives.
Formation of Naphthalimides (Aminolysis)
The reaction of this compound with primary amines is a cornerstone of its chemistry, leading to the formation of N-substituted naphthalimides.[7] These compounds are of significant interest due to their fluorescent properties and biological activities.[7]
This protocol provides a general procedure for the synthesis of N-substituted naphthalimides.
Materials:
-
This compound or a substituted derivative (e.g., 4-bromo-1,8-naphthalic anhydride)
-
A primary amine (e.g., n-butylamine)
-
Ethanol or acetic acid
-
Ice water
Procedure:
-
In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) in ethanol (250 mL).[3]
-
Add n-butylamine (60 mmol, 4.4 g) to the suspension.[3]
-
Heat the mixture to reflux and stir vigorously for 12 hours under a nitrogen atmosphere.[3]
-
After cooling the reaction mixture, the precipitated product is collected by filtration.[3]
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide. A typical yield is around 70% (13.5 g).[3]
Note: The choice of solvent and reaction temperature can be varied depending on the specific amine used. Acetic acid at 120°C is also a common solvent system for this reaction.[8]
The logical relationship for the synthesis of naphthalimides is depicted below.
Hydrolysis to 1,8-Naphthalenedicarboxylic Acid
This compound can be hydrolyzed to its corresponding dicarboxylic acid. This reaction is reversible, and the dicarboxylic acid can spontaneously cyclize back to the anhydride in acidic aqueous solutions.[9]
While a detailed preparative protocol for simple hydrolysis is not commonly the primary goal due to the stability of the anhydride, the opening of the anhydride ring is the first step in certain reactions, such as the synthesis of esters. The following procedure illustrates the in-situ formation of the dicarboxylate salt for further reaction.
Materials:
-
A substituted this compound (e.g., 3-bromo-6-nitro-1,8-naphthalic anhydride)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
An alkylating agent (e.g., 1-bromobutane)
-
A phase-transfer catalyst (e.g., Aliquat 336)
-
Dichloromethane
Procedure:
-
A mixture of 3-bromo-6-nitro-1,8-naphthalic anhydride (50.0 mmol, 16.10 g) and KOH (120.0 mmol, 7.92 g) in 200 mL of water is stirred at 90 °C for 15 minutes to facilitate the ring-opening hydrolysis to the dicarboxylate salt.[10]
-
Aliquat 336 (2.0 mL) and 1-bromobutane (B133212) (200 mmol, 21.58 mL) are added, and the resulting mixture is refluxed for 2 hours.[10]
-
After cooling to room temperature, the product is extracted with dichloromethane.[10]
-
The organic solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[10]
Applications in Drug Development and Materials Science
Derivatives of this compound, particularly the naphthalimides, have garnered significant attention in various scientific fields. In medicinal chemistry, they are investigated for their potential as anticancer agents, acting as DNA intercalators or enzyme inhibitors.[2][11] Their inherent fluorescence makes them valuable as fluorescent probes and for bioimaging applications.[7] In materials science, the incorporation of the naphthalimide moiety into polymers can impart unique optical and electronic properties, leading to the development of advanced materials such as fluorescent brightening agents and specialty polymers.[2][3]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[1] The compound is sensitive to moisture and should be stored in a tightly closed container in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its straightforward preparation and the reactivity of its anhydride group provide access to a wide range of naphthalimide derivatives with diverse applications. For beginners in organic synthesis, mastering the handling and reactions of this compound opens the door to the synthesis of complex and functional molecules relevant to drug discovery, materials science, and beyond.
References
- 1. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 9. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Naphthalimide Dyes from 1,8-Naphthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of naphthalimide-based fluorescent dyes derived from 1,8-naphthalic anhydride (B1165640). These dyes are renowned for their robust photophysical properties, including high quantum yields, large Stokes shifts, and excellent photostability, making them invaluable tools in various scientific disciplines.[1][2]
Introduction
1,8-Naphthalimide (B145957) and its derivatives represent a versatile class of fluorophores with broad applications in biomedical research and materials science.[1] Their facile synthesis and the ease of structural modification at both the imide nitrogen and the naphthalene (B1677914) core allow for the fine-tuning of their photophysical and biological properties.[1] This adaptability has led to the development of naphthalimide-based probes for a wide range of applications, including live-cell imaging, the detection of ions and biomolecules, and as anticancer agents.[3][4][5]
The core structure of 1,8-naphthalimide can be readily synthesized from 1,8-naphthalic anhydride by reaction with a primary amine. Further functionalization, particularly at the 4-position of the naphthalene ring, allows for the modulation of the dye's fluorescence properties through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[6][7]
Data Presentation
The photophysical properties of representative naphthalimide dyes are summarized in the tables below, providing a comparative overview of their performance in various applications.
Table 1: Photophysical Properties of Selected N-Substituted Naphthalimide Dyes
| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| N-butyl-1,8-naphthalimide | Ethanol (B145695) | 340 | 385 | - | 45 | [8] |
| N-(2-hydroxyethyl)-1,8-naphthalimide | Acetonitrile | 342 | 388 | - | 46 | [9] |
| HP-NAP | Hexane | ~360 | ~400 | ~1.00 | ~40 | [10] |
| HP-NAP | THF | ~380 | ~520 | 0.54 | ~140 | [10] |
| HP-NAP | Acetonitrile | ~400 | ~580 | 0.18 | ~180 | [10] |
Table 2: Performance of Naphthalimide-Based Fluorescent Probes
| Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Key Features & Cell Line | Reference |
| NADP | Hg²⁺ | 400 | 518 | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[6][11] | [6][11] |
| MNP | Fe³⁺ | ~370 | ~510 | 65.2 nM | "Turn-on" fluorescence, lysosome-targeting; HeLa cells.[12][13] | [12][13] |
| LyNC | H₂O₂ | - | - | - | Lysosome-targetable, detects H₂O₂ in brain tissues and living nematodes. | [14] |
| ML-NAP-DPPEA | ONOO⁻ | - | - | 17.6 nM | Turn-off fluorescence, lysosome-targeting.[4] | [4] |
| HCA-OH | ONOO⁻ | - | - | - | "Turn-on" fluorescence; HepG2 cells and C. elegans.[15] | [15] |
| 4-DiMe-ANI | Lipid Droplets | 440 | 450-550 | - | Wash-free imaging of lipid droplets in living cells; A549 cells.[16] | [16] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of naphthalimide dyes and their application in cellular imaging.
Protocol 1: General Synthesis of N-Substituted 1,8-Naphthalimides
This protocol describes the direct condensation of this compound with a primary amine to yield an N-substituted naphthalimide.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, ethanolamine)
-
Ethanol or Tetrahydrofuran (THF)
-
Stirring apparatus and reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or THF).[8][9]
-
Add the primary amine (1-1.2 equivalents) dropwise to the solution at room temperature with stirring.[9]
-
Heat the reaction mixture to reflux and maintain for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][17]
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.[8]
-
Wash the collected solid with cold solvent (e.g., ethanol) to remove unreacted starting materials.[18]
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
Protocol 2: Synthesis of 4-Amino-N-Alkyl-1,8-Naphthalimides
This two-step protocol is commonly used for the synthesis of 4-amino substituted naphthalimides, which are valuable intermediates for creating a wide range of fluorescent probes.
Step 1: Synthesis of N-Alkyl-4-bromo-1,8-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.[8][18]
-
Heat the suspension to reflux with vigorous stirring.
-
Add the desired primary alkylamine (1.05 equivalents) dropwise to the refluxing mixture.[8]
-
Continue refluxing for 1-3 hours until the reaction is complete (monitored by TLC).[18]
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.[8]
-
Wash the solid with cold ethanol and dry under vacuum to obtain the N-alkyl-4-bromo-1,8-naphthalimide.[8][18]
Step 2: Amination of N-Alkyl-4-bromo-1,8-naphthalimide
-
Dissolve the N-alkyl-4-bromo-1,8-naphthalimide (1 equivalent) in a suitable solvent such as ethylene (B1197577) glycol monomethyl ether.[8]
-
Add an excess of the desired amine (e.g., diethanolamine, morpholine).[8]
-
Heat the mixture to reflux for 6-12 hours.[8]
-
After cooling, the crude product is typically purified by column chromatography on silica (B1680970) gel to yield the desired 4-amino-N-alkyl-1,8-naphthalimide.[8]
Protocol 3: Live-Cell Imaging with Naphthalimide Probes
This protocol provides a general guideline for staining and imaging live cells with naphthalimide-based fluorescent probes. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Naphthalimide probe stock solution (typically 1-10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging substrate.[19]
-
Probe Preparation: Prepare a working solution of the naphthalimide probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).[19]
-
Cell Staining:
-
Washing (if necessary): For some probes, it is necessary to remove the staining solution and wash the cells two to three times with warm culture medium or PBS to reduce background fluorescence.[19] Some probes are designed for "wash-free" imaging.[16]
-
Imaging:
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and mechanisms associated with naphthalimide dyes.
Caption: General reaction scheme for the synthesis of N-substituted naphthalimides.
Caption: Experimental workflow for live-cell imaging with naphthalimide probes.
Caption: Mechanism of a "turn-on" naphthalimide probe based on PET.
Caption: Naphthalimide dye intercalating between DNA base pairs.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijfans.org [ijfans.org]
- 4. A naphthalimide-based lysosome-targeting fluorescent probe for the selective detection and imaging of endogenous peroxynitrite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 11. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Fluorescent Probes Using 1,8-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent probes derived from 1,8-naphthalic anhydride (B1165640). Naphthalimide-based fluorophores are widely utilized in various scientific disciplines due to their robust photophysical properties, including high quantum yields, significant Stokes shifts, and excellent photostability.[1][2][3] Their facile synthesis and tunable optical properties make them ideal candidates for developing probes for bioimaging, sensing, and diagnostics.[3][4][5]
Introduction to 1,8-Naphthalimide (B145957) Fluorescent Probes
1,8-Naphthalimide derivatives are a versatile class of fluorophores. The fundamental structure consists of a naphthalene (B1677914) core fused with a dicarboximide ring system. The synthesis typically begins with 1,8-naphthalic anhydride or its substituted analogues, which readily react with primary amines to form the corresponding N-substituted naphthalimides.[6] This straightforward condensation reaction allows for the introduction of various functionalities at the imide nitrogen, thereby tuning the probe's solubility, targeting specificity, and sensing capabilities.
Further modifications can be made at the naphthalene ring, most commonly at the C-4 position. Starting with precursors like 4-bromo-1,8-naphthalic anhydride, nucleophilic substitution reactions can introduce electron-donating or electron-withdrawing groups.[7][8] These substitutions significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence emission, which is the basis for many sensing applications.[2][9]
General Synthesis Pathway
The synthesis of 1,8-naphthalimide-based fluorescent probes generally follows a two-step process. The first step involves the formation of the naphthalimide core by reacting this compound (or a substituted version) with an appropriate amine. The second step, if required, involves the modification of the naphthalene ring, typically at the 4-position, to install the desired receptor or signaling unit.
Figure 1: General workflow for the synthesis of 1,8-naphthalimide fluorescent probes.
Experimental Protocols
Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide
This protocol describes the synthesis of a common intermediate used for the development of more complex fluorescent probes.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Buchner funnel and filter paper
Procedure: [7]
-
Combine 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) and n-butylamine (60 mmol, 4.4 g) in a round-bottom flask.
-
Add 250 mL of ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.
Protocol 2: Synthesis of a "Turn-Off" Fluorescent Probe for Copper Ions (Cu²⁺)
This protocol details the synthesis of a naphthalimide Schiff base probe that exhibits fluorescence quenching upon binding to Cu²⁺ ions.[10]
Step 1: Synthesis of Intermediate A (N-butyl-4-bromo-1,8-naphthalimide) [11]
-
Add 4-bromo-1,8-naphthalic anhydride and n-butylamine in a 1:1.3 molar ratio to acetic acid.
-
Stir the reaction mixture at 120°C for 6 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction solution into ice water to precipitate a light-yellow solid.
-
Filter the solid, recrystallize from ethanol, and dry under vacuum to obtain the intermediate.
Step 2: Synthesis of the Final Probe (BSS)
Further steps to synthesize the final Schiff base probe (BSS) from the bromo-intermediate would involve a hydrazine (B178648) displacement of the bromide followed by condensation with an appropriate aldehyde. These subsequent steps are detailed in specialized literature. The resulting probe can be used for the "turn-off" detection of Cu²⁺.[10]
Signaling Mechanism of Naphthalimide Probes
Many naphthalimide-based fluorescent probes operate on the principle of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). In a typical "turn-off" sensor for metal ions, the probe in its free state is highly fluorescent. Upon binding of the analyte (e.g., a metal ion), the electronic properties of the receptor part of the molecule are altered, which can quench the fluorescence.
Figure 2: A generalized signaling pathway for a "turn-off" naphthalimide fluorescent probe.
Quantitative Data of Selected Naphthalimide Probes
The photophysical properties of naphthalimide probes are crucial for their application. The following table summarizes key data for representative compounds.
| Compound Name/Reference | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Target Analyte |
| 4-Amino-1,8-naphthalimide derivatives [12] | ~410-440 | ~510-550 | 5824 - 8558 | 0.45 - 0.65 | General/Environment |
| Probe for Cobalt(II) [13] | Not specified | Not specified | Not specified | Not specified | Co²⁺ |
| Probe L for Copper(II) [14] | 465 | Not specified | Not specified | Not specified | Cu²⁺ |
| Probe for Lead(II) [7] | Not specified | ~530 | Not specified | Not specified | Pb²⁺ |
| Probe for Mercury(II) [15] | Not specified | 510 | Not specified | Not specified | Hg²⁺ |
| BSS Probe for Copper(II) [10] | Not specified | Not specified | Not specified | Not specified | Cu²⁺ |
Note: Specific values can vary significantly depending on the solvent and local environment.
Applications in Research and Development
The unique properties of 1,8-naphthalimide-based probes have led to their application in numerous areas:
-
Bioimaging: Their good biocompatibility and cell permeability allow for the visualization of ions and small molecules within living cells.[4][16]
-
Environmental Monitoring: These probes are used for the sensitive detection of heavy metal contaminants in water and soil.[10]
-
Drug Delivery: Naphthalimides can be incorporated into drug delivery systems to track their localization and release.[12]
-
Materials Science: They are used as fluorescent dyes in polymers and as components of organic light-emitting diodes (OLEDs).[5][8]
Conclusion
The synthesis of fluorescent probes from this compound is a robust and versatile strategy for creating powerful tools for chemical and biological research. The straightforward synthetic routes, coupled with the tunable and favorable photophysical properties of the resulting naphthalimides, ensure their continued importance in the development of novel sensors and imaging agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Naphthalimide Fluorescent Probes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 10. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 12. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Naphthalic Anhydride Derivatives for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,8-naphthalic anhydride (B1165640) derivatives as fluorescent and colorimetric probes for the detection of heavy metal ions. The unique photophysical properties of the 1,8-naphthalimide (B145957) fluorophore, such as high quantum yields, large Stokes shifts, and excellent photostability, make it an ideal scaffold for the design of sensitive and selective chemosensors. Modifications at the C-4 position and the imide nitrogen allow for the tuning of the optical properties and the introduction of specific recognition moieties for various metal ions.
Overview of Signaling Mechanisms
The detection of heavy metal ions by 1,8-naphthalic anhydride derivatives primarily relies on two signaling mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
-
Photoinduced Electron Transfer (PET): In the absence of the target metal ion, the lone pair electrons of a receptor moiety (e.g., an amine) can transfer to the excited state of the 1,8-naphthalimide fluorophore, quenching its fluorescence ("turn-off" state). Upon binding of a metal ion to the receptor, the lone pair electrons are engaged in coordination, inhibiting the PET process and leading to a significant enhancement of fluorescence ("turn-on" response).
-
Intramolecular Charge Transfer (ICT): The 1,8-naphthalimide core acts as an electron acceptor, while a donor group at the C-4 position serves as the electron donor. The binding of a metal ion to the donor group can modulate the ICT process, resulting in a shift in the absorption and emission spectra, often leading to a visible color change or a ratiometric fluorescent response.
Quantitative Data Summary
The following table summarizes the performance of selected this compound derivatives for the detection of various heavy metal ions.
| Probe Name/Structure | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Signaling Mechanism | Solvent System | Reference |
| N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (3f) | Pb²⁺ | Not Reported | Not Reported | Fluorescence Quenching | Not Specified | [1] |
| 4-(bis(2-(ethylthio)ethyl)amino)-N-n-butyl-1,8-naphthalimide (BTABN) | Hg²⁺ | Not Reported | Not Reported | "Turn-on" Fluorescence, Colorimetric | EtOH/H₂O (1/2, v/v) | [2][3] |
| Naphthalimide Schiff base probe (BSS) | Cu²⁺ | 7.0 x 10⁻⁸ M | Not Reported | "Turn-off" Fluorescence | Acetonitrile | [4] |
| 1,8-Naphthalimide with 1,2-dithioalkyl group | Hg²⁺ | 4.0 x 10⁻⁸ M | Not Reported | "Turn-on" Fluorescence | EtOH/H₂O (2:8, v/v), pH 7.40 | [5] |
| His-NMI-Bu | Hg²⁺ | 0.52 µM | 10⁶ M⁻¹ | Fluorescence Quenching | MES Buffer | [6] |
| 1,8-Naphthalimide with 2-amino-1,3,4-thiadiazole (B1665364) fragment | Hg²⁺ | Not Reported | Not Reported | Fluorescence Quenching | EtOH/H₂O (9:1, v/v) | [7] |
| N-(2-thiophenhydrazide)acetyl-4-morpholine-1,8-naphthalimide (TMN) | Co²⁺ | 0.21 µM | Not Reported | "On-off" Fluorescence | MeCN | [8] |
| Naphthalimide derivative BNGT | Cu²⁺ | 2.0156 x 10⁻⁷ M | Not Reported | Fluorescence Enhancement | Water/Organic Solvent Mixture | [9] |
Experimental Protocols
Synthesis of a Representative Probe: N-n-Butyl-4-bromo-1,8-naphthalimide
This protocol describes the synthesis of a common intermediate used in the preparation of various 1,8-naphthalimide-based sensors.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve 4-bromo-1,8-naphthalic anhydride (e.g., 58 mmol, 16.1 g) in ethanol (250 mL) in a round-bottom flask with vigorous stirring.[4]
-
Add n-butylamine (e.g., 60 mmol, 4.4 g) to the solution.[4]
-
Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.[4]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[4]
-
Dry the product under vacuum.
Protocol for Heavy Metal Ion Detection using Fluorescence Spectroscopy
This protocol provides a general procedure for the detection of heavy metal ions using a 1,8-naphthalimide-based fluorescent probe.
Materials:
-
Stock solution of the 1,8-naphthalimide probe (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or MES, pH adjusted to the desired value).
-
Fluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer system (e.g., CH₃CN:HEPES (3:2, v/v), pH 7.4).[5]
-
Blank Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum using the fluorometer. Note the excitation wavelength and the emission maximum.
-
Addition of Metal Ions: To the cuvette containing the probe solution, add a specific amount of the target heavy metal ion stock solution to achieve the desired final concentration.
-
Incubation: Allow the solution to incubate for a specific period (e.g., 10 minutes) to ensure the reaction between the probe and the metal ion reaches equilibrium.[5]
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the solution after the addition of the metal ion.
-
Selectivity Test: Repeat steps 3-5 with other metal ions at the same or higher concentrations to assess the selectivity of the probe.[5]
-
Titration Experiment: To determine the detection limit and binding constant, perform a fluorescence titration by incrementally adding the target metal ion to the probe solution and recording the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The detection limit can be calculated based on the 3δ/S method (where δ is the standard deviation of the blank and S is the slope of the calibration curve).[5]
Visualizations
Signaling Pathways
Caption: Signaling mechanism of a 'turn-on' fluorescent sensor based on Photoinduced Electron Transfer (PET).
Caption: Signaling mechanism of a colorimetric/ratiometric sensor based on Intramolecular Charge Transfer (ICT).
Experimental Workflow
Caption: General experimental workflow for the development and application of 1,8-naphthalimide-based heavy metal ion sensors.
References
- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new 1,8-naphthalimide-based colorimetric and "turn-on" fluorescent Hg2+ sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. mdpi.com [mdpi.com]
- 9. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Polymer Thermal Stability with 1,8-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,8-naphthalic anhydride (B1165640) derivatives in polymer synthesis to achieve enhanced thermal stability. The incorporation of the rigid, planar naphthalimide moiety into polymer backbones, particularly in polyimides, has been demonstrated to significantly elevate glass transition temperatures (Tg) and thermal decomposition temperatures.
Introduction
The quest for high-performance polymers with superior thermal stability is critical for applications in demanding environments, such as in the aerospace, electronics, and biomedical fields. One effective strategy to enhance the thermal properties of polymers is the incorporation of rigid aromatic structures into the polymer backbone. 1,8-Naphthalic anhydride, a readily available and versatile chemical intermediate, serves as a key building block for the synthesis of naphthalimide-containing monomers. When these monomers are polymerized, the resulting polymers exhibit remarkable improvements in their thermal characteristics. The rigid and planar nature of the naphthalimide group restricts the segmental motion of the polymer chains, leading to higher glass transition temperatures and increased resistance to thermal degradation.
This document outlines the synthesis of polyimides from asymmetric diamines containing naphthalimide moieties and provides protocols for their thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanism of Thermal Stability Enhancement
The incorporation of the 1,8-naphthalimide (B145957) unit into a polymer chain contributes to its thermal stability through several mechanisms:
-
Increased Rigidity: The planar and rigid structure of the naphthalimide group restricts the rotational freedom of the polymer backbone, leading to a higher energy barrier for segmental motion. This increased chain stiffness results in a higher glass transition temperature (Tg).
-
Strong Intermolecular Interactions: The polar imide groups and the aromatic nature of the naphthalimide moiety can lead to strong intermolecular π-π stacking and dipole-dipole interactions. These interactions act as physical crosslinks, further restricting chain mobility and enhancing thermal stability.
-
High Aromatic Content: The high proportion of aromatic rings in the naphthalimide structure contributes to a higher char yield upon thermal decomposition, which can act as an insulating barrier and slow down further degradation.
Data Presentation: Thermal Properties of Naphthalimide-Containing Polyimides
The following table summarizes the thermal properties of two series of polyimides synthesized from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties, respectively. These polyimides were prepared by reacting the diamines with different commercially available dianhydrides.[1]
Table 1: Thermal Properties of Polyimides Derived from 4-(4-aminophenoxy)-N-amino-1,8-naphthalimide
| Polyimide ID | Dianhydride Used | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield at 700°C (%) |
| 5b | 4,4′-Oxydiphthalic anhydride (ODPA) | 311 | 481 | 505 | 58 |
| 5c | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 325 | 473 | 498 | 59 |
| 5d | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 315 | 465 | 489 | 55 |
| 5e | Pyromellitic dianhydride (PMDA) | 421 | 435 | 458 | 57 |
Table 2: Thermal Properties of Polyimides Derived from 4-(4-aminophenoxy)-N-(4-aminophenyl)-1,8-naphthalimide
| Polyimide ID | Dianhydride Used | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield at 700°C (%) |
| 6a | 4,4′-Diphenylsulfone tetracarboxylic dianhydride (DSDA) | 355 | 551 | 573 | 64 |
| 6b | 4,4′-Oxydiphthalic anhydride (ODPA) | 330 | 563 | 584 | 65 |
| 6c | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 341 | 558 | 579 | 63 |
| 6d | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 321 | 540 | 562 | 60 |
| 6e | Pyromellitic dianhydride (PMDA) | 415 | 525 | 548 | 62 |
Tg: Glass transition temperature, determined by DSC at a heating rate of 10 °C/min in N2. Td5% and Td10%: Temperature at 5% and 10% weight loss, respectively, determined by TGA at a heating rate of 10 °C/min in N2. Data sourced from Mushtaq et al., RSC Adv., 2016, 6, 25302-25310.[1]
Experimental Protocols
Synthesis of Naphthalimide-Containing Diamine Monomers
This protocol describes the synthesis of the asymmetric diamine 4-(4-aminophenoxy)-N-(4-aminophenyl)-1,8-naphthalimide as an example.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Synthesis of 4-(4-aminophenoxy)-1,8-naphthalic anhydride:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 4-bromo-1,8-naphthalic anhydride and a slight molar excess of 4-aminophenol in DMF.
-
Add a molar excess of K₂CO₃ as a base.
-
Heat the mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water and then with ethanol, and dry under vacuum.
-
-
Synthesis of 4-(4-aminophenoxy)-N-(4-aminophenyl)-1,8-naphthalimide:
-
In a similar setup, dissolve the synthesized 4-(4-aminophenoxy)-1,8-naphthalic anhydride and a molar excess of p-phenylenediamine in DMF.
-
Heat the reaction mixture to 150°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the mixture and precipitate the product by pouring it into water.
-
Filter, wash with water and ethanol, and dry the final diamine monomer under vacuum.
-
Synthesis of Naphthalimide-Containing Polyimides
This protocol outlines the two-step polymerization method to synthesize polyimides from the naphthalimide-containing diamine.
Materials:
-
Naphthalimide-containing diamine monomer (e.g., 4-(4-aminophenoxy)-N-(4-aminophenyl)-1,8-naphthalimide)
-
Aromatic dianhydride (e.g., PMDA, ODPA)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask, dissolve the diamine monomer in anhydrous DMAc with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the solution at room temperature.
-
Continue stirring for 24 hours at room temperature under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) as the dehydrating agent.
-
Stir the mixture at room temperature for 1 hour and then at 120°C for 4 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 180°C for 12 hours.
-
Thermal Analysis Protocols
a) Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the dry polymer powder or a small piece of the polymer film in a platinum or alumina (B75360) crucible.
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.
-
Heating Program: Equilibrate at 30°C, then ramp up to 800°C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset of decomposition, the temperature at 5% weight loss (Td5%), the temperature at 10% weight loss (Td10%), and the percentage of char yield at a specified high temperature (e.g., 700°C or 800°C).
b) Differential Scanning Calorimetry (DSC)
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: Seal 3-5 mg of the dry polymer powder in an aluminum DSC pan.
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
-
Heat from 30°C to a temperature above the expected Tg (e.g., 450°C) at a heating rate of 20 °C/min to erase the thermal history.
-
Cool down to 30°C at a rate of 20 °C/min.
-
Perform a second heating scan from 30°C to 450°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
Visualizations
Caption: General synthesis pathway for naphthalimide-containing polyimides.
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Structure-property relationship for enhanced thermal stability.
References
Application Notes and Protocols: Preparation and Use of 1,8-Naphthalimide-Based Fluorescent Sensors for pH Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 1,8-naphthalimide-based fluorescent sensors for pH measurement. The inherent photophysical properties of the 1,8-naphthalimide (B145957) fluorophore, such as high quantum yields, large Stokes shifts, and excellent photostability, make it an ideal scaffold for the development of sensitive and selective pH probes.[1][2][3]
Principle of Operation
The pH sensing mechanism of 1,8-naphthalimide-based probes predominantly relies on two key photophysical processes: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[4]
-
Photoinduced Electron Transfer (PET): In a typical "fluorophore-spacer-receptor" design, the 1,8-naphthalimide acts as the fluorophore, and a protonatable amine (e.g., piperazine (B1678402), morpholine) serves as the receptor.[5][6] In alkaline conditions, the lone pair of electrons on the amine receptor quenches the fluorescence of the naphthalimide through PET. Upon protonation in acidic media, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[6] This results in an "off-on" switching behavior.[4]
-
Intramolecular Charge Transfer (ICT): The 1,8-naphthalimide scaffold possesses an electron-donating group at the C-4 position and electron-accepting carbonyl groups, leading to an ICT character.[3][7] Changes in pH can modulate the electron-donating or -accepting ability of substituents, causing a shift in the emission wavelength. This allows for ratiometric pH sensing, where the ratio of fluorescence intensities at two different wavelengths is measured.
Featured 1,8-Naphthalimide-Based pH Sensors
This section details the synthesis and performance of representative 1,8-naphthalimide-based pH sensors.
Sensor 1: A PET-Based "Off-On" Sensor with a Piperazine Receptor
A highly water-soluble 1,8-naphthalimide probe designed on the "fluorophore-spacer-receptor1-receptor2" model demonstrates effective pH sensing in aqueous solutions.[5] The stepwise protonation of the two piperazine nitrogen atoms allows for a graduated fluorescence response across a wide pH range.[5]
Sensor 2: A Diamino Triazine-Modified 1,8-Naphthalimide Sensor
This sensor utilizes a diamino triazine moiety attached to the 1,8-naphthalimide core.[1] At higher pH, deprotonation of an amino group leads to fluorescence quenching via PET.[1] This probe is particularly useful for detecting high pH ranges.[1]
Quantitative Data Summary
| Sensor | Sensing Mechanism | pKa | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Key Features | Reference |
| Sensor 1 | PET | 7.33, 9.09 | 344 | 397 | - | High water solubility, two pKa values for wider range. | [5] |
| Sensor 2 | PET | - | 450 | 535-540 | - | Selective for high pH, also sensitive to Hg2+. | [1][8] |
| PNI-SBMA | PET | - | 402 | - | - | Polymer-based sensor for solid-state applications. | [6] |
Experimental Protocols
Synthesis of Sensor 1: N-(2-(4-methylpiperazin-1-yl)acetyl)amino-1,8-naphthalimide
This protocol is adapted from the synthesis of a highly water-soluble 1,8-naphthalimide probe.[5]
Materials:
-
1,8-Naphthalic anhydride (B1165640)
-
Hydrazine (B178648) monohydrate
-
Chloroacetyl chloride
-
Methylpiperazine
-
Methanol
-
Dioxane (dry)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of N-amino-1,8-naphthalimide:
-
Dissolve 1,8-naphthalic anhydride (2 g, 0.01 mol) in 30 mL of methanol.
-
Add hydrazine monohydrate (0.5 mL, 0.01 mol) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture, filter the precipitate, wash with methanol, and dry to obtain N-amino-1,8-naphthalimide as pale yellow crystals.[5]
-
-
Synthesis of N-chloroacetamide-1,8-naphthalimide:
-
Suspend N-amino-1,8-naphthalimide (1.5 g, 0.007 mol) in 7 mL of dry dioxane.
-
Heat the suspension to 70°C.
-
Add chloroacetyl chloride (2.8 mL, 0.035 mol) dropwise.
-
Stir the mixture at 70°C for 3 hours.
-
Cool the mixture and filter the precipitate to obtain N-chloroacetamide-1,8-naphthalimide as white crystals.[5]
-
-
Synthesis of the final probe (Sensor 1):
-
Dissolve N-chloroacetamide-1,8-naphthalimide (0.88 g, 0.003 mol) in 5 mL of DMF.
-
Add methylpiperazine (1.4 mL, 0.012 mol).
-
Boil the reaction mixture for 2.5 hours.
-
Purify the product by column chromatography.
-
Protocol for pH Titration and Fluorescence Measurements
Materials:
-
Synthesized 1,8-naphthalimide pH sensor
-
Britton-Robinson buffer solutions (or other appropriate buffers) covering a wide pH range
-
Spectrofluorometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., ethanol, DMSO, or water, depending on solubility).
-
Sample Preparation: For each pH measurement, add a small aliquot of the sensor stock solution to a cuvette containing the buffer solution of a specific pH to achieve the desired final concentration (e.g., 10 µM).
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each sample at the predetermined excitation wavelength.
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus pH.
-
Determine the pKa value(s) from the titration curve using the Henderson-Hasselbalch equation.
-
Visualizations
Signaling Pathway of a PET-Based 1,8-Naphthalimide pH Sensor
References
- 1. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrospun Nanofiber Membranes from 1,8-Naphthimide-Based Polymer/Poly(vinyl alcohol) for pH Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination | Faculty of Science [b.aun.edu.eg]
Application Notes and Protocols for the Functionalization of 1,8-Naphthalic Anhydride at the 4-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the chemical modification of 1,8-naphthalic anhydride (B1165640) at the 4-position. This strategic functionalization is a key step in the synthesis of a wide array of compounds with applications in fluorescent probes, molecular sensors, and potential therapeutic agents. The methodologies outlined below are based on established synthetic routes, offering reproducible procedures for obtaining 4-substituted 1,8-naphthalic anhydride derivatives.
Introduction
The 1,8-naphthalimide (B145957) scaffold is a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties, including high fluorescence quantum yields and excellent photostability.[1] Functionalization at the C-4 position of the naphthalene (B1677914) core is a common strategy to modulate these properties and to introduce functionalities for further conjugation or to impart specific biological activities.[2] The most versatile and widely employed precursors for such modifications are 4-halo-1,8-naphthalic anhydrides, particularly the 4-bromo and 4-chloro derivatives. These precursors readily undergo nucleophilic substitution reactions with amines and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Workflow for 4-Position Functionalization
The functionalization of this compound at the 4-position can be achieved through several synthetic routes. The choice of a specific pathway often depends on the desired substituent and the availability of starting materials. A general overview of the synthetic strategies is depicted below.
Caption: General workflow for the synthesis of 4-functionalized this compound derivatives.
I. Synthesis of 4-Substituted this compound Precursors
A. Synthesis of 4-Amino-1,8-naphthalic Anhydride from Acenaphthene
A three-step synthesis involving nitration, oxidation, and reduction can be employed to produce 4-amino-1,8-naphthalic anhydride from acenaphthene.[3] The optimization of reaction conditions is crucial for improving the overall yield.[3]
Experimental Protocol:
-
Nitration of Acenaphthene:
-
In a 250 mL three-necked flask equipped with a stirrer, dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid with stirring for 1 hour.[3]
-
Slowly add a mixture of nitric acid and glacial acetic acid (14 mL, 1:1 v/v) dropwise over 30 minutes.[3]
-
Control the reaction temperature to optimize the yield.[3]
-
-
Oxidation to 4-Nitro-1,8-naphthalic anhydride:
-
The crude nitration product is oxidized using a suitable oxidizing agent, such as potassium dichromate, in an acidic medium.
-
-
Reduction to 4-Amino-1,8-naphthalic anhydride:
-
To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol (B145695) and 0.67 g (2.75 mmol) of the 4-nitro-1,8-naphthalic anhydride intermediate.[3]
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl with stirring.[3]
-
Add the SnCl₂ solution to the reaction flask.[3]
-
After the reaction is complete, the resulting precipitate is washed with water, ethanol, and acetone (B3395972) to yield the orange-yellow solid product.[3]
-
II. Functionalization from 4-Halo-1,8-Naphthalic Anhydrides
The most common route for 4-position functionalization starts with commercially available or synthesized 4-halo-1,8-naphthalic anhydrides.
A. Nucleophilic Substitution with Amines
4-Halo-1,8-naphthalic anhydrides readily react with primary and secondary amines to yield 4-amino-substituted derivatives.[1][2] This reaction is typically carried out under reflux in a suitable solvent.
Caption: Reaction scheme for nucleophilic substitution of 4-halo-1,8-naphthalic anhydride.
Experimental Protocol (General Procedure):
-
Suspend 4-chloro- or 4-bromo-1,8-naphthalic anhydride in a suitable solvent such as 1,4-dioxane, 2-methoxyethanol, or ethanol.[1][4]
-
Add the desired primary or secondary amine to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[1]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.
-
Alternatively, the product can be isolated by evaporation of the solvent and purified by column chromatography or recrystallization.[5]
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Amine | Solvent | Reaction Conditions | Yield | Reference |
| 4-Chloro-1,8-naphthalic anhydride | Piperidine | 1,4-Dioxane | Reflux, 8 h | - | [1] |
| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | Ethanol | Reflux, 12 h | 70% | |
| 4-Bromo-1,8-naphthalic anhydride | Ethanolamine | Ethanol | Reflux, 1 h | - | [4] |
| 4-Bromo-1,8-naphthalic anhydride | 3-Dimethylaminopropylamine | Ethanol | Reflux, 1 h | 93.2% | [4] |
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting 4-bromo-1,8-naphthalic anhydride with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 4-aryl-1,8-naphthalic anhydride derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Microwave-Assisted):
-
In a microwave reactor vessel, combine 4-bromo-1,8-naphthalimide (1 eq.), the desired arylboronic acid (e.g., phenylboronic acid, 3 eq.), and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).[5]
-
Add a solvent mixture, such as dimethylformamide (DMF) and an aqueous solution of a base (e.g., sodium carbonate).[5]
-
Heat the mixture in a microwave reactor at a specified temperature and power for a short duration (e.g., 70 °C, 100 W for 30 minutes).[5]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate.[5]
-
Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.
Table 2: Example of a Suzuki-Miyaura Coupling Reaction
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Reaction Conditions | Yield | Reference |
| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(P(C₆H₅)₃)₄ | Na₂CO₃ | DMF/H₂O | Microwave, 70 °C, 30 min | - | [5] |
| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(P(C₆H₅)₃)₄ | - | DMF/H₂O | Reflux, 8 h | 22% | [5] |
III. Imidation of 4-Substituted 1,8-Naphthalic Anhydrides
The final step in the synthesis of many 1,8-naphthalimide derivatives is the imidation of the corresponding anhydride. This is typically achieved by reacting the anhydride with an amine or ammonia (B1221849) source.
Experimental Protocol (General Procedure):
-
Dissolve or suspend the 4-substituted-1,8-naphthalic anhydride in a suitable solvent such as acetic acid, dioxane, or ethanol.
-
Add the appropriate amine or an ammonia source like ammonium (B1175870) acetate.[5]
-
Heat the reaction mixture under reflux or at an elevated temperature for a period ranging from a few hours to 24-48 hours.[5]
-
Upon cooling, the product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by extraction and/or column chromatography.[5]
Table 3: Imidation of 4-Bromo-1,8-naphthalic Anhydride
| Amine Source | Solvent | Method | Reaction Conditions | Yield | Reference |
| Ammonium acetate | Acetic acid | Conventional Heating | Reflux, 24 h | 22% | [5] |
| Ammonia in dioxane | Dioxane | Conventional Heating | 60 °C, 48 h | 21% | [5] |
| Ammonium acetate | Acetic acid | Microwave Heating | 60 °C, 20 min | 54% | [5] |
Data Presentation
Table 4: Summary of Spectroscopic Data for Selected 4-Substituted 1,8-Naphthalimides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 4-Bromo-1,8-naphthalimide | 7.94 (t, J = 7.6 Hz, 1H), 8.15 (d, J = 7.6 Hz, 1H), 8.23 (d, J = 7.6 Hz, 1H), 8.48 (m, 2H), 11.80(s, 1H) | - | 275 (M)⁺ | [4] |
| N-dimethylaminopropyl-4-amino-1,8-naphthalimide | 2.86 (t, J = 6.4Hz 2H), 3. 38(t, J = 6.4 Hz, 2H), 6.80 (d, J = 8.4 Hz, 1H), 7.66 (m, 2H), 8.20 (d, J = 8.4 Hz, 1H), 8.38 (d, J = 7.2 Hz, 1H), 8.69 (d, J = 8.4 Hz, 1H) | 46.1, 62.6, 104.2, 108.6, 121.0, 122.8, 124.7, 129.2, 130.5, 131.2, 133.9, 151.3, 164.3, 165.0 | 255 (M)⁺ | [4] |
| N-n-Butyl-4-bromo-1,8-naphthalimide | - | - | - |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Conclusion
The functionalization of this compound at the 4-position is a well-established and versatile strategy for the synthesis of novel compounds with potential applications in various scientific fields. The protocols outlined in these application notes provide a solid foundation for researchers to develop and synthesize a diverse library of 4-substituted 1,8-naphthalimide derivatives. The choice of synthetic route and reaction conditions can be tailored to achieve the desired substitution pattern and to optimize reaction yields. Careful purification and characterization of the final products are essential to ensure their suitability for downstream applications.
References
- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. clausiuspress.com [clausiuspress.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of 1,8-Naphthalic Anhydride Derivatives: Application Notes and Protocols
Introduction
1,8-Naphthalimide (B145957) derivatives are a significant class of compounds utilized in a wide range of applications, including fluorescent probes, dyes, and materials science.[1][2] In the realm of drug development, their planar aromatic structure allows them to act as DNA intercalating agents, giving them potent antitumor properties.[1] The core synthesis of these derivatives involves the reaction of 1,8-naphthalic anhydride (B1165640) or its substituted analogues with primary amines. Traditional synthesis methods often require long reaction times, high temperatures, and the use of hazardous organic solvents, which are environmentally detrimental.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. This "green chemistry" approach utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to a dramatic reduction in reaction times, increased product yields, and often cleaner reactions.[1] This document provides detailed protocols for the microwave-assisted synthesis of 1,8-naphthalimide derivatives, tailored for researchers in chemistry and drug development.
General Workflow of Microwave-Assisted Imidization
The fundamental reaction involves the condensation of a 1,8-naphthalic anhydride with a primary amine. Microwave irradiation accelerates this process significantly. The workflow can be adapted for various substituted anhydrides and a wide array of primary amines to generate a library of derivatives.
Caption: General workflow for microwave-assisted synthesis of 1,8-naphthalimides.
Experimental Protocols
The following protocols are examples of common methods for synthesizing 1,8-naphthalimide derivatives using microwave irradiation.
Protocol 1: Synthesis of 4-Bromo-1,8-naphthalimide in Acetic Acid
This protocol details the imidization of 4-bromo-1,8-naphthalic anhydride using ammonium (B1175870) acetate (B1210297) as the nitrogen source in an acidic solvent. This method is significantly faster than conventional heating, which can take 24-48 hours for lower yields.[3][4]
Materials:
-
4-Bromo-1,8-naphthalic anhydride (e.g., 300 mg, 1.08 mmol)
-
Ammonium acetate (e.g., 250 mg, 3.25 mmol)
-
Glacial acetic acid (5 mL)
-
Water (deionized)
Equipment:
-
Commercial microwave reactor (e.g., CEM Discover) with control of temperature, pressure, and power
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Combine 4-bromo-1,8-naphthalic anhydride (300 mg, 1.08 mmol) and ammonium acetate (250 mg, 3.25 mmol) in a 10 mL microwave reaction vessel.[3]
-
Add glacial acetic acid (5 mL) and a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C (target temperature) for 10 minutes. The pressure should be maintained around 60 psi with a power of 60 W.[3]
-
To ensure complete consumption of the starting material, repeat the irradiation for another 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After cooling the vessel to room temperature, concentrate the product mixture under reduced pressure using a rotary evaporator.[3]
-
Dissolve the resulting residue in dichloromethane (10 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (10 mL). Separate the layers and back-extract the aqueous layer with dichloromethane (2 x 5 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromo-1,8-naphthalimide product. Further purification can be achieved by column chromatography if necessary.[4]
Protocol 2: Solvent-Free Synthesis of N-Substituted 1,8-Naphthalimides
This protocol describes an environmentally friendly, solvent-free method for reacting this compound with various primary amines. The reaction times are extremely short (a few minutes), and the work-up is simplified.[1][5]
Materials:
-
This compound (or a substituted derivative like 3-nitro-4-bromo-1,8-naphthalic anhydride) (0.1 mmol)
-
Primary amine (e.g., butylamine, benzylamine, ethanolamine) (0.4-0.8 mmol)
-
Ethanol (B145695) or Dimethylformamide (for recrystallization)
Equipment:
-
Household or laboratory microwave oven (e.g., Galanz G80F20CN2L-B8, 400-800 W)
-
Open glass container (e.g., beaker)
-
Recrystallization apparatus
Procedure:
-
In an open glass container, thoroughly mix the this compound derivative (0.1 mmol) and the desired primary amine (0.4-0.8 mmol).[1]
-
Place the container in the microwave oven and irradiate with intermittent heating for a total of 3 to 15 minutes at a power setting of 400-800 W.[1]
-
Caution: This reaction should be performed in a well-ventilated fume hood as vapors may be released. Monitor the reaction to prevent overheating.
-
After irradiation, allow the mixture to cool to room temperature. A gum or solid will be obtained.[1]
-
Recrystallize the crude product from a suitable solvent, such as ethanol or dimethylformamide, to obtain the pure N-substituted 1,8-naphthalimide crystals.[1]
Data Presentation: Comparison of Synthesis Methods
Microwave-assisted synthesis consistently demonstrates superior efficiency over conventional heating methods, as summarized in the table below.
| Starting Anhydride | Amine/Reagent | Method | Time | Temp/Power | Yield (%) | Reference |
| 4-Bromo-1,8-naphthalic anhydride | Ammonium Acetate | Conventional (Reflux) | 24 h | Reflux | 22 | [3][4] |
| 4-Bromo-1,8-naphthalic anhydride | Ammonia in Dioxane | Conventional (Heating) | 48 h | 60 °C | 21 | [3][4] |
| 4-Bromo-1,8-naphthalic anhydride | Ammonium Acetate | Microwave | 20 min | 60 °C / 60 W | 54 | [3][4] |
| This compound | Benzylamine | Conventional (Reflux) | 6 h | Reflux | 78 | [1] |
| This compound | Benzylamine | Microwave (Solvent-Free) | 5.5 min | 640 W | 78 | [1] |
| This compound | Butylamine | Conventional (Reflux) | 6 h | Reflux | 75 | [1] |
| This compound | Butylamine | Microwave (Solvent-Free) | 5.0 min | 640 W | 75 | [1] |
| 3-Nitro-4-bromo-1,8-naphthalic anhydride | Butylamine | Conventional (Reflux) | 6 h | Reflux | 95 | [1] |
| 3-Nitro-4-bromo-1,8-naphthalic anhydride | Butylamine | Microwave (Solvent-Free) | 12.0 min | 800 W | 95 | [1] |
Microwave-assisted synthesis is a facile, economical, and highly efficient methodology for the preparation of 1,8-naphthalimide derivatives.[5] The protocols and data presented highlight the significant advantages of this technique, primarily the drastic reduction in reaction time from hours to minutes while maintaining or even improving product yields.[1][3] For researchers in drug discovery and materials science, this rapid and green approach allows for the high-throughput synthesis of compound libraries for screening and development.
References
Application Notes and Protocols: 1,8-Naphthalic Anhydride Derivatives for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthalic anhydride (B1165640) and its derivatives, particularly 1,8-naphthalimides, have emerged as a versatile and promising class of materials for organic light-emitting diodes (OLEDs).[1][2][3][4][5] Their rigid and planar structure, coupled with facile functionalization at the imide nitrogen and the naphthalene (B1677914) core, allows for the fine-tuning of their photophysical and electroluminescent properties.[2][3][6] This tunability enables the development of efficient emitters spanning the entire visible spectrum, from blue to red, making them highly attractive for next-generation displays and solid-state lighting applications.[1][4][5][7]
These compounds exhibit several advantageous characteristics for OLEDs, including high fluorescence quantum yields, excellent thermal and chemical stability, and good film-forming properties.[6][8] By strategically introducing electron-donating and electron-accepting groups, the intramolecular charge transfer (ICT) character of the naphthalimide scaffold can be modulated, leading to a wide range of emission colors and improved device performance.[6] This document provides detailed application notes, experimental protocols for the synthesis of a representative naphthalimide derivative and the fabrication of an OLED device, and a summary of key performance data.
Data Presentation
The following tables summarize the photophysical and electroluminescent properties of selected 1,8-naphthalimide (B145957) derivatives reported in the literature.
Table 1: Photophysical Properties of 1,8-Naphthalimide Derivatives
| Compound Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX) | Chloroform | 363 | 456 | Not Reported | [8] |
| (E)-6-(4-(dimethylamino)styryl)-2-hexyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap1) | Dichloromethane (B109758) | 496 | 610 | 0.45 | [9] |
| (E)-2-(2,6-di(isopropyl)phenyl)-6-(4-(dimethylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap2) | Dichloromethane | 498 | 612 | 0.52 | [9] |
| (E)-2-(2,6-di(isopropyl)phenyl)-6-(2-(1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)vinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap3) | Dichloromethane | 526 | 648 | 0.38 | [9] |
Table 2: Electrochemical and Electroluminescent Properties of 1,8-Naphthalimide Derivatives in OLEDs
| Compound Name | HOMO (eV) | LUMO (eV) | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color | CIE Coordinates | Reference |
| NPOX | -6.1 | -3.4 | ITO/PEDOT:PSS/NPOX/Al | Not Reported | Not Reported | Not Reported | Blue | Not Reported | [8] |
| Nap3 | -5.41 | -3.22 | ITO/MoO₃/TcTa/CzPhONI:Nap3/TPBI/LiF/Al | 1.8 | Not Reported | Not Reported | Red | (0.67, 0.32) | [9] |
| RB-11 | Not Reported | Not Reported | ITO/PEDOT:PSS/CBP:RB-11/TPBI/LiF/Al | 3.3 | Not Reported | Not Reported | Green | Not Reported | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Substituted-N-Aryl-1,8-Naphthalimide Derivative
This protocol describes a general two-step procedure for the synthesis of a 4-substituted-N-aryl-1,8-naphthalimide, a common structural motif for OLED emitters.
Step 1: Synthesis of N-Aryl-4-bromo-1,8-naphthalimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,8-naphthalic anhydride (1.0 eq.) and the desired aryl amine (1.1 eq.).
-
Solvent Addition: Add a suitable solvent such as ethanol (B145695) or acetic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the N-aryl-4-bromo-1,8-naphthalimide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Suzuki Coupling for C-4 Functionalization
-
Reaction Setup: To a Schlenk flask, add the N-aryl-4-bromo-1,8-naphthalimide (1.0 eq.), a boronic acid derivative (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1 v/v/v).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final 4-substituted-N-aryl-1,8-naphthalimide derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical multilayer OLED device using a 1,8-naphthalimide derivative as the emissive layer (EML) via thermal evaporation.
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
For solution-processed HTLs like PEDOT:PSS, spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[11]
-
Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.[11]
-
-
Emissive Layer (EML) Deposition:
-
Transfer the substrate with the HTL into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the 1,8-naphthalimide derivative as the emissive layer. The material can be used as a neat film or co-evaporated with a host material. The deposition rate and thickness should be carefully controlled using a quartz crystal microbalance. A typical thickness for the EML is 20-40 nm.
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Sequentially deposit the ETL (e.g., TPBI, Alq₃) and a thin EIL (e.g., LiF) without breaking the vacuum. Typical thicknesses are 20-40 nm for the ETL and 0.5-1 nm for the EIL.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., aluminum or calcium/aluminum) through a shadow mask to define the active area of the device. A typical cathode thickness is 80-120 nm.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.
-
Mandatory Visualization
Caption: Synthetic pathway for functionalized 1,8-naphthalimide OLED emitters.
Caption: Typical multilayer structure of an OLED device.
Caption: Electroluminescence process in an OLED.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. "A systematic review on 1,8-naphthalimide derivatives as emissive mater" by Sneha Kagatikar and Dhanya Sunil [impressions.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs | MDPI [mdpi.com]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for 1,8-Naphthalimide Fluorescent Probes in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,8-Naphthalimide (B145957) Fluorescent Probes
The 1,8-naphthalimide scaffold is a highly versatile and robust fluorophore extensively used in the development of fluorescent probes for bioimaging.[1] These probes are distinguished by their excellent photophysical properties, which include high fluorescence quantum yields, exceptional photostability, large Stokes shifts, and synthetically tunable emission spectra.[1][2] The ease of chemical modification of the 1,8-naphthalimide structure allows for the rational design of probes that can selectively detect a wide array of biological analytes and changes in the cellular microenvironment.[1][3]
Many 1,8-naphthalimide-based probes are designed as "turn-on" or ratiometric sensors.[1] Their sensing mechanisms often rely on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), which are modulated by the probe's interaction with its target analyte.[1] This functionality enables the sensitive and specific visualization of ions, molecules, enzymatic activity, and subcellular pH and viscosity, making them invaluable tools in cell biology, drug development, and clinical diagnostics.[1][2][4]
Application Note I: Detection of pH
Principle of pH Sensing
1,8-Naphthalimide probes for pH sensing are typically designed based on the PET mechanism. An amine group, often a morpholine (B109124) or piperazine (B1678402) moiety, is incorporated into the naphthalimide structure.[5] In alkaline or neutral environments, the lone pair of electrons on the nitrogen atom of the amine quenches the fluorescence of the naphthalimide core ("OFF" state). In acidic conditions, the amine group is protonated, which inhibits the PET process, leading to a significant enhancement in fluorescence intensity ("ON" state).[2][5] This "off-on" switching allows for the sensitive detection of pH changes in acidic organelles like lysosomes.[2][6]
Quantitative Data for 1,8-Naphthalimide pH Probes
| Probe Name | Excitation (λex) | Emission (λem) | pH Range | pKa | Key Features & Cell Line |
| DPPP | Not Specified | 485 nm (blue) | Not Specified | Not Specified | Dual-analyte probe for pH and Pd(0); lysosome-targeting in HeLa cells and zebrafish.[6][7] |
| BPN | Not Specified | Not Specified | 3.0 - 11.0 | 6.69 | >131-fold fluorescence enhancement from pH 11.0 to 3.0; suitable for cytosolic pH research.[5] |
| Probe 3 | 400 nm | 530 nm | 4.0 - 12.0 | Not Specified | Highly water-soluble; dual pH and viscosity sensor.[8] |
| 4-Amino-N-(2-aminoethyl)-1,8-naphthalimide | ~440 nm | ~535 nm | Acidic: < 5, Basic: > 8 | Not Specified | "Off-on" switching behavior based on PET mechanism; suitable for imaging acidic organelles.[2] |
Experimental Protocol: Live-Cell Imaging of Lysosomal pH
This protocol provides a general guideline for staining and imaging lysosomes in live cells using a 1,8-naphthalimide-based pH probe.
Materials:
-
1,8-Naphthalimide pH probe (e.g., DPPP, Lyso-probe)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the 1,8-naphthalimide pH probe at a concentration of 1-10 mM in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture cells to 70-80% confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the cell culture medium and wash the cells once with PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific probe.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific probe's excitation and emission wavelengths.
-
Acquire images using a high-sensitivity camera.
-
Visualizations
Caption: PET mechanism of a 1,8-naphthalimide pH probe.
Application Note II: Viscosity Sensing
Principle of Viscosity Sensing
1,8-naphthalimide-based viscosity probes often function as "molecular rotors". These probes typically possess a rotatable group, such as a 4-methylpiperazinyl fragment, attached to the naphthalimide core.[9][10] In low-viscosity environments, the excited state energy is dissipated through non-radiative pathways via intramolecular rotation, resulting in weak fluorescence. In high-viscosity environments, this intramolecular rotation is hindered, which blocks the non-radiative decay pathway and leads to a significant increase in fluorescence emission.[9] This property allows for the mapping of microviscosity in cellular compartments like lipid droplets.[11]
Quantitative Data for 1,8-Naphthalimide Viscosity Probes
| Probe Name | Excitation (λex) | Emission (λem) | Viscosity Range | Key Features & Cell Line |
| Probe 3 | 400 nm | 530 nm | Not Specified | Dual viscosity and pH sensor; operates via a TICT mechanism.[9][10][12] |
| NBC | Not Specified | Not Specified | Not Specified | 10.7-fold fluorescence enhancement with increasing viscosity; targets lipid droplets in HepG2 cells.[11] |
| NBA | Not Specified | Not Specified | Not Specified | 9.6-fold fluorescence enhancement with increasing viscosity; targets lipid droplets in HepG2 cells.[11] |
Experimental Protocol: Imaging Viscosity in Live Cells
This protocol outlines a general procedure for measuring intracellular viscosity using a 1,8-naphthalimide-based molecular rotor.
Materials:
-
1,8-Naphthalimide viscosity probe
-
DMSO (sterile)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (and FLIM capabilities if applicable)
Procedure:
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the viscosity probe in sterile DMSO.
-
Cell Culture: Grow cells to the desired confluency on glass-bottom dishes.
-
Probe Incubation:
-
Dilute the probe stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Replace the culture medium with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with fresh, pre-warmed live-cell imaging medium.
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope. For quantitative measurements, fluorescence lifetime imaging (FLIM) is often employed, as the fluorescence lifetime of molecular rotors is sensitive to viscosity.[13]
-
Acquire images and analyze the fluorescence intensity or lifetime to map the intracellular viscosity.
-
Visualizations
Caption: Mechanism of a molecular rotor for viscosity sensing.
Application Note III: Enzyme Activity Detection
Principle of Enzyme Detection
1,8-Naphthalimide probes for enzyme detection are designed with a recognition moiety that is a substrate for the target enzyme. Upon enzymatic reaction, this recognition group is cleaved or transformed, leading to a change in the photophysical properties of the naphthalimide fluorophore.[14] For example, a probe for nitroreductase (NTR) may contain a p-nitrobenzyl group that quenches fluorescence; NTR reduces the nitro group to an amino group, which "turns on" the fluorescence.[5][9] Similarly, a caspase-3 probe can be designed with a specific peptide sequence (DEVD) that is cleaved by the enzyme, releasing the fluorescent 1,8-naphthalimide.[15][16]
Quantitative Data for 1,8-Naphthalimide Enzyme Probes
| Probe Name | Target Enzyme | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Key Features & Cell Line |
| Ac-DEVD-PABC-Naph | Caspase-3 | Not Specified | Ratiometric | Not Specified | Ratiometric fluorescent probe for visualizing caspase-3 activity.[15][16] |
| Na-NO2 | Nitroreductase (NTR) | Not Specified | "Turn-on" signal | 3.4 ng/mL | Used for imaging NTR in bacteria and various cancer cell lines (HL-7702, HepG-2, MCF-7).[9] |
| MNI-NTR | Nitroreductase (NTR) | Not Specified | 550 nm | 9.8 ng/mL | >70-fold fluorescence enhancement upon reaction with NTR.[7] |
| NTR-NO2 | Nitroreductase (NTR) | Not Specified | Not Specified | 58 ng/mL | 30-fold fluorescence enhancement; used for detecting endogenous NTR in hypoxic HeLa cells.[17] |
Experimental Protocol: Detection of Caspase-3 Activity in Apoptotic Cells
This protocol describes a general method for detecting caspase-3 activity in live cells undergoing apoptosis using a 1,8-naphthalimide-based probe.
Materials:
-
1,8-Naphthalimide caspase-3 probe (e.g., Ac-DEVD-PABC-Naph)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
DMSO (sterile)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate concentration of an apoptosis-inducing agent for a sufficient period to activate caspase-3. A control group of untreated cells should be maintained.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the caspase-3 probe in sterile DMSO.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the medium from both apoptotic and control cells and add the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with fresh, pre-warmed live-cell imaging medium.
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope. For ratiometric probes, acquire images in two different emission channels.
-
Compare the fluorescence intensity or the ratio of intensities between the apoptotic and control cells to determine caspase-3 activity.
-
Visualizations
Caption: General workflow for enzyme activity detection.
Application Note IV: Metal Ion Detection
Principle of Metal Ion Detection
1,8-Naphthalimide probes for metal ion detection are functionalized with a specific chelating group that binds to the target ion.[11] This binding event alters the electronic properties of the probe, leading to a change in its fluorescence. For "turn-on" sensors, the unbound chelator often quenches the fluorescence via a PET mechanism. Upon binding the metal ion, the PET process is inhibited, and fluorescence is restored.[4] Conversely, some probes exhibit a "turn-off" response where the metal ion-probe complex facilitates fluorescence quenching.[11][18]
Quantitative Data for 1,8-Naphthalimide Metal Ion Probes
| Probe Name | Target Ion | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Key Features & Cell Line |
| MFCs 1a-1d | Cu²⁺ | Not Specified | 536-546 nm | Not Specified | "Turn-off" fluorescence; used for detecting Cu²⁺ in HeLa cells.[11][18][19] |
| M1, M2 | Ag⁺, Pb²⁺, Sn²⁺, Co²⁺, Fe³⁺ | Not Specified | Not Specified | Not Specified | Fluorescence enhancement in the presence of target ions.[4][14] |
| Probe 3f | Pb²⁺ | Not Specified | Not Specified | Not Specified | Selective fluorescence quenching in the presence of Pb²⁺.[20] |
Experimental Protocol: Imaging of Intracellular Cu²⁺
This protocol provides a general method for the detection of intracellular Cu²⁺ using a 1,8-naphthalimide-based fluorescent probe.
Materials:
-
1,8-Naphthalimide Cu²⁺ probe
-
DMSO (sterile)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
CuSO₄ solution (for positive control)
-
TPEN (a heavy metal chelator, for negative control)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.
-
Probe Loading:
-
Prepare a 1-10 µM working solution of the Cu²⁺ probe in live-cell imaging medium from a 1-10 mM DMSO stock.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with fresh imaging medium.
-
Imaging and Treatment:
-
Image the baseline fluorescence of the cells.
-
To demonstrate probe responsiveness, treat the cells with a solution of CuSO₄ (e.g., 50 µM) and acquire images at different time points. A change in fluorescence (e.g., quenching for a "turn-off" probe) should be observed.
-
As a negative control, pre-treat cells with TPEN before adding the probe and CuSO₄ to show that the fluorescence change is specific to Cu²⁺.
-
-
Analysis: Analyze the change in fluorescence intensity to determine the relative levels of intracellular Cu²⁺.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. A 1,8-naphthalimide-based lysosome-targeting dual-analyte fluorescent probe for the detection of pH and palladium in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [researchrepository.ul.ie]
- 11. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives [mdpi.com]
- 15. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 16. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 19. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 4-amino-1,8-naphthalic anhydride and its applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 4-amino-1,8-naphthalic anhydride (B1165640), a versatile building block in medicinal chemistry and materials science. This document details its synthesis, and explores its applications as a fluorescent probe for cellular imaging and as a core scaffold for the development of chemosensors and potential anticancer agents. Detailed experimental protocols for its synthesis and key applications are provided, along with quantitative data to facilitate the design and execution of experiments.
Synthesis of 4-Amino-1,8-naphthalic Anhydride
4-Amino-1,8-naphthalic anhydride can be synthesized through various routes, with a common and effective method being the reduction of 4-nitro-1,8-naphthalic anhydride. Another approach involves a three-step process starting from acenaphthene, which includes nitration, oxidation, and reduction.[1]
Synthesis via Reduction of 4-Nitro-1,8-naphthalic Anhydride
A widely used method for the synthesis of 4-amino-1,8-naphthalic anhydride is the reduction of 4-nitro-1,8-naphthalic anhydride using a catalyst such as palladium on activated carbon (Pd/C) under a hydrogen atmosphere.[2]
Experimental Protocol: Synthesis of 4-Amino-1,8-naphthalic Anhydride
Materials:
-
4-nitro-1,8-naphthalic anhydride
-
Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 4-nitro-1,8-naphthalic anhydride (e.g., 1.26 g, 5.20 mmol) in acetonitrile (e.g., 165 mL) in a three-necked round bottom flask until a brown-red solution is formed.[2]
-
Add palladium on activated carbon (e.g., 0.18 g) to the flask.[2]
-
Seal the flask, evacuate it, and then introduce hydrogen gas.[2]
-
Stir the solution under a hydrogen atmosphere for 72 hours at room temperature and atmospheric pressure.[2]
-
After the reaction is complete, reflux the crude product in acetone (e.g., 250 mL) and filter it while hot to remove the palladium catalyst.[2]
-
Repeat the acetone reflux and filtration process until all the crude product is dissolved.[2]
-
Filter the combined acetone solution through Celite and remove the solvent via rotary evaporation to yield the purified 4-amino-1,8-naphthalic anhydride as a yellow solid.[2]
Expected Yield: 98%[2]
Synthesis Workflow Diagram
References
One-Pot Synthesis of Substituted 1,8-Naphthalic Anhydrides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of substituted 1,8-naphthalic anhydrides, valuable building blocks in medicinal chemistry and materials science. The methodologies outlined are designed for scalability and efficiency, offering a reliable route to these important chemical intermediates.
Introduction
1,8-Naphthalic anhydride (B1165640) and its derivatives are key precursors for the synthesis of 1,8-naphthalimides, a class of compounds with diverse applications, including as fluorescent probes, DNA-targeting agents, and in the development of organic light-emitting diodes (OLEDs). The introduction of various substituents onto the naphthalene (B1677914) core allows for the fine-tuning of their photophysical and biological properties. This document details a reliable one-pot synthetic protocol for the preparation of nitro- and bromo-substituted 1,8-naphthalic anhydrides, starting from the commercially available and economical 1,8-naphthalic anhydride.
One-Pot Synthesis of 3-Bromo-6-nitro- and 3,4-Dibromo-6-nitro-1,8-naphthalic Anhydride
A reliable one-pot synthetic protocol has been developed for the multigram scale preparation of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride.[1][2] This method involves the nitration and selective bromination of this compound in sulfuric acid at room temperature.[1][2] The reaction is highly controllable, with the degree of bromination dependent on the equivalents of the brominating reagent used.[2]
Experimental Workflow
Caption: One-pot synthesis of bromo-nitro substituted 1,8-naphthalic anhydrides.
Quantitative Data Summary
| Product | Starting Material | Reagents | Reaction Time | Yield | Reference |
| 3-Bromo-6-nitro-1,8-naphthalic anhydride | This compound | 1. NaNO₃, H₂SO₄2. N-Bromosuccinimide (1.1 eq.) | 24 h | 94% | [2] |
| 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | This compound | 1. NaNO₃, H₂SO₄2. N-Bromosuccinimide (2.2 eq.) | 24 h | 92% | [1][2] |
Detailed Experimental Protocol: One-Pot Synthesis of 3-Bromo-6-nitro-1,8-naphthalic Anhydride[1]
-
To a solution of this compound (100.0 mmol, 19.82 g) in 200 mL of concentrated sulfuric acid, add sodium nitrate (105.0 mmol, 7.24 g) in small portions (~500 mg) over a period of 1 hour at room temperature.
-
Stir the reaction mixture for an additional 3 hours at the same temperature.
-
Add N-bromosuccinimide (110.0 mmol, 19.58 g) at room temperature.
-
Stir the reaction mixture for an additional 20 hours at the same temperature.
-
Pour the mixture into ice.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from toluene (B28343).
Detailed Experimental Protocol: One-Pot Synthesis of 3,4-Dibromo-6-nitro-1,8-naphthalic Anhydride[1]
-
Follow steps 1 and 2 from the protocol for 3-bromo-6-nitro-1,8-naphthalic anhydride.
-
Add N-bromosuccinimide (220.0 mmol, 39.16 g) at room temperature.
-
Stir the reaction mixture for an additional 20 hours at the same temperature.
-
Pour the mixture into ice.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from toluene to yield the 3,4-dibromo derivative.[2]
Multi-Step Synthesis of Other Substituted 1,8-Naphthalic Anhydrides
While the above protocol describes a one-pot synthesis, other substituted 1,8-naphthalic anhydrides are typically prepared through multi-step synthetic routes. These often involve the initial synthesis of a substituted naphthalimide, followed by hydrolysis to the anhydride.
Synthesis of 3-Fluoro-1,8-naphthalic Anhydride
The synthesis of 3-fluoro-1,8-naphthalic anhydride can be achieved from 3-nitro-1,8-naphthalimide.[3] The process involves the reduction of the nitro group to an amino group, followed by a Balz-Schiemann reaction.[3]
References
Application Notes and Protocols for the Preparation of Charge-Transfer Complexes Using 1,8-Naphthalic Anhydride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Naphthalimide (B145957) and its derivatives are a versatile class of compounds known for their significant optical properties, including strong fluorescence, high quantum yields, and excellent stability. These characteristics are rooted in the intramolecular charge transfer (ICT) nature of the 1,8-naphthalimide scaffold. The electron-deficient diimide moiety fused to the naphthalene (B1677914) ring system allows for facile tuning of its electronic properties through substitution, particularly at the C-4 position.[1]
By introducing electron-donating groups, such as an amino group, at the C-4 position, the resulting 4-amino-1,8-naphthalimide (B156640) derivatives become potent electron donors. These donor molecules can form stable, colored charge-transfer (CT) complexes upon interaction with various electron acceptor molecules. The formation of these supramolecular complexes involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the naphthalimide donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, giving rise to a new, characteristic absorption band in the UV-visible spectrum.
This application note provides a comprehensive overview and detailed protocols for the preparation and characterization of charge-transfer complexes based on 4-amino-1,8-naphthalimide derivatives, which are synthesized from 1,8-naphthalic anhydride (B1165640) precursors.
Principle of Charge-Transfer Complex Formation
The formation of a charge-transfer complex is a reversible association between an electron-rich donor (D) molecule and an electron-deficient acceptor (A) molecule. In the context of this protocol, 4-amino-1,8-naphthalimide derivatives serve as the electron donors. The amino group at the C-4 position enhances the electron-donating capacity of the naphthalimide system. When mixed with a suitable π-electron acceptor, such as picric acid (PA), chloranilic acid (CLA), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a new complex (D-A) is formed, held together by weak electrostatic forces.
D + A ⇌ [D→A]
This interaction generates a new, low-energy electronic transition, the charge-transfer band (λCT), which is not present in the spectra of the individual donor or acceptor molecules. The intensity and position of this band are characteristic of the specific donor-acceptor pair and the solvent used.
Caption: Formation of a charge-transfer complex.
Data Presentation: Spectroscopic Properties
The formation and stability of charge-transfer complexes can be quantified using UV-vis spectroscopy. By systematically varying the concentration of one component while keeping the other constant, the association constant (Kc) and molar extinction coefficient (εmax) of the complex can be determined using the Benesi-Hildebrand equation.[2] The stoichiometry of the complexes is typically determined to be 1:1 through methods like Job's plot of continuous variation.[3][4]
| Donor (D) | Acceptor (A) | Solvent | Stoichiometry (D:A) | K | ε | λ |
| N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide | Chloranilic Acid (CLA) | Methanol (B129727) | 1:1 | 1.8 x 10³ | 0.15 x 10³ | 535 |
| N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide | Picric Acid (PA) | Methanol | 1:1 | 0.9 x 10³ | 0.11 x 10³ | 412 |
| N,N'-bis[2-N,N-dimethylaminoethyl]-1,4,6,8-naphthalenediimide | Chloranilic Acid (CLA) | Methanol | 1:1 | 2.5 x 10³ | 0.24 x 10³ | 540 |
| N,N'-bis[2-N,N-dimethylaminoethyl]-1,4,6,8-naphthalenediimide | Picric Acid (PA) | Methanol | 1:1 | 1.4 x 10³ | 0.17 x 10³ | 415 |
| Lorlatinib | Chloranilic Acid (CLA) | Methanol | 1:2 | 0.4 x 10³ | 0.55 x 10³ | 530 |
Experimental Protocols
The overall workflow involves the synthesis of the 4-amino-1,8-naphthalimide donor from a commercially available precursor, followed by the preparation and spectroscopic analysis of the charge-transfer complex.
Caption: General workflow for CT complex preparation.
Protocol 1: Synthesis of N-Butyl-4-amino-1,8-naphthalimide (Donor)
This two-step protocol describes the synthesis of a representative electron donor starting from 4-bromo-1,8-naphthalic anhydride.
Step 1a: Synthesis of N-Butyl-4-bromo-1,8-naphthalimide
-
Materials:
-
4-Bromo-1,8-naphthalic anhydride (5.0 g, 18.0 mmol)
-
n-Butylamine (1.58 g, 21.6 mmol, 1.2 equiv)
-
Absolute Ethanol (B145695) (250 mL)
-
Round-bottom flask (500 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend 4-bromo-1,8-naphthalic anhydride in absolute ethanol in the round-bottom flask.[5]
-
Add n-butylamine to the suspension.[5]
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 12 hours.[5]
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to yield a light-yellow solid.[5]
-
Dry the product under vacuum. (Expected Yield: ~70-85%).
-
Step 1b: Synthesis of N-Butyl-4-amino-1,8-naphthalimide
-
Materials:
-
N-Butyl-4-bromo-1,8-naphthalimide (from Step 1a)
-
Aqueous ammonia (B1221849) (25-28%)
-
Ethylene (B1197577) glycol or a suitable high-boiling solvent
-
Pressure vessel or sealed tube
-
Magnetic stirrer and heating oil bath
-
-
Procedure:
-
Place the N-substituted 4-bromo-naphthalimide into a pressure vessel.
-
Add the solvent (e.g., ethylene glycol) and an excess of aqueous ammonia.
-
Seal the vessel and heat the mixture to 150-180 °C for 6-12 hours.[6] The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully open the vessel.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the yellow solid by vacuum filtration.
-
Wash the product thoroughly with water to remove any residual salts and solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Dry the final product under vacuum.
-
Protocol 2: Preparation and Spectroscopic Analysis of a Charge-Transfer Complex
This protocol details the formation of a CT complex between the synthesized donor and picric acid (acceptor) and its characterization using UV-vis spectroscopy to determine its properties via the Benesi-Hildebrand method.
-
Materials & Equipment:
-
N-Butyl-4-amino-1,8-naphthalimide (Donor, from Protocol 1)
-
Picric Acid (Acceptor)
-
Spectroscopic grade methanol or chloroform
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Dual-beam UV-vis spectrophotometer with 1 cm quartz cuvettes
-
-
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the donor (e.g., 1 x 10⁻³ M) by accurately weighing the synthesized naphthalimide derivative and dissolving it in the chosen solvent in a volumetric flask.
-
Prepare a stock solution of the acceptor (e.g., 1 x 10⁻³ M) by accurately weighing picric acid and dissolving it in the same solvent.
2. Photometric Titration:
-
Prepare a series of 10 mL volumetric flasks.
-
In each flask, place a constant small volume of the donor stock solution (e.g., 0.5 mL of 1 x 10⁻³ M solution, final concentration [D] = 5 x 10⁻⁵ M).
-
Add varying volumes of the acceptor stock solution to these flasks (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 mL). This creates a set of solutions where the acceptor concentration [A] is significantly higher than the donor concentration.
-
Dilute each flask to the 10 mL mark with the solvent.
-
Prepare a reference solution containing only the donor at the same concentration (0.5 mL stock diluted to 10 mL).
3. UV-vis Measurement:
-
Allow the solutions to equilibrate for 5-10 minutes for complete complex formation.
-
Record the UV-vis absorption spectrum for each solution from 300-700 nm, using the reference solution (donor only) in the reference beam of the spectrophotometer.
-
Identify the wavelength of maximum absorbance for the new charge-transfer band (λ
CT). This is the band that appears at longer wavelengths upon addition of the acceptor.
4. Data Analysis (Benesi-Hildebrand Method):
-
Assuming a 1:1 complex and [A]₀ >> [D]₀, the Benesi-Hildebrand equation can be applied:
[D]₀ / A
CT= 1 / (KcεCT[A]₀) + 1 / εCTwhere:
-
[D]₀ is the initial concentration of the donor.
-
[A]₀ is the initial concentration of the acceptor.
-
A
CTis the absorbance of the charge-transfer complex at λCT. -
K
cis the association constant. -
ε
CTis the molar extinction coefficient of the complex.
-
-
Plot [D]₀ / A
CT(y-axis) against 1 / [A]₀ (x-axis). -
The plot should yield a straight line.
-
Calculate K
cand εCTfrom the slope and intercept of the line:-
Slope = 1 / (K
cεCT) -
Y-intercept = 1 / ε
CT -
K
c= (Y-intercept) / (Slope)
-
-
Applications in Research and Drug Development
-
Sensing and Probes: The formation of colored CT complexes allows for the colorimetric or spectrophotometric detection of electron-deficient molecules. This principle is applied in developing sensors for explosives like picric acid.[7]
-
Materials Science: Organic charge-transfer complexes are investigated for their semiconducting properties, finding potential use in organic electronics like OLEDs and solar cells.[3]
-
Drug-Receptor Interactions: The study of charge-transfer interactions is fundamental to understanding drug-receptor binding mechanisms, where electron transfer can play a crucial role in the biological activity of a compound.[2]
-
Bio-imaging: The inherent fluorescence of 4-amino-1,8-naphthalimide derivatives makes them excellent scaffolds for developing fluorescent probes for cellular imaging. While CT complex formation often quenches fluorescence, this phenomenon can be harnessed for "turn-off" sensing applications.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic and structural characterization of the charge-transfer interaction of N,N'-bis-alkyl derivatives of 1,4,6,8-naphthalenediimide with chloranilic and picric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalcra.com [journalcra.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and spectroscopic studies of a new 1,8-naphthalimide dyad as detector for metal cations and protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,8-Naphthalimide Derivatives in Theranostics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,8-naphthalimide (B145957) derivatives in the burgeoning field of theranostics. These versatile compounds, characterized by their rigid planar structure and favorable photophysical properties, are emerging as powerful agents for simultaneous cancer diagnosis and therapy.[1][2] Their ease of synthesis and the potential for flexible structural modifications allow for the fine-tuning of their biological and chemical characteristics.[3]
1,8-Naphthalimide derivatives exhibit a range of biological activities, including significant antitumor effects.[2][4] Their mechanisms of action are multifaceted, primarily involving DNA intercalation and the inhibition of topoisomerase II, which leads to DNA damage and ultimately apoptosis in cancer cells.[1][4][5] Furthermore, their inherent fluorescence makes them excellent candidates for bioimaging, enabling real-time monitoring of their cellular uptake and localization.[6][7] The convergence of these therapeutic and diagnostic capabilities within a single molecular scaffold underscores the immense potential of 1,8-naphthalimide derivatives in advancing cancer treatment paradigms.
I. Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,8-naphthalimide derivatives from various studies, highlighting their therapeutic efficacy and photophysical properties.
Table 1: In Vitro Cytotoxicity of 1,8-Naphthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (3-nitro derivative) | A549 (Lung Carcinoma) | ~3 | [8] |
| Compound 7 (tertiary amine side chain) | A549 (Lung Carcinoma) | ~3 | [8] |
| Compound 11 (pyridine side chain) | A549 (Lung Carcinoma) | ~3 | [8] |
| Platinum-terpyridyl-naphthalimide | MCF-7 (Breast Cancer) | 18 | [9] |
| Compound 5e (1,2,3-triazole linked) | H1975 (Lung Cancer) | 16.56 | [10] |
| Compound 4b (cyclohexane-1-carboxylic acid) | K-562 (Leukemia) | Comparable to melphalan | [11] |
| Compound 4b (cyclohexane-1-carboxylic acid) | HUT-78 (T-cell Lymphoma) | Comparable to melphalan | [11] |
| Naphthalimide-benzothiazole derivative 28 | Colon & Breast Cancer | 0.3 - 0.8 | [1] |
Table 2: Photophysical and Photodynamic Properties of 1,8-Naphthalimide Derivatives
| Derivative | Property | Value | Solvent/Conditions | Reference |
| Naphthalimide Dye 1a | Fluorescence Quantum Yield (ΦF) | 0.81 | - | [12] |
| 4-amino-1,8-naphthalimide derivatives | Fluorescence Quantum Yield (ΦF) | 0.45 - 0.65 | - | [13] |
| 4-amino-1,8-naphthalimide derivatives | Stokes Shift (cm⁻¹) | 5824–8558 | - | [13] |
| Naphthalimide-cyanine ML880 | Maximum Absorption (λabs) | 880 nm | DMSO | [14] |
| Naphthalimide-cyanine ML880 | Maximum Emission (λem) | 912 nm | DMSO | [14] |
| Ts3-ONB | Molar Extinction Coefficient (ε) | 16925 M⁻¹ cm⁻¹ | DMSO | [15] |
| Ts3-OH | Molar Extinction Coefficient (ε) | 8190 M⁻¹ cm⁻¹ | DMSO | [15] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving 1,8-naphthalimide derivatives in a theranostic context.
A. Synthesis of 1,8-Naphthalimide Derivatives
1. General Procedure for N-substitution of 1,8-Naphthalic Anhydride (B1165640):
This protocol describes a common method for synthesizing N-substituted 1,8-naphthalimide derivatives.
-
Materials: 1,8-naphthalic anhydride, appropriate primary amine, solvent (e.g., ethanol (B145695), DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the corresponding primary amine (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[16]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[17]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
-
2. Synthesis of a 1,8-Naphthalimide-1,2,3-triazole Derivative (Example):
This protocol outlines a multi-step synthesis involving a "click reaction".[10]
-
Step 1: Synthesis of N-(but-3-yn-1-yl)-1,8-naphthalimide:
-
Combine 1,8-naphthalimide, 4-bromo-1-butyne, and potassium carbonate in DMF.
-
Heat the mixture at 100°C, monitoring by TLC.[3]
-
After completion, perform an aqueous workup and purify the product.
-
-
Step 2: 1,3-Dipolar Cycloaddition (Click Reaction):
-
Dissolve the N-alkynyl-1,8-naphthalimide and a substituted azide (B81097) in a mixture of tert-butanol (B103910) and water.
-
Add a copper(I) catalyst, such as copper(I) iodide.
-
Heat the reaction at approximately 80°C for several hours.[3]
-
After completion, cool the reaction, remove the solvent, and purify the triazole product by chromatography.
-
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a 1,8-naphthalimide derivative that inhibits cell growth by 50% (IC50).
-
Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 1,8-naphthalimide derivative stock solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the 1,8-naphthalimide derivative in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.[11]
-
C. Cellular Uptake and Imaging
This protocol visualizes the intracellular localization of fluorescent 1,8-naphthalimide derivatives.
-
Materials: Cancer cell line, culture medium, 1,8-naphthalimide derivative, glass-bottom dishes or coverslips, paraformaldehyde (PFA), DAPI (for nuclear staining), fluorescence microscope.
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the fluorescent 1,8-naphthalimide derivative at a predetermined concentration and incubate for a specific time (e.g., 1-4 hours).
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess compound.
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips on a microscope slide with a mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the naphthalimide derivative and DAPI.[9]
-
D. Photodynamic Therapy (PDT) Protocol
This protocol assesses the light-induced cytotoxicity of a 1,8-naphthalimide-based photosensitizer.
-
Materials: Cancer cell line, 1,8-naphthalimide photosensitizer, cell culture medium, light source with appropriate wavelength and power, 96-well plates.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol to treat cells with the photosensitizer.
-
After incubation with the photosensitizer (the "dark" incubation), irradiate the cells with a specific wavelength of light (corresponding to the absorption maximum of the photosensitizer) for a defined period.[18]
-
Include a "dark toxicity" control group (treated with the photosensitizer but not irradiated) and a "light only" control group (irradiated but not treated with the photosensitizer).
-
After irradiation, incubate the cells for another 24-48 hours.
-
Assess cell viability using the MTT assay as described above.
-
Compare the viability of the PDT-treated group with the control groups to determine the phototoxic effect.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the theranostic application of 1,8-naphthalimide derivatives.
Caption: Mechanism of action for 1,8-naphthalimide theranostics.
Caption: Workflow for evaluating 1,8-naphthalimide theranostics.
Caption: Apoptosis signaling pathway induced by 1,8-naphthalimides.
References
- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on 1,8-Naphthalimide moiety as potential target for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00205B [pubs.rsc.org]
- 10. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 11. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One small molecule as a theranostic agent: naphthalimide dye for subcellular fluorescence localization and photodynamic therapy in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Engineering naphthalimide-cyanine integrated near-infrared dye into ROS-responsive nanohybrids for tumor PDT/PTT/chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naphthalimide‐Based Type‐I Nano‐Photosensitizers for Enhanced Antitumor Photodynamic Therapy: H2S Synergistically Regulates PeT and Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.uva.nl [pure.uva.nl]
- 18. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Water-Soluble 1,8-Naphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of water-soluble 1,8-naphthalimide (B145957) derivatives. These compounds are of significant interest due to their fluorescent properties and potential applications in bioimaging, sensing, and as therapeutic agents.
Introduction
1,8-Naphthalimides are a class of robust fluorophores known for their excellent photostability, high quantum yields, and tunable emission properties.[1] However, their inherent hydrophobicity often limits their application in biological systems. To overcome this, hydrophilic functionalities are introduced into the naphthalimide scaffold to enhance water solubility. Common strategies involve the incorporation of amines, carboxylic acids, or polyethylene (B3416737) glycol (PEG) chains at the N-imide position or the C-4 position of the aromatic core.[1][2] These modifications not only improve aqueous solubility but can also modulate the photophysical and biological properties of the derivatives.[3]
Synthetic Strategies
The synthesis of water-soluble 1,8-naphthalimide derivatives typically commences from 1,8-naphthalic anhydride (B1165640) or its substituted precursors.[4] The introduction of water-solubilizing groups can be achieved through various chemical transformations, primarily involving nucleophilic substitution reactions.
A general synthetic approach involves the reaction of 1,8-naphthalic anhydride with a suitable amine to form the corresponding N-substituted naphthalimide.[4] To introduce functionality at the C-4 position, a common starting material is 4-bromo-1,8-naphthalic anhydride. The bromine atom can be displaced by various nucleophiles, including amines, to introduce the desired hydrophilic moiety.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative water-soluble 1,8-naphthalimide derivatives, including reaction yields and photophysical properties.
Table 1: Synthesis and Yield of Selected Water-Soluble 1,8-Naphthalimide Derivatives
| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| N-amino-1,8-naphthalimide | This compound | Hydrazine (B178648) monohydrate | Methanol | 71 | [2] |
| N-(4-carboxyphenyl)-4-piperidino-1,8-naphthalimide | 4-Piperidinyl-1,8-naphthalic anhydride | Methyl 4-aminobenzoate (B8803810), NaOH | Water | 69 | [3] |
| N-n-Butyl-4-(N',N'-dihydroxyethylamino)-1,8-naphthalimide | N-n-Butyl-4-bromo-1,8-naphthalimide | Diethanolamine | Ethylene glycol monomethyl ether | 20.4 | [5] |
| Quaternized Naphthalimide Salt (Dye 8) | 4-bromo-1,8-naphthalic anhydride derivative | - | - | >90 | [6] |
Table 2: Photophysical Properties of Selected Water-Soluble 1,8-Naphthalimide Derivatives
| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| N-amino-1,8-naphthalimide derivative (Probe 4) | Water (pH > 10) | 344 | 397 | - | [2] |
| N-(4-carboxyphenyl)-4-piperidino-1,8-naphthalimide | Ethanol | 412 | 520 | 0.49 | [3] |
| N-n-Butyl-4-[N',N'-bis(2',4'-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (3f) | - | - | - | - | [5] |
| Quaternized Naphthalimide Salt (Dye 8) | Water | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-amino-1,8-naphthalimide
This protocol describes the synthesis of a water-soluble precursor, N-amino-1,8-naphthalimide, which can be further functionalized.
Materials:
-
This compound (2 g, 0.01 mol)
-
Hydrazine monohydrate (0.5 mL, 0.01 mol)
-
Methanol (30 mL)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 g of this compound in 30 mL of methanol.
-
To the solution, add 0.5 mL of hydrazine monohydrate.
-
Heat the resulting mixture to reflux and maintain for 2 hours with stirring.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with a small amount of cold methanol.
-
Dry the pale yellow crystals of N-amino-1,8-naphthalimide to a constant weight. (Expected yield: ~1.5 g, 71%).[2]
Protocol 2: Synthesis of a C-4 Substituted Water-Soluble Naphthalimide
This protocol outlines a two-step synthesis of a water-soluble 1,8-naphthalimide derivative via nucleophilic substitution at the C-4 position.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Methyl 4-aminobenzoate
-
2-Methoxyethanol
-
Piperidine
-
1,4-Dioxane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and workup
Procedure:
Step 1: Synthesis of Methyl 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
-
Combine 4-bromo-1,8-naphthalic anhydride and methyl 4-aminobenzoate in 2-methoxyethanol.
-
Reflux the mixture for 24 hours.
-
After cooling, isolate the crude product and purify by recrystallization to obtain the N-substituted-4-bromo-1,8-naphthalimide intermediate.
Step 2: Synthesis of 4-(6-(Piperidin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
-
Dissolve the intermediate from Step 1 in 1,4-dioxane and add piperidine.
-
Heat the mixture under reflux for 8 hours.
-
For hydrolysis of the methyl ester, add a solution of sodium hydroxide in water and heat at 80°C for 18 hours.
-
After cooling, acidify the reaction mixture with 1 M HCl to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield the final water-soluble product. (Overall yield for the two steps is approximately 69%).[3]
Applications
Water-soluble 1,8-naphthalimide derivatives have a wide range of applications in biomedical research and materials science:
-
Fluorescent Probes: Their sensitivity to the local environment makes them excellent candidates for fluorescent probes to detect pH, metal ions, and viscosity in biological systems.[1][2]
-
Bioimaging: Due to their bright fluorescence and good photostability, these derivatives are used as fluorescent labels for cellular imaging.[6]
-
Drug Delivery: The naphthalimide core can be functionalized with therapeutic agents, and the water-soluble nature allows for improved bioavailability and targeted delivery.
-
Anticancer Agents: Certain 1,8-naphthalimide derivatives have shown promising anticancer activity, and enhancing their water solubility is crucial for their development as clinical candidates.[7]
Conclusion
The synthesis of water-soluble 1,8-naphthalimide derivatives is a versatile and valuable strategy for developing advanced fluorescent materials for a variety of scientific applications. The protocols and data presented here provide a foundation for researchers to design and synthesize novel derivatives with tailored properties for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water-soluble/visible-light-sensitive naphthalimide derivative-based photoinitiating systems: 3D printing of antibacterial hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,8-Naphthalic Anhydride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of 1,8-naphthalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 1,8-naphthalic anhydride?
A1: The most prevalent industrial method is the aerobic oxidation of acenaphthene (B1664957).[1] This process is valued for its efficiency and is a primary route to producing this compound, which serves as a precursor for various derivatives, including optical brighteners.[1]
Q2: What are the main applications of this compound?
A2: this compound is a crucial intermediate in the synthesis of pigments and dyes, particularly naphthalimide derivatives which are used as fluorescent brighteners.[1][2] It is also a precursor for producing 4-chloro and 4,5-dichloro derivatives, which can be further modified to create a wide range of functional molecules.[1]
Q3: Can catalysts be used to improve the synthesis process?
A3: Yes, catalysts are essential for the efficient oxidation of acenaphthene. Vanadium oxide is a commonly cited catalyst for the vapor-phase oxidation of acenaphthene to produce this compound and other oxidation products.[3] Catalysts containing manganese and cobalt bromides are also used in liquid-phase oxidation, where manganese-based catalysts tend to favor the formation of naphthalic anhydride.[4]
Q4: What are typical side products in the synthesis of this compound from acenaphthene?
A4: During the oxidation of acenaphthene, several side products can form, including acenaphthenequinone, acenaphthenol-9, and naphthalide (naphthalide).[4] The distribution of these products often depends on the catalyst and reaction conditions used. For instance, cobalt-based catalysts may primarily yield acenaphthenequinone.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Consistently Low Yield
Low yield is a frequent challenge. The following flowchart and table provide a systematic approach to diagnosing and resolving this issue.
Problem 2: Product is Impure or Discolored
Impurities often co-precipitate with the product, leading to discoloration (typically yellow or brown tints).
-
Possible Cause: Incomplete reaction, leading to the presence of unreacted starting materials or intermediates like acenaphthenequinone.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). For purification, recrystallization is effective. Toluene (B28343) and chlorobenzene (B131634) are suitable solvents for recrystallizing this compound and its derivatives.[5]
-
Possible Cause: Formation of polymeric or degradation byproducts due to excessive temperatures or reaction times.
-
Solution: Carefully control the reaction temperature and duration. After the reaction, pouring the hot mixture into ice water helps to quickly precipitate the product and minimize degradation.[6] The crude product should then be washed thoroughly with water before recrystallization.
Data Presentation: Impact of Reaction Parameters on Yield
Optimizing reaction conditions is critical for maximizing yield. The tables below summarize quantitative data from various studies.
Table 1: Effect of Oxidant Molar Ratio on Yield
This table shows the impact of the molar ratio of sodium dichromate to acenaphthylene on the final yield of this compound.
| Entry | Molar Ratio (Acenaphthylene : Na₂Cr₂O₇) | Yield (%) | Reference |
| 1 | 1 : 1.5 | ~65% | [6] |
| 2 | 1 : 1.8 | ~75% | [6] |
| 3 | 1 : 2.0 | 80% | [6] |
| 4 | 1 : 2.2 | 80% | [6] |
As shown, the yield increases with the amount of oxidant, plateauing at a 1:2 molar ratio.[6]
Table 2: Comparison of Catalytic Systems
Different catalyst systems direct the oxidation of acenaphthene towards different primary products.
| Catalyst System | Primary Product | Solvent | Reference |
| Manganese Bromide | This compound | Acetic Acid | [4] |
| Cobalt Bromide | Acenaphthenequinone | Acetic Acid | [4] |
| Vanadium Oxide (V₂O₅) | This compound | Vapor Phase | [3] |
Experimental Protocols & Workflows
General Workflow for this compound Synthesis
The synthesis typically follows a sequence of oxidation followed by purification.
Detailed Protocol: Oxidation of Acenaphthylene with Sodium Dichromate [6]
This protocol describes a lab-scale synthesis of this compound.
-
Reaction Setup:
-
In a suitable reaction flask, add acenaphthylene (e.g., 15 g, 0.1 mol) to glacial acetic acid (500 mL).
-
Stir the mixture to dissolve the starting material.
-
-
Addition of Oxidant:
-
To the solution, add sodium dichromate (e.g., 55 g, 0.2 mol) in portions.
-
Maintain stirring throughout the addition. The reaction is exothermic; control the temperature as needed.
-
-
Reaction Monitoring:
-
Heat the reaction mixture if necessary (e.g., to 70°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 90 minutes to 3 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the hot mixture into a large volume of ice water (e.g., 2000 mL). This will cause the crude product to precipitate.
-
Collect the solid precipitate by filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with water to remove any residual acid and inorganic salts.
-
Dry the crude product.
-
For further purification, recrystallize the solid from a suitable solvent like toluene or chlorobenzene to obtain pure this compound.[5] A yield of approximately 80% can be expected with this method.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imidization of 1,8-Naphthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the imidization of 1,8-naphthalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the imidization of 1,8-naphthalic anhydride?
The reaction proceeds via a two-step mechanism. First, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the this compound, leading to the opening of the anhydride ring and the formation of an intermediate amic acid. Subsequently, upon heating, the amic acid undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of the naphthalimide product.
Q2: What are the most common side reactions observed during this process?
The most prevalent side reactions include:
-
Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of the starting anhydride to form 1,8-naphthalic acid.[1][2][3] This is particularly relevant in reactions conducted in aqueous or protic solvents, or if the reagents and solvents are not sufficiently dry.
-
Incomplete Imidization: The reaction may stall at the amic acid intermediate stage, especially if the reaction temperature is too low or the reaction time is insufficient. This results in a mixture of the desired imide and the amic acid.
-
Side reactions on substituted naphthalic anhydrides: When using substituted 1,8-naphthalic anhydrides, such as those with nitro or halogen groups, nucleophilic substitution of these groups by the amine can occur, leading to undesired byproducts.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[5][6] A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, will allow for the separation of the starting anhydride, the amine, the amic acid intermediate, and the final naphthalimide product. The disappearance of the starting material spots and the appearance of the product spot, which typically has a different Rf value, indicate the progression of the reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed. For example, the synthesis of 1,8-naphthalimide (B145957) from this compound and ammonia (B1221849) water is typically carried out at 70°C for 90 minutes.[5][7] |
| Hydrolysis of starting material | Ensure all glassware is thoroughly dried and use anhydrous solvents. If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base should be added to liberate the free amine. The pH of the reaction mixture can influence the rate of hydrolysis.[1][2][3] |
| Poor solubility of reactants | Choose a solvent in which both the this compound and the amine are soluble at the reaction temperature. Common solvents include ethanol (B145695), dimethylformamide (DMF), and acetic acid.[8] |
| Amine reactivity | The basicity and steric hindrance of the amine can affect its reactivity. Less basic aromatic amines may require harsher reaction conditions (higher temperatures, longer times) compared to more basic aliphatic amines. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Prevention and Removal |
| Unreacted this compound | Can be detected by TLC as a separate spot from the product. | Ensure the reaction goes to completion by using a slight excess of the amine and adequate reaction time and temperature. Unreacted anhydride can often be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to convert it to the water-soluble dicarboxylate salt, followed by filtration. |
| 1,8-Naphthalic acid | This byproduct is more polar than the naphthalimide product and will have a lower Rf value on TLC. | Prevent its formation by using anhydrous reaction conditions. It can be removed by washing the crude product with a mild aqueous base, similar to the removal of unreacted anhydride. |
| Amic acid intermediate | Has different spectroscopic properties (e.g., in IR and NMR) compared to the imide. It is generally more polar than the final imide. | Ensure complete cyclization by providing sufficient heat and reaction time. The amic acid can be converted to the imide by heating the crude product in a high-boiling solvent like DMF or acetic acid. |
Quantitative Data Summary
The yield of the desired N-substituted 1,8-naphthalimide is highly dependent on the reaction conditions and the nature of the amine.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1,8-naphthalic anhydride, n-butylamine | Ethanol | Reflux | 12 | 70 | [9] |
| This compound, Ammonium acetate | DMF | 60 | - | 95 | [8] |
| 4-Chloro-1,8-naphthalic anhydride, 4-aminobenzoate | 1,4-Dioxane or 2-methoxyethanol | Reflux | 24 | 77 | [8] |
| 1,8-Naphthalimide, 4-bromo-1-butyne | DMF | 100 | - | 74 | [8] |
| 4-Bromo-1,8-naphthalic anhydride, Ammonium acetate | Acetic acid | Reflux | 24 | 22 | [10] |
| 4-Bromo-1,8-naphthalic anhydride, Ammonium acetate | Acetic acid (Microwave) | 60 | 0.33 | 54 | [10] |
| This compound, Ammonia water | Water | 70 | 1.5 | 88 | [5][7] |
| 3-Nitro-1,8-naphthalic anhydride, 2-ethylhexylamine | NMP/Acetic acid | 110 | 0.75 | 92 | [4] |
Key Experimental Protocols
Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide[9]
-
Suspend 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) and n-butylamine (60 mmol, 4.4 g) in ethanol (250 mL).
-
Heat the mixture under reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture.
-
Filter the precipitated solid.
-
Recrystallize the solid from ethanol to yield the product.
Protocol 2: Synthesis of 1,8-Naphthalimide[5][7]
-
Add this compound (50 g, 0.25 mol) to 1000 mL of saturated ammonia water in a reaction flask.
-
Stir the mixture at room temperature for 10 minutes to obtain a yellow slurry.
-
Slowly heat the slurry to 70°C and maintain this temperature for 90 minutes.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, stop heating and allow the flask to cool to room temperature, which will cause the product to precipitate.
-
Filter the solid precipitate.
-
Wash the filter cake with 500 mL of water until neutral.
-
Dry the product at 60°C.
Visualizations
References
- 1. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 8. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,8-Naphthalic Anhydride by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 1,8-naphthalic anhydride (B1165640) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is 1,8-naphthalic anhydride and why is purification necessary?
A1: this compound is a chemical intermediate used in the synthesis of dyes, pigments, optical brighteners, and pharmaceuticals.[1][2] It is typically synthesized via the oxidation of acenaphthene (B1664957), a process which can result in unreacted starting material and side-products as impurities.[3] Purification by recrystallization is essential to remove these contaminants and achieve the high purity (typically 98-99%) required for consistent results in downstream applications.[2] The pure compound appears as a pale yellow or beige to light brown powder.[2][4]
Q2: What is the best solvent for recrystallizing this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, alcohols and ethers are suitable solvents.[1][3] Acetic acid can also be used, though the compound is only slightly soluble.[1][3] It is insoluble in water.[1] The choice may depend on the specific impurities present. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific batch of crude product.[7]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is in the range of 267–275 °C.[3][8] A sharp melting point within this range is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.
Q4: What are the common impurities in crude this compound?
A4: Common impurities often originate from the manufacturing process, which typically involves the oxidation of acenaphthene.[3] Therefore, unreacted acenaphthene and byproducts from incomplete oxidation or side reactions may be present. For substituted naphthalic anhydrides, related derivatives (e.g., hydroxylated or halogenated byproducts) are common contaminants.[9]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetic acid)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Boiling chips or a boiling stick
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolving the Solute: Place the crude this compound in an Erlenmeyer flask with a boiling stick.[10] Add a small amount of the chosen solvent, and gently heat the mixture to the solvent's boiling point.[10] Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.[5] Avoid adding a large excess of solvent, as this will reduce the final yield.[5][10]
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration.[11] To prevent premature crystallization in the funnel, use a slight excess of hot solvent before filtering and pre-heat the funnel.[12][13]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling encourages the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[12]
-
Collecting the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][11]
-
Drying the Product: Allow the crystals to dry completely in the air on the filter paper or in a vacuum oven at a moderate temperature.
-
Analysis: Weigh the dried, purified product to calculate the percentage recovery and determine its melting point to assess purity.[11]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆O₃ | [8] |
| Molecular Weight | 198.17 g/mol | [8] |
| Appearance | Beige to light brown powder | [4] |
| Melting Point (Pure) | 267-275 °C | [3][8] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ether and alcohol; slightly soluble in acetic acid. | [1][3] |
Troubleshooting Guide
Q: My compound will not dissolve, even after adding a lot of hot solvent. What should I do?
A: This can happen for two reasons: either you have chosen an unsuitable solvent in which the compound is insoluble even when hot, or your crude product contains significant insoluble impurities.[10]
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Solution: First, ensure you are heating the solvent to its boiling point.[10] If the bulk of the material dissolves but some solids remain, these are likely insoluble impurities. In this case, proceed to a hot filtration step to remove them.[12] If the compound does not dissolve at all, you must select a different recrystallization solvent.[10]
Q: After cooling the solution, no crystals have formed. What went wrong?
A: This is a common issue that can arise from using too much solvent or from the formation of a supersaturated solution.[5][13]
-
Solution 1 (Too much solvent): Gently heat the solution to boil off some of the excess solvent to re-saturate the solution, then attempt to cool it again.[13][14]
-
Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[5][14] The tiny scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product, you can "seed" the solution by adding it to initiate crystallization.[5]
Q: My product separated as an oil instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the compound is very impure.[12][13][14]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool very slowly.[13][14] Scratching the flask as it cools can also help promote crystallization instead of oiling out.[13]
Q: The yield of my recrystallized product is very low. Why did this happen?
A: A low yield can be caused by several factors during the procedure.
-
Possible Causes & Solutions:
-
Using too much solvent: This is the most common cause, as it keeps more of your product dissolved in the mother liquor even after cooling.[5][14] Use only the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: The product may have crystallized in the funnel during hot filtration. Ensure the solution and filtration apparatus are kept hot during this step.[12]
-
Incomplete cooling: Ensure the solution is cooled in an ice bath after it reaches room temperature to maximize the amount of product that crystallizes out of the solution.[12]
-
Excessive washing: Using too much or warm rinsing solvent can dissolve and wash away a significant portion of your product.[5] Always use a minimal amount of ice-cold solvent for washing.
-
Recrystallization Workflow
Caption: Workflow diagram for the recrystallization of this compound.
References
- 1. This compound, 97% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. nbinno.com [nbinno.com]
- 3. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 2.5 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Naphthalic anhydride [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
optimizing reaction conditions for the synthesis of 4-substituted 1,8-naphthalic anhydrides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-substituted 1,8-naphthalic anhydrides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-substituted 1,8-naphthalic anhydrides, providing potential causes and solutions in a question-and-answer format.
Synthesis of 4-Nitro-1,8-Naphthalic Anhydride (B1165640)
Q1: My nitration of 1,8-naphthalic anhydride resulted in a low yield of the desired 4-nitro isomer. What are the likely causes and how can I improve it?
A1: Low yields of 4-nitro-1,8-naphthalic anhydride are often due to suboptimal reaction conditions, leading to the formation of undesired isomers (primarily the 3-nitro isomer) and side products.
-
Cause 1: High Reaction Temperature. Temperature control is critical in nitration reactions. Exceeding 10°C can favor the formation of the 3-nitro isomer and promote polynitration or oxidation side reactions.[1]
-
Solution: Maintain a low reaction temperature, ideally between 0–5°C, throughout the addition of the nitrating agent. Use an ice bath to carefully control the temperature of the reaction vessel.
-
-
Cause 2: Rapid Addition of Nitrating Agent. Adding the nitrating agent too quickly can cause localized increases in temperature and concentration, leading to side reactions.
-
Solution: Add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise and slowly to the solution of this compound in concentrated sulfuric acid.[1] This ensures a controlled reaction rate and helps maintain the low temperature.
-
-
Cause 3: Inefficient Mixing. Poor mixing can lead to localized "hot spots" and uneven reaction conditions.
-
Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.
-
Q2: I am observing the formation of multiple nitro isomers in my product mixture. How can I improve the selectivity for the 4-nitro product?
A2: Achieving high regioselectivity in the nitration of this compound can be challenging.
-
Solution: While direct nitration often yields a mixture of 3- and 4-nitro isomers, an alternative route starting from acenaphthene (B1664957) can provide better control. This involves the nitration of acenaphthene to 5-nitroacenaphthene, followed by oxidation to 4-nitro-1,8-naphthalic anhydride.[2][3] This multi-step process can offer a higher purity of the desired 4-nitro isomer.
Q3: How should I purify the crude 4-nitro-1,8-naphthalic anhydride?
A3: Purification is essential to remove unreacted starting material, isomeric impurities, and other byproducts.
-
Solution: Recrystallization is a common and effective method for purifying the crude product. Solvents such as chlorobenzene (B131634) or toluene (B28343) have been reported to be effective for this purpose.[4] Column chromatography can also be employed for more challenging separations.[2]
Synthesis of 4-Bromo-1,8-Naphthalic Anhydride
Q1: My direct bromination of this compound is giving a low yield of the 4-bromo isomer. What can I do?
A1: Direct bromination of this compound can be inefficient and may favor substitution at the 3-position.
-
Cause 1: Inappropriate Brominating Agent or Conditions. The choice of brominating agent and reaction conditions is crucial for directing the substitution to the 4-position.
-
Solution 1: A reported method for selective 4-bromination involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature.[4]
-
Solution 2: An alternative approach is the bromination of the di-alkali metal salt of 1,8-naphthalic acid with an alkali metal bromide or molecular bromine in the presence of a hypohalite.[5] This method is reported to produce the 4-bromo isomer in good yield and purity.[5]
-
-
Cause 2: Formation of Isomers. As with nitration, the formation of the 3-bromo isomer can reduce the yield of the desired product.
-
Solution: The methods mentioned above are designed to favor the formation of the 4-bromo isomer. Careful control of the reaction conditions as described in the protocols is key.
-
Q2: How can I purify crude 4-bromo-1,8-naphthalic anhydride?
A2: Purification is necessary to remove isomeric impurities and unreacted starting materials.
-
Solution: Recrystallization from a suitable solvent like toluene is an effective method for purification.[4] For purification after bromination under alkaline conditions, the crude product can be dissolved in a 5% NaOH solution, filtered, and then reprecipitated by neutralizing with an acid like HCl.[6]
General Troubleshooting
Q1: I am having trouble with the solubility of the starting this compound in the reaction solvent.
A1: this compound has limited solubility in many common organic solvents.
-
Solution: For reactions like nitration and bromination, concentrated sulfuric acid is often used as the solvent, in which the anhydride is soluble.[4] For other reactions, it may be necessary to use a solvent in which the anhydride is more soluble or to perform the reaction as a suspension with vigorous stirring.
Q2: My final product is difficult to handle and purify due to its physical properties.
A2: The physical properties of substituted naphthalic anhydrides can present challenges.
-
Solution: Ensure the product is thoroughly dried after filtration. If the product is a fine powder that is difficult to filter, consider using a centrifuge for separation. For purification, if recrystallization is not effective, column chromatography on silica (B1680970) gel may be a viable alternative.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Nitro-1,8-Naphthalic Anhydride
| Starting Material | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| This compound | Conc. HNO₃ / Conc. H₂SO₄ | Conc. H₂SO₄ | 0–5°C | ~2 hours | Not specified | [1] |
| This compound | Sodium Nitrate (B79036) | Conc. H₂SO₄ | Room Temp. | 3 hours | 84% | [4] |
| 5-Nitroacenaphthene | Sodium Dichromate | Glacial Acetic Acid | Reflux | 5 hours | up to 59.49% | [2] |
Table 2: Comparison of Reaction Conditions for the Synthesis of 4-Bromo-1,8-Naphthalic Anhydride
| Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 3-Nitro-1,8-naphthalic anhydride | N-Bromosuccinimide | Conc. H₂SO₄ | Room Temp. | 4 hours | 92% (for 3,4-dibromo-6-nitro) | [4] |
| 1,8-Naphthalic acid di-alkali salt | Sodium Bromide / Sodium Hypochlorite (B82951) | Water | 20–25°C | Not specified | 90-92% assay | [5] |
| This compound | Bromine / KOH | Water | 60°C | 6 hours | 82% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-1,8-Naphthalic Anhydride[4]
-
To a solution of this compound (100.0 mmol, 19.82 g) in 150 mL of concentrated sulfuric acid, add sodium nitrate (105.0 mmol, 7.24 g) in small portions (~500 mg) over a period of 1 hour at room temperature.
-
Stir the reaction mixture for an additional 3 hours at the same temperature.
-
Pour the mixture into ice water.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from chlorobenzene to yield 3-nitro-1,8-naphthalic anhydride (Yield: 20.43 g, 84%).
Protocol 2: One-Pot Synthesis of 3-Bromo-6-nitro-1,8-naphthalic Anhydride[4]
-
To a solution of this compound (100.0 mmol, 19.82 g) in 200 mL of concentrated sulfuric acid, add sodium nitrate (105.0 mmol, 7.24 g) in small portions (~500 mg) over 1 hour at room temperature.
-
Stir the reaction mixture for an additional 3 hours at room temperature.
-
Add N-bromosuccinimide (110.0 mmol, 19.58 g) to the reaction mixture at room temperature.
-
Stir the mixture for an additional 20 hours at the same temperature.
-
Pour the mixture into ice water.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from toluene.
Protocol 3: Synthesis of 4-Bromo-1,8-Naphthalic Anhydride via Alkaline Bromination[5]
-
Dissolve 100 g of 1,8-naphthalic acid anhydride in a solution of 1200 ml water, 73.8 g potassium hydroxide (B78521) (85% flakes), and 65 g sodium bromide.
-
Maintain the temperature of the solution at 20-25°C and adjust the pH to 7.5 with 85% phosphoric acid.
-
Add 496 g of sodium hypochlorite solution (13%) while maintaining the pH at 7.2-7.8 by the simultaneous addition of hydrochloric acid.
-
Once the hypohalite is consumed, lower the pH to 1.5 with hydrochloric acid and heat the mixture to 70-80°C for 1.5 hours.
-
Raise the pH of the mixture to 4.5 with dilute sodium hydroxide solution.
-
Filter the precipitate by suction, wash with water, and dry. The yield is approximately 108 g of material with a 90-92% assay of pure 4-bromo-1,8-naphthalic acid anhydride.[5]
Visualizations
Caption: Workflow for the Synthesis of 4-Nitro-1,8-Naphthalic Anhydride.
Caption: Troubleshooting Logic for Low Yield in Nitration Reaction.
References
- 1. 3-Nitro-1,8-naphthalic Anhydride | High-Purity Reagent [benchchem.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]
- 6. 4-Bromo-1,8-naphthalic anhydride | 81-86-7 [chemicalbook.com]
Technical Support Center: Naphthalimide-Based Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of naphthalimide-based fluorescent probes during their experiments.
Troubleshooting Guide
Issue 1: Unexpected Probe Aggregation and Signal Loss (Aggregation-Caused Quenching - ACQ)
Symptoms:
-
Decreased fluorescence intensity upon increasing probe concentration.
-
Visible precipitation or cloudiness in the sample.
-
Inconsistent or non-reproducible fluorescence readings.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Poor Probe Solubility | 1. Solvent Optimization: Naphthalimide probes, being largely hydrophobic, may aggregate in highly aqueous buffers.[1][2] Prepare stock solutions in an organic solvent like DMSO or DMF and then dilute into the final aqueous buffer.[3] The final concentration of the organic solvent should be kept low (typically <1%) to minimize effects on the biological system. 2. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) to improve probe solubility. | Increased fluorescence signal and prevention of precipitation. |
| Unfavorable pH | 1. pH Adjustment: The protonation state of functional groups on the naphthalimide probe can significantly affect its solubility and aggregation.[4][5] Evaluate the fluorescence of your probe across a range of pH values to determine the optimal pH for your experiment, ensuring it is compatible with your biological system.[3] | Stable fluorescence signal within the optimal pH range. |
| High Probe Concentration | 1. Concentration Titration: Perform a concentration-dependent fluorescence measurement to identify the concentration at which aggregation-caused quenching begins. Work at concentrations below this threshold. | Linear relationship between concentration and fluorescence intensity. |
| Ionic Strength | 1. Buffer Optimization: High salt concentrations can sometimes promote aggregation. If possible, test different buffer systems with varying ionic strengths to find one that minimizes aggregation while maintaining experimental integrity. | Reduced aggregation and stabilized fluorescence. |
Experimental Workflow for Diagnosing and Resolving ACQ:
Figure 1: A workflow for troubleshooting aggregation-caused quenching (ACQ).
Issue 2: No or Low Signal with Aggregation-Induced Emission (AIE) Probes
Symptoms:
-
Weak or no fluorescence signal when the probe is expected to be aggregated and emissive.
-
The probe remains soluble and does not show the characteristic fluorescence enhancement.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Aggregation | 1. Increase Water Fraction: AIE probes are often designed to be fluorescent in aqueous media where they aggregate.[6][7][8] If you are working in a solvent mixture (e.g., DMSO/water), systematically increase the water fraction to promote aggregation and induce emission.[9][10] 2. Increase Probe Concentration: AIE is a concentration-dependent phenomenon. Increase the probe concentration to facilitate the formation of emissive aggregates. | A significant "turn-on" of the fluorescence signal. |
| Inappropriate Solvent System | 1. Solvent Screening: Test the AIE properties of your probe in different solvent systems. The extent of aggregation and the resulting emission can be highly dependent on the solvent's polarity and its ability to interact with the probe.[11] | Identification of a solvent system that promotes optimal AIE. |
| pH is Preventing Aggregation | 1. pH Titration: Similar to ACQ probes, the aggregation of AIE probes can be pH-dependent.[12] Perform a pH titration to find the pH range that induces aggregation and emission. | Enhanced fluorescence at the optimal pH for aggregation. |
| Temperature Effects | 1. Temperature Control: Some naphthalimide-based systems disaggregate at higher temperatures.[13][14] Ensure your experimental temperature is conducive to aggregation. If you suspect temperature-induced disaggregation, try performing the experiment at a lower temperature. | Increased fluorescence signal at a suitable temperature. |
Logical Flow for Optimizing AIE Probe Performance:
Figure 2: A logical diagram for optimizing the signal from an AIE probe.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE) in naphthalimide probes?
A1: The key difference lies in how intermolecular interactions in the aggregated state affect the fluorescence output.
-
ACQ: In many traditional fluorophores, including some naphthalimide derivatives, close packing in an aggregated state leads to strong π-π stacking. This creates non-radiative decay pathways for the excited state, causing the fluorescence to be quenched.[2]
-
AIE: AIE-active naphthalimide probes are specifically designed so that in their monomeric, dissolved state, they have freedom of intramolecular rotation or other motions that provide a non-radiative decay pathway, leading to low fluorescence.[15] Upon aggregation, these intramolecular motions are restricted, which blocks the non-radiative pathway and forces the molecule to decay radiatively, resulting in a significant enhancement of fluorescence.[6][15][16]
Signaling Mechanism of AIE Probes:
Figure 3: The mechanism of Aggregation-Induced Emission (AIE).
Q2: How can I modify my naphthalimide probe to reduce its tendency to aggregate?
A2: To reduce aggregation, you can introduce chemical modifications that increase the probe's hydrophilicity or introduce steric hindrance.
-
Increase Hydrophilicity: Incorporating polar or charged functional groups, such as polyethylene (B3416737) glycol (PEG) chains, sulfonates, or quaternary ammonium (B1175870) salts, can significantly improve water solubility and reduce aggregation.[2][17]
-
Introduce Steric Hindrance: Attaching bulky substituents to the naphthalimide core can physically prevent the planar aromatic rings from stacking closely, thereby inhibiting the formation of aggregates.[18]
Q3: Can temperature be used to control the aggregation of my probe?
A3: Yes, for some naphthalimide systems, temperature can be a useful tool to control aggregation. An increase in temperature can provide enough thermal energy to overcome the intermolecular forces (like π-π stacking and hydrogen bonding) that hold the aggregates together, leading to disaggregation.[13][14][19] This is often observed as an increase in fluorescence for ACQ probes or a decrease for AIE probes as the temperature rises.
Q4: My probe's fluorescence is sensitive to pH. Is this related to aggregation?
A4: Yes, pH sensitivity is often linked to aggregation. Many naphthalimide probes incorporate amine-containing groups (like piperazine) as part of their receptor units.[5][12] The protonation state of these amines is pH-dependent. Protonation can alter the probe's electronic properties (e.g., through photoinduced electron transfer, PET) and also its solubility and tendency to aggregate, thereby modulating the fluorescence output.[20][21] A thorough pH titration of your probe is recommended to characterize its behavior.[3]
Q5: Are there any general protocols for preparing and handling naphthalimide probes to avoid aggregation issues?
A5: Yes, following these general guidelines can help minimize aggregation-related problems:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your probe in a high-quality, anhydrous organic solvent such as DMSO or DMF. Store this stock solution at -20°C or -80°C, protected from light and moisture.
-
Working Solution Preparation: Immediately before use, dilute the stock solution into your final experimental buffer. It is often best to add the probe stock to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent the formation of localized high concentrations that may lead to precipitation.
-
Final Solvent Concentration: Always keep the final concentration of the organic co-solvent in your aqueous buffer as low as possible (e.g., <1% v/v) to avoid artifacts. Run a solvent control to ensure the co-solvent itself does not affect your experimental system.
-
Use Fresh Dilutions: Do not store dilute aqueous solutions of the probe for extended periods, as aggregation can occur over time. Prepare fresh working solutions for each experiment.
-
Purification: Ensure the probe is of high purity. Impurities from the synthesis can sometimes seed aggregation. Proper purification, for instance by column chromatography or recrystallization, is crucial.[2][22]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the aggregation-induced emission of 1,8-naphthalimide-based supramolecular hydrogels - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. AIEE active J-aggregates of naphthalimide based fluorescent probe for detection of Nitrobenzene: Combined experimental and theoretical approaches for Non-covalent interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on photophysical and aggregation induced emission recognition of 1,8-naphthalimide probe for casein by spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00584C [pubs.rsc.org]
- 11. Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Squaramide-Naphthalimide Conjugates as "Turn-On" Fluorescent Sensors for Bromide Through an Aggregation-Disaggregation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Naphthalimide–arylamine derivatives with aggregation induced delayed fluorescence for realizing efficient green to red electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Naphthalimide-Based Amphiphiles: Synthesis and DFT Studies of the Aggregation and Interaction of a Simplified Model System with Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A naphthalimide-based thermometer: heat-induced fluorescence “turn-on” sensing in a wide temperature range in ambient atmosphere - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Fluorescence of 1,8-Naphthalimide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-naphthalimide (B145957) derivatives. It addresses common experimental issues related to the influence of solvents on their fluorescent properties.
Troubleshooting Guides and FAQs
This section is designed to help you navigate common challenges encountered during your experiments.
Question 1: Why is the fluorescence intensity of my 1,8-naphthalimide derivative unexpectedly low?
Answer: Low fluorescence intensity can stem from several factors, often related to the solvent environment and the specific structure of your derivative:
-
Solvent Polarity: For many 1,8-naphthalimide derivatives, particularly those with electron-donating groups at the C-4 position (like an amino or piperidine (B6355638) group), fluorescence quantum yield decreases significantly in polar solvents.[1][2] This is often due to a process called photoinduced electron transfer (PET), where the electron-donating group transfers an electron to the excited naphthalimide core, providing a non-radiative decay pathway.[1][3] In non-polar media, this process is less favorable, leading to higher fluorescence.[4][5]
-
Intramolecular Charge Transfer (ICT): The excited state of many 4-substituted 1,8-naphthalimides has a strong intramolecular charge transfer (ICT) character.[6] Polar solvents can stabilize this charge-separated state, which may promote non-radiative decay pathways and thus lower the fluorescence intensity.[1]
-
Presence of Quenchers: Contaminants in the solvent or the presence of specific ions can quench fluorescence. For instance, heavy atoms or certain metal ions like Cu²⁺ can act as effective quenchers.[7][8] Water in organic solvents is also a known quencher for some naphthalimide derivatives.[1][3]
-
pH of the Medium: The protonation state of substituents can drastically alter fluorescence. For derivatives with amino groups, fluorescence can be low in an alkaline medium and significantly enhanced in an acidic medium.[4][5] Conversely, deprotonation at high pH can also lead to fluorescence quenching.[7][9]
-
Aggregation: At high concentrations, naphthalimide derivatives can form aggregates (H-type aggregates), which often leads to fluorescence quenching.[6] Ensure you are working at an appropriate concentration (typically in the micromolar range for spectroscopic studies).
Question 2: My fluorescence emission maximum (λ_em) is shifting between experiments. What is causing this?
Answer: A shift in the emission maximum, known as solvatochromism, is a hallmark feature of many 1,8-naphthalimide derivatives and is highly dependent on the solvent.
-
Positive Solvatochromism: Most 4-amino substituted 1,8-naphthalimides exhibit positive solvatochromism, meaning the emission wavelength shifts to longer wavelengths (a red shift) as solvent polarity increases.[1][2] This is because the excited state is more polar than the ground state due to intramolecular charge transfer (ICT). Polar solvents stabilize the polar excited state more than the ground state, reducing the energy gap for emission.[10]
-
Solvent Inconsistency: Using different batches of solvents, solvents of varying purity, or inadvertently introducing impurities (like water) can change the overall polarity of the medium, leading to shifts in the emission maximum.[1]
-
Substitution Position: The position of substituents on the naphthalimide core dramatically affects solvatochromic behavior. Derivatives with an amino group at the 4- or 3-position are strongly solvent-dependent, while those with the amino group at the 2-position are relatively insensitive to solvent polarity.[2]
Question 3: I am observing a significant decrease in fluorescence quantum yield (Φ_F) in polar solvents. Is this expected?
Answer: Yes, for many 1,8-naphthalimide derivatives, especially those designed as fluorescent probes with electron-donating groups, a decrease in quantum yield with increasing solvent polarity is a well-documented phenomenon.[1][2][11] The primary reason is the increased efficiency of non-radiative decay processes in polar environments, such as photoinduced electron transfer (PET) and stabilization of the intramolecular charge transfer (ICT) state which can couple to vibrational modes of the solvent, dissipating energy non-radiatively.[1] For example, some piperidine-substituted naphthalimides show very strong emission in non-polar solvents like dioxane but their quantum efficiency decreases drastically in polar solvents like acetonitrile (B52724) or DMSO.[1]
Question 4: How can I predict the fluorescence behavior of my derivative in a new solvent?
Answer: Predicting the exact behavior requires experimental validation, but you can make educated predictions by considering solvent polarity scales.
-
Solvent Polarity Scales: Various empirical scales quantify solvent polarity, such as the Reichardt's ET(30) scale, the Kamlet-Taft parameters (π*, α, β), and the Lippert-Mataga plot which correlates the Stokes shift to solvent polarity.[12][13] By measuring the fluorescence of your compound in a series of well-characterized solvents, you can establish a correlation between a polarity parameter and your photophysical data (e.g., emission maximum, Stokes shift, quantum yield). This correlation can then be used to predict behavior in other solvents.
-
Lippert-Mataga Plot: This plot relates the Stokes shift to the orientation polarizability of the solvent. A linear relationship suggests that the observed solvatochromism is primarily due to dipole-dipole interactions between the fluorophore and the solvent molecules.[13]
-
Structural Analogs: The behavior of structurally similar 1,8-naphthalimide derivatives reported in the literature can provide a good initial estimate of how your compound might behave.[6]
Question 5: My compound is poorly soluble in many common solvents. What are my options?
Answer: Solubility is a common challenge. Here are a few strategies:
-
Structural Modification: The most effective long-term solution is to modify the chemical structure. Introducing hydrophilic groups, such as amines or polyethylene (B3416737) glycol (PEG) chains, to the N-position of the imide can substantially increase water solubility.[14][15]
-
Solvent Screening: Systematically test a wide range of solvents, including less common ones like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF).[4][11]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMSO or DMF can be added to an aqueous buffer to dissolve the compound. Be aware that this will change the overall polarity of the medium.[6]
Data Presentation: Photophysical Properties
The following table summarizes the photophysical properties of representative 1,8-naphthalimide derivatives in various solvents. This data illustrates the significant impact of both solvent polarity and molecular structure on absorption and emission characteristics.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 4-(N,N-dimethylethylendiamino)-... (M1) | Dioxane | 432 | 525 | 3920 | 0.71 | [4] |
| 4-(N,N-dimethylethylendiamino)-... (M1) | Acetonitrile | 432 | 542 | 4530 | 0.05 | [4] |
| 4-(4-methylpiperazin-1-yl)-... (M2) | Dioxane | 402 | 518 | 5010 | 0.65 | [4] |
| 4-(4-methylpiperazin-1-yl)-... (M2) | Acetonitrile | 403 | 540 | 5780 | 0.04 | [4] |
| Piperidine-naphthalimide (7) | Dioxane | 412 | 500 | 4285 | 0.821 | [1] |
| Piperidine-naphthalimide (7) | Acetonitrile | 414 | 533 | 5120 | 0.106 | [1] |
| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | 415 | 460 | 2290 | - | [2] |
| 4-Amino-1,8-naphthalimide (4APNI) | Methanol | 424 | 538 | 4840 | - | [2] |
| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | 390 | 429 | 2470 | - | [2] |
| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | 400 | 564 | 6980 | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Solvatochromism Study
This protocol outlines the systematic investigation of solvent effects on the absorption and emission spectra of a 1,8-naphthalimide derivative.
Objective: To measure the absorption and emission maxima in a range of solvents with varying polarities and to determine the Stokes shift.
Materials:
-
1,8-naphthalimide derivative of interest
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, THF, acetonitrile, DMSO, methanol).
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthalimide derivative in a good solvent (e.g., DMSO or THF).
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should ideally be < 0.1).
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum for each working solution over a relevant wavelength range (e.g., 250-600 nm).
-
Use the pure solvent as a blank.
-
Identify and record the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at or near its λ_abs.
-
Record the emission spectrum, scanning a range significantly to the red of the excitation wavelength (e.g., 400-750 nm).
-
Identify and record the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em - λ_abs.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more physically meaningful: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷.
-
Plot λ_em or the Stokes shift (cm⁻¹) against a solvent polarity parameter (e.g., ET(30)) to visualize the solvatochromic trend.
-
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
This protocol describes the most common method for determining fluorescence quantum yield using a well-characterized standard.
Objective: To calculate the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Naphthalimide sample and a quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ_F = 0.546).[16][17]
-
Spectroscopic grade solvent.
-
UV-Vis spectrophotometer and spectrofluorometer.
-
1 cm path length quartz cuvettes.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize re-absorption effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.
-
Emission Spectra: Record the fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation[17]:
Φ_X = Φ_S * (F_X / F_S) * (A_S / A_X) * (n_X² / n_S²)
Where:
-
Φ is the fluorescence quantum yield.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and S refer to the unknown sample and the standard, respectively.
-
Fluorescence Lifetime Measurement
This section provides a brief overview of the principle behind fluorescence lifetime measurements.
Objective: To measure the decay of fluorescence intensity over time after excitation.
Technique: Time-Correlated Single Photon Counting (TCSPC) is a widely used method for measuring fluorescence lifetimes in the nanosecond to picosecond range.[16][18][19]
Principle:
-
The sample is excited by a high-repetition-rate pulsed laser (e.g., a picosecond diode laser).
-
The instrument measures the time difference between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).
-
This process is repeated millions of times, and a histogram of the time delays is built.
-
This histogram represents the fluorescence decay profile. The data is then fitted to an exponential decay function (or a sum of exponentials) to determine the fluorescence lifetime(s) (τ). The lifetime provides insight into the rates of both radiative and non-radiative decay processes.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of 1,8-naphthalimide fluorescence.
Caption: Experimental workflow for a solvatochromism study.
Caption: Influence of solvent polarity on the excited state of a 1,8-naphthalimide.
Caption: Relationship between solvent polarity and photophysical properties.
References
- 1. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives | Semantic Scholar [semanticscholar.org]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.uva.nl [pure.uva.nl]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and photophysical properties of extended π conjugated naphthalimides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
strategies to improve the photostability of 1,8-naphthalimide dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the photostability of 1,8-naphthalimide (B145957) dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,8-naphthalimide probe is photobleaching rapidly during fluorescence microscopy. What are the primary causes?
A1: Rapid photobleaching is a common issue resulting from the irreversible photoinduced chemical destruction of the fluorophore.[1] The primary causes are often related to the dye's molecular structure and its interaction with the local environment. Key mechanisms include:
-
Photoinduced Electron Transfer (PET): In many derivatives, particularly those with electron-donating amine substituents (like piperidine (B6355638) or piperazine) at the C-4 position, an electron can transfer from the amine to the excited naphthalimide core.[2][3][4] This process is often more pronounced in polar solvents and can lead to fluorescence quenching and degradation pathways.[2][3]
-
Reaction with Singlet Oxygen: The excited dye can transfer energy to molecular oxygen, generating highly reactive singlet oxygen which then attacks and degrades the dye molecule.
-
High Excitation Irradiance: Very high laser power can lead to multiphoton absorption and bleaching from higher excited electronic states, a process known as two-step photolysis.[5]
Q2: What are the main strategies to improve the photostability of 1,8-naphthalimide dyes?
A2: Strategies can be broadly categorized into structural modification of the dye itself and optimization of the dye's environment.
-
Structural Modifications:
-
Covalent Attachment of UV Absorbers: Linking the naphthalimide to a UV-absorbing moiety, such as 2-(2-hydroxyphenyl)-2H-benzotriazole, can significantly retard photodegradation.[6][7] This works by providing a preferential absorption pathway for harmful UV light and introducing a non-radiative energy dissipation process.[6][7]
-
Incorporation into a Polymer Matrix: Copolymerizing the naphthalimide dye with monomers like methyl methacrylate (B99206) (MMA) to embed it within a polymer chain can increase photostability by 25-30%.[8] This restricts molecular motion and shields the dye from reactive species.
-
Substitution Tuning: The choice of substituent at the C-4 position is critical. While electron-donating groups are needed for visible absorption and emission, certain heterocyclic amines have been shown to impart better photostability than aliphatic or aromatic amines.[9] Introducing amide and hydroxyl groups can also enhance photostability.[10]
-
Enhancing Electron-Withdrawing Ability: For specific applications like NIR-II imaging, enhancing the electron-withdrawing nature of the naphthalimide core has been shown to produce dyes with excellent photostability.[11]
-
-
Environmental & Formulation Control:
-
Solvent Choice: The polarity of the solvent can dramatically affect photostability, especially for dyes susceptible to PET. In such cases, using less polar solvents can decrease degradation and increase quantum yield.[2][3]
-
Use of Stabilizers: Adding antioxidants or singlet oxygen quenchers to the formulation can mitigate photodegradation by scavenging reactive oxygen species.
-
Embedding in Solid Matrices: Dispersing the dye in a solid polymer matrix like PMMA can improve its resistance to photoaging.[6]
-
Q3: How does substituting the 1,8-naphthalimide core at the C-4 position with different amines (e.g., piperidine, morpholine) affect photostability?
A3: Substituting the C-4 position with an electron-donating amine is a common strategy to shift the dye's absorption and emission into the visible range.[9] However, this can also introduce a pathway for photodegradation via Photoinduced Electron Transfer (PET).[3]
-
Piperidine/Piperazine: These groups are strong electron donors. While they produce bright fluorescence, they are susceptible to PET, which can quench fluorescence and decrease photostability, particularly in polar solvents.[2][3][4] The PET process can sometimes be inhibited by protonating the amine in an acidic medium, leading to a "turn-on" fluorescence response.[4][12]
-
Morpholine (B109124): The oxygen atom in morpholine makes it a slightly weaker electron donor than piperidine, which can sometimes lead to a better balance between brightness and photostability.
-
General Rule: Dyes containing heterocyclic amine substituents have been observed to possess better photostability than those with aliphatic or aromatic amines.[9]
Quantitative Data on Photostability Enhancement
The following tables summarize quantitative data on the photophysical properties and photostability improvements of modified 1,8-naphthalimide dyes.
Table 1: Effect of Copolymerization on Photostability
| Dye Structure | Method of Stabilization | Photostability Increase | Reference |
|---|---|---|---|
| N-allyl-4-(glycine)-1,8-naphthalimide | Copolymerization with Methyl Methacrylate | ~25 - 30% | [8] |
| N-allyl-4-(β-alanine)-1,8-naphthalimide | Copolymerization with Methyl Methacrylate | ~25 - 30% |[8] |
Table 2: Photophysical Properties of Substituted 1,8-Naphthalimide Dyes | Dye Series | Key Substituents | Fluorescence Quantum Yield (ΦF) | Key Finding Related to Stability | Reference | | :--- | :--- | :--- | :--- | | MFGNI Dyes | Glycine ethyl ester and azetidine (B1206935) | 61% to 85% | Amide and hydroxyl groups improved photostability. |[10] | | Piperidine-Substituted | 4-piperidino | Up to 0.821 (in nonpolar dioxane) | Quantum yield decreases drastically in polar solvents due to PET. |[2][3] | | NMI-BF2 | Enhanced electron-withdrawing core | 0.53% (NIR-II) | Excellent photostability reported for NIR-II applications. |[11] | | Amino-Substituted | Various aliphatic, aromatic, heterocyclic amines | 0.54 to 0.93 | Heterocyclic amines provided better photostability. |[9] |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Photobleaching Half-Life (t1/2)
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy, adapted from established methodologies.[13]
Materials:
-
Fluorescent dye solution (e.g., 1 µM in PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable, constant-output light source (e.g., LED or laser).
-
High-sensitivity camera (e.g., sCMOS).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and let it air dry. This immobilizes the dye and prevents diffusion during the experiment.
-
Microscope Setup: Power on the microscope and allow the light source to stabilize for at least 30 minutes to ensure constant output. Select the filter set appropriate for your dye's excitation and emission spectra.
-
Image Acquisition:
-
Focus on the sample plane.
-
Set the illumination intensity to a level relevant for your typical imaging experiments. It is critical to use the exact same illumination intensity for all dyes being compared.[13]
-
Acquire an initial image (time t=0).
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial value.[13]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a Region of Interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background by measuring the intensity of a region with no dye and subtracting it from your ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% (0.5) of the initial value is the photobleaching half-life (t1/2).[13]
-
Protocol 2: General Synthesis of 4-Amino Substituted 1,8-Naphthalimides
This protocol provides a general method for synthesizing C-4 amino-substituted naphthalimides via nucleophilic substitution of a precursor, based on procedures described in the literature.[8][14]
Materials:
-
4-Bromo- or 4-Nitro-N-substituted-1,8-naphthalimide precursor.
-
Desired amine (e.g., glycine, β-alanine, piperidine, morpholine).
-
Solvent (e.g., Dimethylformamide - DMF, Sulfolane).
-
Base (if required, e.g., Potassium Carbonate).
-
Standard laboratory glassware for organic synthesis.
Procedure:
-
Dissolution: Dissolve the 4-bromo- or 4-nitro-1,8-naphthalimide precursor (1 equivalent) in an appropriate solvent (e.g., DMF) in a round-bottom flask.
-
Addition of Amine: Add the desired amine (1 to 1.2 equivalents). If starting with an amino acid, it can be added directly.[8]
-
Reaction:
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.[8]
-
-
Purification:
-
Filter the resulting precipitate.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., methanol, ethanol) to obtain the purified product.
-
Dry the final product under vacuum.
-
Diagrams & Workflows
Caption: A workflow for troubleshooting and improving 1,8-naphthalimide photostability.
Caption: The competitive pathways of fluorescence vs. photodegradation via PET.
References
- 1. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Naphthalimide Nanoprobe with Enhanced Electron-Withdrawing Ability and Large Stokes Shift for NIR-II Fluorescence Imaging-Guided Phototheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives [mdpi.com]
overcoming solubility issues of 1,8-naphthalic anhydride derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1,8-naphthalic anhydride (B1165640) derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: My 1,8-naphthalic anhydride derivative precipitates when I add it to my aqueous assay buffer.
-
Possible Cause: The compound has exceeded its thermodynamic solubility limit in the final aqueous solution. The aromatic and planar structure of the naphthalimide core contributes to its hydrophobicity and high crystal lattice energy, making it poorly soluble in water.[1]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution (e.g., in DMSO) is completely clear and free of any precipitate before diluting. Gentle warming or sonication can help dissolve the compound fully.
-
Increase Co-solvent Concentration: If your experimental system permits, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol). Be mindful of the solvent tolerance of your cells or assay components.
-
Use a Different Co-solvent: Some compounds may be more soluble in other pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol (PEG 400) or propylene (B89431) glycol.[2]
-
Prepare an Intermediate Dilution: Instead of diluting directly into the aqueous buffer, perform an intermediate dilution in a co-solvent before the final dilution. For example, dilute a DMSO stock solution 1:10 in PEG 400 before the final dilution into the buffer.[1]
-
Evaluate Micellar Solubilization: Incorporate a non-ionic surfactant like Cremophor EL or Polysorbate 80 (Tween 80) into your final buffer. These agents form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[2][3]
-
Issue 2: I am observing inconsistent or non-reproducible results in my biological assays.
-
Possible Cause: Poor solubility is leading to an unknown and variable effective concentration of the compound in the assay. The compound may be precipitating over time or adsorbing to plasticware.
-
Troubleshooting Steps:
-
Confirm Compound Dissolution: Visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles) at the start and end of the experiment.
-
Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may have degraded or precipitated upon storage. Prepare fresh dilutions from a clear stock solution for each experiment.[1]
-
Employ a Solubilization Strategy: Proactively use a formulation strategy to ensure the compound remains in solution. A nonaqueous formulation approach, which is diluted immediately before use, can provide stability and consistent dosing.[3] For example, a stock solution in a mixture of Cremophor EL and ethanol (B145695) can be stable for months and diluted into saline or dextrose solutions prior to administration in preclinical studies.[3]
-
Consider Complexation: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the hydrophobic drug molecule, thereby increasing its aqueous solubility.[2][4]
-
Issue 3: I need to achieve a high concentration for an in vivo study, but my compound is not soluble enough in standard vehicles.
-
Possible Cause: The required dose exceeds the compound's solubility in simple, well-tolerated vehicles.
-
Troubleshooting Steps:
-
Nonaqueous Formulation: Develop a nonaqueous solution formulation. A combination of 70% Cremophor EL and 30% ethanol was shown to be effective in solubilizing the poorly soluble N-epoxymethyl-1,8-naphthalimide (ENA) at 4 mg/mL, which was significantly higher than what could be achieved in aqueous media.[3] This formulation can then be diluted with infusion fluids like saline before administration.[3]
-
Particle Size Reduction: Investigate micronization or nanosizing techniques. Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[4][5] Nanosuspensions are a promising strategy for the efficient delivery of poorly water-soluble drugs.[6]
-
Lipid-Based Formulations: For highly lipophilic derivatives, consider lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, improving drug solubilization and absorption.[4][6]
-
Prodrug Approach: If formulation strategies are insufficient, consider synthesizing a more soluble prodrug. This involves chemically modifying the parent molecule to attach a hydrophilic moiety, which is later cleaved in vivo to release the active drug.
-
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in water?
The poor aqueous solubility is primarily due to the rigid, planar, and aromatic nature of the naphthalimide core. This structure leads to high crystal lattice energy, making it difficult for water molecules to break the solid-state crystal structure. Additionally, the core is hydrophobic, limiting favorable interactions with water.[1]
Q2: What are the main strategies to improve the solubility of these compounds?
There are three main approaches:
-
Physicochemical Methods: These involve altering the physical state of the compound or its environment. This includes using co-solvents, adjusting pH, reducing particle size (micronization/nanosizing), and creating amorphous solid dispersions.[4][5]
-
Formulation-Based Methods: These involve using excipients to increase apparent solubility. Key examples include complexation with cyclodextrins, micellar solubilization with surfactants, and creating lipid-based formulations like SMEDDS.[2][4][6]
-
Chemical Modification: This involves altering the molecule itself to be more soluble. The primary method is creating a prodrug by adding a polar functional group.[7] Varying the amine used in the synthesis or introducing different substituents into the naphthalene (B1677914) ring can also produce derivatives with tailored properties, including improved solubility.[8]
Q3: Can I just add more DMSO to my cell culture media to dissolve my compound?
While increasing the DMSO concentration can improve solubility, it is crucial to consider its effects on your biological system. High concentrations of DMSO can be toxic to cells and may interfere with assay results. It is essential to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its baseline effects. Typically, final DMSO concentrations are kept below 0.5% or 1% in cell-based assays.
Q4: What is a solid dispersion and how can it help with solubility?
A solid dispersion is a system where the drug (in this case, a this compound derivative) is dispersed in an amorphous, non-crystalline state within an inert carrier matrix (often a polymer). By overcoming the crystal lattice energy, the amorphous form of the drug is more readily dissolved than its crystalline counterpart, leading to a significant enhancement in solubility and dissolution rate.[5]
Data Presentation
Table 1: Solubility Enhancement Data for N-Epoxymethyl-1,8-naphthalimide (ENA)
| Formulation / Vehicle | Solubility Achieved | Fold Increase vs. Water | Reference |
| Water | 0.0116 mg/mL | 1x | [3] |
| 70% Cremophor EL / 30% Ethanol (v/v) | 4 mg/mL | ~345x | [3] |
Table 2: Comparison of General Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase | Key Considerations |
| Co-solvents | Reduces solvent polarity. | 10 - 100x | Potential for precipitation upon dilution; solvent toxicity. |
| Micronization | Increases surface area, enhancing dissolution rate. | 2 - 10x | May not be sufficient for very poorly soluble compounds. |
| Nanosizing | Drastically increases surface area and saturation solubility. | 10 - 100x | Requires specialized equipment; physical stability of suspension.[6] |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic drug. | 10 - 1000x | Stoichiometry of complex; potential for renal toxicity with some cyclodextrins.[2] |
| Solid Dispersions | Overcomes crystal lattice energy by creating an amorphous state. | 10 - 1000x | Physical stability (risk of recrystallization); selection of a suitable polymer.[5] |
| Lipid Formulations (SMEDDS) | Drug is dissolved in a lipid/surfactant mixture that self-emulsifies in situ. | >1000x | Only suitable for lipophilic drugs; potential for GI side effects.[6] |
Experimental Protocols
Protocol 1: Preparation of a Nonaqueous Stock Solution using Co-solvents and Surfactants
This protocol is adapted from a successful formulation for N-epoxymethyl-1,8-naphthalimide.[3]
-
Vehicle Preparation: Prepare the nonaqueous vehicle by mixing 7 parts Cremophor EL with 3 parts absolute ethanol (v/v). For example, to make 10 mL of the vehicle, mix 7 mL of Cremophor EL with 3 mL of ethanol. Vortex until a homogenous solution is formed.
-
Dissolution: Weigh the desired amount of the this compound derivative and add it to the prepared vehicle.
-
Solubilization: Vortex the mixture vigorously. If necessary, use a sonicating water bath for 10-15 minutes or gently warm the solution to 30-40°C to aid dissolution.
-
Confirmation: Continue mixing until the solution is completely clear, with no visible particles. This concentrated stock solution can be stored at 4°C or room temperature.[3]
-
Pre-administration Dilution: Immediately before use, dilute the stock solution to the desired dosing concentration using an infusion fluid such as saline or 5% dextrose. A dilution factor of 5 to 20 times is often suitable.[3] Vortex immediately after dilution to ensure the formation of a stable microemulsion or solution.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a general laboratory-scale protocol.[1]
-
Solubilization: Dissolve the this compound derivative and a suitable carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, in a round-bottom flask. A typical drug-to-polymer ratio might range from 1:1 to 1:9 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under reduced pressure until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid film under a high vacuum for 12-24 hours to remove any residual solvent.
-
Collection: Carefully scrape the solid dispersion film from the flask.
-
Processing: Gently grind the collected solid into a fine powder using a mortar and pestle. This powder can then be used for dissolution testing or formulated into solid dosage forms.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: An experimental workflow for systematic solubility enhancement.
Caption: A hypothetical DNA damage signaling pathway induced by a 1,8-naphthalimide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Solubilization and preformulation of poorly water soluble and hydrolysis susceptible N-epoxymethyl-1,8-naphthalimide (ENA) compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of Bromo-1,8-Naphthalic Anhydrides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the catalyst selection and troubleshooting of Suzuki-Miyaura cross-coupling reactions involving bromo-1,8-naphthalic anhydrides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in the Suzuki coupling of bromo-1,8-naphthalic anhydrides?
A1: Low or non-existent yields in this specific coupling reaction can often be attributed to several key factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
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Poor Solubility: Bromo-1,8-naphthalic anhydride (B1165640) and its derivatives can have poor solubility in common organic solvents, hindering the reaction.[1]
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Ineffective Base: The chosen base might not be strong or soluble enough to facilitate the crucial transmetalation step of the catalytic cycle.[2]
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Side Reactions: Competing reactions such as protodeboronation (degradation of the boronic acid) or homocoupling can consume starting materials.[3]
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High Steric Hindrance: The bulky nature of the naphthalic anhydride moiety can sterically hinder the oxidative addition and reductive elimination steps.
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A2: For substrates like bromo-1,8-naphthalic anhydrides, a robust catalyst system is required. A common and effective starting point is the use of a palladium(II) precatalyst with a bulky, electron-rich phosphine (B1218219) ligand.
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Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride-dppf complex (Pd(dppf)Cl₂) are reliable choices.
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Ligand: Buchwald ligands such as SPhos or XPhos are highly recommended as they can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting for sterically demanding substrates.[4] Triphenylphosphine (PPh₃) can also be used, but may require higher temperatures or longer reaction times.
Q3: How does microwave-assisted heating compare to conventional heating for this coupling?
A3: Microwave-assisted synthesis can be significantly more efficient for the Suzuki coupling of naphthalic anhydride derivatives. In a study on the coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid, microwave heating dramatically reduced the reaction time from 8 hours to 30 minutes and increased the yield from 22% to 77%.[5] This is often attributed to efficient and uniform heating, which can overcome activation energy barriers more effectively than conventional oil baths.
Q4: My main side product is the dehalogenated naphthalic anhydride. What causes this and how can I prevent it?
A4: The formation of a dehalogenated (or hydrodehalogenated) product occurs when the bromo group is replaced by a hydrogen atom. This can be caused by:
-
Protic Impurities: The presence of water or other protic species in the reaction mixture can lead to this side reaction. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
-
Catalyst-Mediated Reduction: Some palladium-ligand systems can promote this reduction, especially at elevated temperatures.
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Protodeboronation of the Boronic Acid: This side reaction consumes the boronic acid, which can alter the stoichiometry and favor other pathways. Using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can increase stability.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Poor quality precatalyst or ligand; inefficient generation of active Pd(0).2. Poor Solubility: Starting material not dissolving in the solvent system.3. Wrong Base/Solvent: Ineffective base or a solvent system that does not support the catalytic cycle. | 1. Use a pre-catalyst (e.g., SPhos Pd G3) or switch to a Pd(0) source like Pd(PPh₃)₄.2. Screen different solvents. For naphthalic anhydrides, consider higher boiling point solvents like DMF, dioxane, or toluene.[1]3. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground. A common solvent system is a 4:1 to 10:1 mixture of dioxane/water or THF/water.[2] |
| Significant Homocoupling | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.2. High Temperature: Can sometimes favor homocoupling pathways. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen). Maintain a positive inert gas pressure.[7]2. Attempt the reaction at a lower temperature for a longer duration. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may degrade over the course of the reaction.2. Insufficient Catalyst Loading: The amount of catalyst may be too low for a challenging substrate. | 1. Increase ligand-to-palladium ratio (typically 2:1 to 4:1). Switch to a more robust ligand like SPhos or XPhos.2. Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). |
| Hydrolysis of Anhydride | 1. Excess Water: The aqueous conditions required for many Suzuki protocols can lead to the opening of the anhydride ring. | 1. Minimize the amount of water in the solvent system. 2. Consider using anhydrous conditions with a base like KF.[6]3. Protect the anhydride by converting it to the corresponding imide, which is generally more stable under these conditions, and then hydrolyze back if necessary.[5] |
Catalyst and Condition Selection
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common choices for Suzuki couplings of aryl bromides, which can be applied as a starting point for bromo-1,8-naphthalic anhydride.
| Catalyst | Recommended Ligand(s) | Common Base(s) | Solvent System(s) | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A versatile and common Pd(II) source. Requires in-situ reduction to Pd(0). |
| Pd(PPh₃)₄ | None (pre-ligated) | K₂CO₃, Na₂CO₃ | Dioxane, Toluene, DMF | 70 - 100 | A Pd(0) source, does not require an activation step. Can be sensitive to air.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | K₃PO₄, KF | THF, Dioxane | RT - 80 | Often used for couplings at or near room temperature.[6] |
| Pd(dppf)Cl₂ | None (pre-ligated) | Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 85 - 110 | Highly effective for a broad range of substrates, including heteroaryl bromides.[7] |
Case Study: Suzuki Coupling of 4-Bromo-1,8-naphthalimide
The following data is adapted from a study on the synthesis of 4-phenyl-1,8-naphthalimide, a direct derivative of the target compound class.[5]
| Method | Catalyst (mol%) | Base | Solvent | Temperature | Time | Yield (%) |
| Conventional | Pd(PPh₃)₄ (molar equiv.) | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 8 h | 22 |
| Microwave | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/Ethanol/H₂O | 70 °C | 30 min | 77 |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Bromo-1,8-Naphthalic Anhydride
This protocol provides a general starting point. Optimization of reagents, temperature, and reaction time is often necessary.
Materials:
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4-Bromo-1,8-naphthalic anhydride (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Phosphine ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Degassed solvent (e.g., Dioxane/Water 5:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1,8-naphthalic anhydride, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C for conventional heating; or as per microwave protocol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of 1,8-Naphthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselective functionalization of 1,8-naphthalic anhydride (B1165640) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 1,8-naphthalic anhydride ring for electrophilic substitution?
The electronic properties of the this compound scaffold, with its two electron-withdrawing carbonyl groups, direct electrophiles primarily to the C3/C6 and C4/C5 positions. Nitration, for instance, typically occurs at the 3- or 4-position depending on the reaction conditions.[1][2]
Q2: How can I achieve functionalization at the imide nitrogen?
Functionalization at the imide nitrogen is the most straightforward modification. It is typically achieved by reacting this compound with a primary amine (R-NH₂) in a suitable solvent like ethanol (B145695) or DMF.[3][4] This reaction proceeds readily to form N-substituted 1,8-naphthalimides.[3]
Q3: What is the standard approach for introducing substituents at the C4 position?
The most common strategy for C4-functionalization involves a two-step process. First, a halogen, typically bromine or chlorine, is introduced at the C4 position. This 4-halo-1,8-naphthalic anhydride then serves as a precursor for subsequent nucleophilic aromatic substitution reactions with amines, alkoxides, or other nucleophiles to introduce a wide variety of functional groups.[3][5][6]
Q4: Is it possible to perform direct C-H functionalization on the this compound core?
Yes, direct C-H functionalization is an advanced strategy that avoids the need for pre-functionalized starting materials.[7] Palladium-catalyzed, ligand-directed C-H activation has been used to selectively functionalize specific C-H bonds, offering a powerful tool for creating novel derivatives.[8][9] The regioselectivity is controlled by a directing group, which guides the metal catalyst to a specific position on the aromatic core.[10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration Reactions
Problem: My nitration reaction on this compound is producing a mixture of 3-nitro and 4-nitro isomers with low selectivity.
Potential Causes & Solutions:
-
Reaction Conditions: The ratio of isomers is highly sensitive to reaction conditions. The choice of nitrating agent and solvent can significantly influence the outcome.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a consistent, controlled temperature. For the synthesis of 3-nitro-1,8-naphthalic anhydride, adding sodium nitrate (B79036) to a solution of the anhydride in concentrated sulfuric acid at room temperature has been shown to be effective.[1]
-
Reagent Addition: Add the nitrating agent (e.g., sodium nitrate) slowly and in small portions to maintain control over the reaction exotherm and local concentrations.[1][2]
-
One-Pot Sequential Reactions: For more complex substitutions, consider a one-pot approach where nitration is followed immediately by another functionalization step, such as bromination. This can sometimes favor the formation of a specific isomer due to the influence of the newly introduced nitro group.[2]
-
Issue 2: Low Yields in Nucleophilic Substitution at the C4 Position
Problem: I am attempting to substitute the bromine atom in 4-bromo-1,8-naphthalic anhydride with an amine, but the reaction yield is consistently low.
Potential Causes & Solutions:
-
Reaction Pathway: Side reactions or an inefficient primary reaction pathway can lead to low yields. For example, direct condensation of 4-chloro-1,8-naphthalic anhydride with certain amines followed by hydrolysis can be problematic.[5]
-
Troubleshooting Steps:
-
Reverse the Order of Steps: An alternative and often more effective approach is to first perform the nucleophilic substitution on the anhydride ring and then condense the resulting substituted anhydride with the desired amine to form the imide. For instance, 4-chloro-1,8-naphthalic anhydride can be reacted with piperidine (B6355638) to yield 4-piperidinyl-1,8-naphthalic anhydride, which is then condensed with an amine like methyl 4-aminobenzoate (B8803810) in high yield.[5]
-
Solvent Choice: The choice of solvent is crucial. Solvents like ethanol, 1,4-dioxane (B91453), or 2-methoxyethanol (B45455) are commonly used.[5][11] For microwave-assisted synthesis, pyridine (B92270) or DMF may be suitable.[12]
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Optimize Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. Typical reaction times range from 6 to 12 hours.[11] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]
-
Issue 3: Difficulty in Achieving Selective Poly-halogenation
Problem: I am trying to synthesize a di- or tri-brominated this compound, but I am getting a complex mixture of products.
Potential Causes & Solutions:
-
Lack of Control: Direct bromination can lead to multiple substitutions if not carefully controlled.[2]
-
Troubleshooting Steps:
-
Use a Deactivating Group: To control the position of subsequent halogenations, start with a substrate containing a deactivating group. For example, starting with 3-nitro-1,8-naphthalic anhydride allows for selective bromination at the C4 position.
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Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). A one-pot reaction starting with this compound, first nitrated and then treated with ~1.1 equivalents of NBS, selectively yields 3-bromo-6-nitro-1,8-naphthalic anhydride. Increasing the NBS to ~2.5 equivalents can yield the 3,4-dibromo-6-nitro derivative.[2]
-
Solvent and Temperature: Bromination of this compound is more selective than chlorination and can be controlled by the choice of solvent, temperature, and reaction time.[2]
-
Data Presentation: Regioselective Reactions
Table 1: Nitration of this compound
| Product | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Nitro-1,8-naphthalic anhydride | This compound, NaNO₃, conc. H₂SO₄ | Room temperature, 3 hours | 84% | [2] |
| 3-Nitro-1,8-naphthalic anhydride | this compound, NaNO₃, conc. H₂SO₄ | Room temperature, 1 hour | 84% |[1] |
Table 2: Selective Bromination of Functionalized this compound
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 3-Bromo-6-nitro-1,8-naphthalic anhydride | 1. NaNO₃, conc. H₂SO₄ 2. N-Bromosuccinimide (1.1 eq) | Room temperature, 20 hours (for bromination) | 92% | [2] |
| This compound | 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | 1. NaNO₃, conc. H₂SO₄ 2. N-Bromosuccinimide (2.5 eq) | Room temperature, 4 hours (for bromination) | Not specified | [2] |
| N-(2-ethylhexyl)-3-amino-1,8-naphthalimide | N-(2-ethylhexyl)-3-amino-4-bromo-1,8-naphthalimide | Bromine (1.2 eq), Acetic Acid | Room temperature, 15 minutes | Not specified |[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Bromo-6-nitro-1,8-naphthalic Anhydride[2]
This protocol details a reliable one-pot synthesis from commercially available this compound.
-
Nitration:
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Dissolve this compound (100.0 mmol, 19.82 g) in 200 mL of concentrated sulfuric acid in a suitable reaction vessel.
-
Over a period of 1 hour, add sodium nitrate (105.0 mmol, 7.24 g) in small portions (~500 mg) at room temperature, ensuring the temperature remains stable.
-
Stir the reaction mixture for an additional 3 hours at the same temperature.
-
-
Bromination:
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To the reaction mixture from the previous step, add N-bromosuccinimide (110.0 mmol, 19.58 g) at room temperature.
-
Stir the reaction mixture for an additional 20 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Protocol 2: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide[11]
This protocol describes the imidation of a pre-functionalized anhydride.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) and n-butylamine (60 mmol, 4.4 g).
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Add 250 mL of ethanol to the flask.
-
-
Reaction:
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reflux for 12 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Collect the precipitated solids by filtration.
-
Recrystallize the solids from ethanol to yield the pure product (light-yellow solid). Yield: 70%.
-
Visualizations
Caption: Key factors determining the regiochemical outcome of functionalization reactions on this compound.
Caption: A typical two-step experimental workflow for synthesizing 4-amino-N-aryl-1,8-naphthalimides.[3]
References
- 1. A Gram Scale Synthesis of 3,4-Dihalogen Substituted 1,8-Naphthalimides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1,8-Naphthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,8-naphthalic anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 1,8-naphthalic anhydride, primarily through the oxidation of acenaphthene (B1664957).
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of acenaphthene. | - Increase the molar ratio of the oxidizing agent (e.g., sodium dichromate) to acenaphthene.[1] - Optimize reaction temperature and time. For liquid-phase oxidation, temperatures between 70-200°C are typical.[2] For vapor-phase oxidation, temperatures range from 330-450°C.[2] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Sub-optimal catalyst activity in vapor-phase oxidation. | - Verify the integrity of the vanadium oxide catalyst. Consider catalyst modifiers to enhance performance.[2] - Address potential catalyst deactivation by regenerating the catalyst or using a fresh batch. | |
| Product Contamination with Unreacted Acenaphthene | Insufficient oxidant or reaction time. | - Increase the amount of oxidizing agent and/or extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] |
| Inefficient purification. | - Improve the purification process. Recrystallization from a suitable solvent like chlorobenzene (B131634) or toluene (B28343) is often effective.[3] | |
| Formation of By-products (e.g., acenaphthenequinone (B41937), naphthaldehydic acid) | Incomplete oxidation or side reactions. | - A post-oxidation step using hydrogen peroxide or an alkali hypochlorite (B82951) can help to convert intermediates to the desired product.[2] - Tightly control the reaction temperature, as higher temperatures can lead to over-oxidation and the formation of undesired by-products.[4] |
| Catalyst selectivity issues in vapor-phase oxidation. | - Optimize the reaction temperature and the air-to-acenaphthene ratio to favor the formation of this compound.[4] | |
| Poor Product Color (Yellowish or Brownish Tint) | Presence of colored impurities or degradation products. | - Purify the crude product by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.[5][6] - Ensure the starting acenaphthene is of high purity.[4] |
| Difficulty in Isolating the Product | Product is too soluble in the reaction or crystallization solvent. | - After the reaction, pour the mixture into ice water to precipitate the crude product.[1][3] - For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at room temperature or below.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The main industrial route is the aerobic oxidation of acenaphthene. This can be performed in either the liquid phase or the vapor phase.[2][7] The vapor-phase oxidation typically employs a vanadium oxide catalyst at elevated temperatures (330-450°C) and can achieve high yields.[2] Liquid-phase oxidation can be carried out using various oxidizing agents, such as chromic acid or air/oxygen in the presence of catalysts like cobalt or manganese salts.[2]
Q2: What are some common impurities found in crude this compound?
A2: Common impurities include unreacted acenaphthene, and intermediate oxidation products like acenaphthenequinone and naphthaldehydic acid.[8][9] Depending on subsequent processing, derivatives such as halogenated or nitrated naphthalic anhydrides may contain their own specific by-products.[10][11]
Q3: How can I effectively purify crude this compound on a larger scale?
A3: Recrystallization is a common and effective method for purifying this compound. Solvents such as chlorobenzene or toluene have been shown to be effective.[3] The general process involves dissolving the crude product in a hot solvent, optionally treating with activated charcoal to remove colored impurities, performing a hot filtration to remove insoluble materials, and then allowing the solution to cool slowly to induce crystallization of the purified product.[5][12]
Q4: What safety precautions should be taken during the scale-up of acenaphthene oxidation?
A4: The oxidation of acenaphthene is an exothermic reaction. Therefore, careful temperature control is crucial to prevent runaway reactions. Ensure the reactor is equipped with an adequate cooling system. The use of strong oxidizing agents like chromic acid requires appropriate personal protective equipment (PPE) and handling procedures. The process may also involve flammable solvents, so proper ventilation and prevention of ignition sources are necessary.
Q5: Can this compound be synthesized from other starting materials besides acenaphthene?
A5: While the oxidation of acenaphthene is the most common and economically viable route, other synthetic pathways can be envisioned, though they are less common in industrial practice. For laboratory-scale synthesis of derivatives, this compound itself is often used as the starting material for further functionalization.[3]
Experimental Protocols
Protocol 1: Liquid-Phase Oxidation of Acenaphthene to this compound
Objective: To synthesize this compound via the liquid-phase oxidation of acenaphthene.
Materials:
-
Acenaphthene
-
Sodium dichromate
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add acenaphthene and glacial acetic acid.
-
Stir the mixture to dissolve the acenaphthene.
-
Gradually add sodium dichromate to the solution. The molar ratio of sodium dichromate to acenaphthene should be optimized, with ratios of 1.6:1 to 2:1 being a good starting point.[1]
-
Heat the reaction mixture to approximately 80°C and maintain this temperature for several hours (e.g., 6 hours).[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the hot reaction mixture into a larger vessel containing ice water to precipitate the crude product.[1]
-
Filter the precipitate and wash the filter cake with water until the filtrate is neutral.
-
Dry the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Chlorobenzene (or another suitable solvent like toluene)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an appropriately sized flask.
-
Add a minimal amount of chlorobenzene to the flask.
-
Heat the mixture to the boiling point of the solvent with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). It is important to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]
- 5. studycorgi.com [studycorgi.com]
- 6. famu.edu [famu.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on acenaphthene and its oxidation products [era.ed.ac.uk]
- 12. benchchem.com [benchchem.com]
characterization of impurities in 1,8-naphthalic anhydride synthesis
Technical Support Center: 1,8-Naphthalic Anhydride (B1165640) Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the characterization and management of impurities encountered during the synthesis of 1,8-naphthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the synthesis of this compound from acenaphthene (B1664957)?
The synthesis of this compound, typically achieved through the oxidation of acenaphthene, can lead to several impurities depending on reaction conditions.[1][2] These primarily include unreacted starting material, intermediates from incomplete oxidation, and byproducts from over-oxidation or side reactions.[3]
Common Impurities and Their Origins
| Impurity | Chemical Formula | Likely Cause | Suggested Analytical Method |
| Acenaphthene | C₁₂H₁₀ | Incomplete oxidation (insufficient oxidant, low temperature, or short reaction time). | GC-MS, HPLC, ¹H NMR |
| Acenaphthenequinone (B41937) | C₁₂H₆O₂ | Incomplete oxidation; a stable intermediate in the oxidation pathway.[4][5] | HPLC, LC-MS, TLC |
| Naphthaldehydic Acid | C₁₂H₆O₃ | Product of ring-opening side reactions during oxidation.[3][4] | HPLC, LC-MS |
| Phthalic Anhydride | C₈H₄O₃ | Over-oxidation and cleavage of the naphthalene (B1677914) ring system.[3] | GC-MS, HPLC |
| Unidentified Colored Impurities | - | Complex condensation or degradation products, often from harsh reaction conditions. | UV-Vis, HPLC-DAD |
Q2: My final product has a low melting point and appears discolored. What is the likely cause and first step for purification?
A low or broad melting point is a primary indicator of impurity. The melting point of pure this compound is approximately 269–276 °C.[1] Discoloration (e.g., yellow or brown tints) often suggests the presence of oxidized byproducts like acenaphthenequinone or complex, high-molecular-weight condensation products.
The recommended first step for purification is recrystallization . A common solvent for this process is glacial acetic acid or acetic anhydride.[6] For less polar impurities like residual acenaphthene, recrystallization from a suitable organic solvent system can be highly effective.
Q3: How can I monitor the progress of the acenaphthene oxidation reaction to minimize impurity formation?
Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring reaction progress.[6] By spotting the reaction mixture alongside standards of the starting material (acenaphthene) and the product (this compound), you can qualitatively assess the consumption of the reactant and the formation of the product. The appearance of new spots may indicate the formation of intermediates or side products.
Troubleshooting Guide
Issue 1: Significant amount of unreacted acenaphthene detected in the final product.
-
Problem: The oxidation reaction is incomplete.
-
Troubleshooting Steps:
-
Increase Oxidant Concentration: Ensure a sufficient molar excess of the oxidizing agent (e.g., chromic acid, air in VPO) is used.
-
Extend Reaction Time: Monitor the reaction via TLC until the acenaphthene spot is no longer visible.
-
Increase Reaction Temperature: Gently increase the temperature within the recommended range for the specific oxidation method to improve reaction kinetics.[2]
-
Post-Reaction Purification: If the impurity persists, it can be removed by recrystallization or column chromatography.
-
Issue 2: The product is contaminated with acenaphthenequinone.
-
Problem: The oxidation process was halted prematurely or was not sufficiently potent to convert the intermediate to the final anhydride. Acenaphthenequinone is a direct precursor in the oxidation pathway.[4][5]
-
Troubleshooting Steps:
-
Review Oxidation Conditions: The conversion of acenaphthenequinone to this compound may require more stringent conditions (e.g., higher temperature, stronger oxidant concentration) than the initial oxidation of acenaphthene.[4]
-
Post-Oxidation: A post-oxidation step of the crude product, for instance with hydrogen peroxide or an alkali hypochlorite, can help convert the remaining intermediate to the desired product.[2]
-
Below is a logical workflow for troubleshooting common issues during synthesis.
Caption: Troubleshooting workflow for impurity issues.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative method for assessing the purity of this compound and related substances.[7][8]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Octylsilane (C8) or Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Potassium phosphate (B84403) buffer (e.g., dissolve 0.61 g of KH₂PO₄ in 1000 mL water, adjust pH to 2.2-2.6 with phosphoric acid).[9]
-
Mobile Phase B: Acetonitrile (B52724).
-
Elution: Gradient elution. Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[9]
-
Detection Wavelength: 230 nm.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Note that the anhydride will hydrolyze to the diacid in the presence of water; the method should be validated to detect both forms.
-
Quantitation: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
The following diagram illustrates a typical workflow for impurity characterization.
Caption: General workflow for impurity characterization.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for purifying crude this compound.
-
Solvent Selection: Glacial acetic acid is a commonly used solvent. Acetic anhydride can also be used and may prevent hydrolysis.[6]
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., glacial acetic acid) needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., cold ethanol (B145695) or water) to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent. The final product should be a white or off-white solid.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]
- 4. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purity analysis of phthalic anhydride - analysis - Analytice [analytice.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Click Reaction for 1,8-Naphthalimide-Based Probes
Welcome to the technical support center for the optimization of click reactions involving 1,8-naphthalimide-based probes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using click-activated 1,8-naphthalimide (B145957) probes?
A1: Click-activated 1,8-naphthalimide probes offer several distinct advantages for biological imaging and sensing applications. The 1,8-naphthalimide fluorophore possesses desirable photophysical properties, including high photostability and significant fluorescence quantum yields.[1][2] The "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly selective and biocompatible method for labeling biomolecules in complex biological environments.[1] This reaction is known for its efficiency, proceeding under mild conditions, often in water and at room temperature, across a wide pH range (pH 4-12).[1][3][4] A key benefit is that the azide (B81097) and alkyne functional groups are largely absent in native biological systems, which minimizes background signals.[1][5]
Q2: What is the underlying principle of a "turn-on" 1,8-naphthalimide probe?
A2: The "turn-on" mechanism for many of these probes is based on a process called Photoinduced Electron Transfer (PET).[1] In its inactive, or "off" state, the naphthalimide fluorophore is linked to a quenching molecule that often contains the azide or alkyne functional group. When the fluorophore is excited by light, an electron is transferred from the quencher to the fluorophore, which then returns to its ground state without emitting light. The click reaction with a target molecule cleaves or alters this quenching group, which inhibits the PET process and restores the fluorescence of the naphthalimide dye, leading to a "turn-on" signal.[1]
Q3: Can 1,8-naphthalimide probes be utilized for ratiometric imaging?
A3: Yes, 1,8-naphthalimide probes are excellent candidates for ratiometric imaging.[1][6][7] Their fluorescence emission spectra can be sensitive to changes in their local environment or upon binding to an analyte. This can cause a shift in the emission wavelength, enabling the measurement of fluorescence intensity at two different wavelengths. The ratio of these intensities provides a self-calibrating signal that is less susceptible to fluctuations in probe concentration, excitation intensity, and photobleaching.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the click reaction of 1,8-naphthalimide-based probes.
Problem 1: Low or No Product Yield
Low or no product yield is a frequent issue in CuAAC reactions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inactive Catalyst: The active catalyst for the reaction is Cu(I), which can be easily oxidized to the inactive Cu(II) by atmospheric oxygen.[3][8]
-
Solution: Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[8][9] Always prepare the sodium ascorbate solution fresh before use.[10][11] To prevent oxidation, degas all solutions and perform the reaction under an inert atmosphere, such as nitrogen or argon.[8][12]
-
-
Poor Substrate Solubility: The 1,8-naphthalimide probe or the alkyne-containing molecule may have limited solubility in the chosen solvent system.[8]
-
Incorrect Stoichiometry: An improper ratio of the azide to the alkyne can lead to the incomplete consumption of the limiting reagent.[8]
-
Solution: Typically, a slight excess of one of the reagents is used. It is advisable to titrate the ratio to determine the optimal balance for your specific substrates.[8]
-
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically obstruct the reactive sites, slowing down the reaction.[8][9]
-
Suboptimal Reaction Conditions: The pH and temperature of the reaction mixture can significantly influence the reaction rate and yield.
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: A troubleshooting workflow for low-yield CuAAC reactions.[11]
Problem 2: High Background Signal or Non-Specific Staining
This issue often arises in cellular imaging experiments.
Possible Causes and Solutions:
-
Probe Aggregation: 1,8-naphthalimide probes can be susceptible to aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).[1]
-
Solution: Ensure the probe is fully dissolved in an appropriate solvent before diluting it into your aqueous experimental buffer. Sonication may aid in breaking up aggregates. Use the lowest effective concentration of the probe to minimize aggregation.[1]
-
-
Non-Specific Binding: The hydrophobicity of some probes can lead to non-specific association with lipid-rich structures within the cell.[1][10]
-
Off-Target Reactions: Free thiols, such as those on cysteine residues in proteins, can sometimes interfere with click chemistry reagents.[1][10][14]
Problem 3: Unexpected Side Products
The formation of unexpected side products can complicate purification and analysis.
Possible Causes and Solutions:
-
Oxidative Homocoupling of Alkynes: In the presence of oxygen, the copper catalyst can promote the homodimerization of the alkyne starting material.
-
Solution: This can be minimized by maintaining a reducing environment with an adequate excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[10]
-
-
Reaction with Thiols: As mentioned previously, free thiols can react with alkyne probes, leading to off-target labeling.[10]
-
Solution: If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[10]
-
-
Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules.[10]
-
Solution: The use of copper-stabilizing ligands can help mitigate the generation of ROS.[10]
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.[11]
Table 1: General CuAAC Reaction Component Concentrations
| Component | Recommended Starting Concentration | Range to Test |
| Alkyne-modified Substrate | 1.0 equivalent | - |
| Azide Probe | 1.1 - 2.0 equivalents | 1:1 to 5:1 (Azide:Alkyne) |
| Copper(II) Sulfate (CuSO₄) | 0.05 equivalents | 50 µM to 500 µM |
| Sodium Ascorbate | 0.1 - 0.2 equivalents | 1 mM to 10 mM |
| Ligand (e.g., THPTA/TBTA) | 0.05 equivalents | 1:1 to 5:1 (Ligand:Copper) |
Table 2: Recommended Incubation Parameters
| Parameter | Recommendation | Notes |
| Temperature | Room Temperature | Can be varied from 4°C (overnight) to 37°C or higher for difficult reactions.[11] |
| Time | 1 - 4 hours | May require longer incubation (e.g., overnight) for sterically hindered substrates.[8][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Highly recommended to prevent catalyst oxidation.[8] |
| Mixing | Gentle agitation | Ensures homogeneity of the reaction mixture. |
Experimental Protocols
General Protocol for CuAAC Reaction with 1,8-Naphthalimide Probes
This protocol is a general guideline and should be optimized for your specific substrates and application.
Reagent Preparation:
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 10 mM stock solution in deionized water.[10]
-
Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water or an appropriate organic solvent like DMSO.[10]
-
Azide Probe Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).[10]
-
Alkyne-modified Substrate Stock Solution: Prepare a 1 mM stock solution in an appropriate buffer.[10]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment. [10]
Reaction Setup:
The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:[12]
-
In a microcentrifuge tube, combine the alkyne-modified substrate and the azide probe at the desired final concentrations.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
Workflow for a Typical CuAAC "Click" Reaction
Caption: Workflow for a typical CuAAC "click" reaction.[1]
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[11]
Quenching and Purification:
-
If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[10]
-
Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[10]
Signaling Pathway: "Turn-On" Mechanism of a PET-based Naphthalimide Probe
The "turn-on" capability of many click-activated probes is governed by Photoinduced Electron Transfer (PET). The diagram below illustrates this process.
Caption: PET mechanism in "turn-on" naphthalimide probes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,8-Naphthalimide and Rhodamine-Based Fluorescent Probes
Fluorescent probes are indispensable tools in biological and environmental sciences, enabling the detection and imaging of specific analytes with high sensitivity and selectivity. Among the plethora of available fluorophores, 1,8-naphthalimides and rhodamines have emerged as two of the most versatile and widely utilized scaffolds for probe design. This guide provides an objective comparison of their performance, signaling mechanisms, and experimental protocols, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their applications.
Core Structures and Photophysical Properties
Both 1,8-naphthalimide (B145957) and rhodamine dyes possess unique structural features that dictate their excellent photophysical properties.
1,8-Naphthalimide: This fluorophore is characterized by a planar tricyclic aromatic system. Its photophysical properties are highly tunable through chemical modifications at the C-4 position and the N-imide position.[1][2] The introduction of an electron-donating group at the C-4 position and manipulation of the substituent at the N-position allows for the fine-tuning of emission wavelengths and fluorescence quantum yields.[3][4] This synthetic versatility is a key advantage of the 1,8-naphthalimide scaffold.[5] The fluorescence of these probes often arises from an intramolecular charge transfer (ICT) process from the electron-donating group to the electron-accepting naphthalimide core.[4][6]
Rhodamine: Rhodamines are based on a xanthene backbone and are renowned for their high fluorescence quantum yields, excellent photostability, and long absorption and emission wavelengths, which are beneficial for reducing phototoxicity and allowing deeper tissue penetration in bioimaging.[7][8][9] Their properties can be modulated by altering the amino groups at the 3' and 6' positions and the substituent at the 9' position.[8] A key structural feature of many rhodamine-based probes is the ability to exist in a dynamic equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-ring form.[7][10]
A summary of the key photophysical properties is presented below.
| Property | 1,8-Naphthalimide Derivatives | Rhodamine Derivatives |
| Core Structure | Planar 1,8-naphthalimide | Xanthene |
| Typical λabs (nm) | ~360 - 450[5][11] | ~500 - 650[8][12] |
| Typical λem (nm) | ~450 - 550[5] | ~550 - 700[8][12] |
| Quantum Yield (Φ) | Moderate to High (can be >0.7)[5] | Generally High to Very High[8][13] |
| Stokes Shift | Generally Large[14] | Variable, often moderate |
| Photostability | Good to Excellent | Good to Excellent[7][] |
| pH Sensitivity | Can be designed to be sensitive or insensitive[4][16] | Often pH-dependent, especially spirolactam forms[13] |
| Solubility | Tunable; can be made water-soluble[4][17] | Tunable; various derivatives available[18] |
Signaling and Sensing Mechanisms
The mechanism by which a probe signals the presence of an analyte is critical to its function. 1,8-naphthalimides and rhodamines employ distinct and effective strategies.
1,8-Naphthalimide Signaling Mechanisms
1,8-naphthalimide probes commonly operate via three main mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[6]
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor unit with a lone pair of electrons (e.g., a nitrogen atom) is linked to the fluorophore. In the "off" state, upon excitation, an electron from the receptor is transferred to the excited fluorophore, quenching its fluorescence. Binding of an analyte (like a proton or metal ion) to the receptor lowers its electron-donating ability, inhibiting the PET process and "turning on" fluorescence.[4][5]
-
Intramolecular Charge Transfer (ICT): The electronic "push-pull" character of 4-amino-1,8-naphthalimides forms the basis of ICT sensing.[5] A change in the local environment or analyte binding can alter the electron-donating or -accepting strength of the substituents, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing more precise results.[11][19]
-
Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore (e.g., 1,8-naphthalimide) and an acceptor fluorophore (e.g., rhodamine).[6] When the two are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light. Analyte interaction can cause a conformational change that alters the distance between the donor and acceptor, thus modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of 1,8-naphthalimide-based fluorescent probes: structural design strategies and diverse applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 12. Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04317A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rhodamine-based ratiometric fluorescent probes based on excitation energy transfer mechanisms: construction and applications in ratiometric sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of a 1,8-Naphthalimide-Based Fluorescent Sensor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative 1,8-naphthalimide-based fluorescent sensor with alternative probes for in vivo imaging applications. We present a summary of key performance metrics, detailed experimental protocols for validation, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison of Fluorescent Probes for In Vivo Imaging
The selection of a suitable fluorescent probe is critical for successful in vivo imaging. Key performance indicators include photophysical properties, biocompatibility, and targeting specificity. Below is a comparison of a representative 1,8-naphthalimide (B145957) sensor designed for pH sensing with other commonly used classes of fluorescent probes.
Table 1: Quantitative Comparison of Fluorescent Probes
| Feature | Representative 1,8-Naphthalimide pH Sensor | Silicon Rhodamine (SiR) Dyes | BODIPY Dyes |
| Excitation (nm) | ~450 - 490 | ~640 - 660 | ~480 - 580 |
| Emission (nm) | ~520 - 550 | ~660 - 680 | ~500 - 620 |
| Stokes Shift (nm) | > 50 | ~20 - 30 | ~20 - 40 |
| Quantum Yield (Φ) | 0.1 - 0.8 (Analyte dependent)[1] | 0.1 - 0.4 | 0.5 - 0.9 |
| Photostability | Good to Excellent[2] | Excellent | Moderate to Good |
| Biocompatibility | Generally good, low cytotoxicity reported[2][3] | Excellent, low cytotoxicity | Generally good, can vary with structure |
| Brightness | Moderate to High | High | Very High |
| pH Sensitivity | Can be designed for high sensitivity | Generally insensitive | Can be modified for pH sensing |
| In Vivo Applicability | Demonstrated in zebrafish and mice[4] | Widely used for in vivo imaging | Used in various in vivo models |
Signaling Mechanism of a 1,8-Naphthalimide pH Sensor
Many 1,8-naphthalimide-based sensors operate on the principle of Photoinduced Electron Transfer (PET). In this mechanism, a receptor moiety (e.g., a tertiary amine) can donate an electron to the excited fluorophore (the 1,8-naphthalimide core), quenching its fluorescence.[1][5][6] Upon binding to the target analyte (e.g., a proton in acidic conditions), the electron-donating ability of the receptor is suppressed, thus "turning on" the fluorescence.
Experimental Protocols for In Vivo Validation
Validation of a 1,8-naphthalimide sensor for in vivo imaging involves a series of experiments to assess its efficacy, safety, and biodistribution.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range at which the 1,8-naphthalimide sensor is non-toxic to cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
96-well plates
-
1,8-naphthalimide sensor stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthalimide sensor in complete culture medium. Replace the medium in the wells with the sensor-containing medium and incubate for the desired time (e.g., 24, 48 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against sensor concentration to determine the IC50 value.
In Vivo Imaging in a Mouse Model
Objective: To evaluate the biodistribution, targeting, and signal intensity of the 1,8-naphthalimide sensor in a living animal.
Materials:
-
Healthy mice (e.g., BALB/c or nude mice for tumor models)
-
1,8-naphthalimide sensor formulated for in vivo administration (e.g., in a biocompatible solvent like a mixture of DMSO and saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Surgical tools (if required for specific models)
Protocol:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in the imaging chamber on a heated stage to maintain body temperature.[9]
-
Probe Administration: Administer the 1,8-naphthalimide sensor via an appropriate route (e.g., intravenous tail vein injection). The dosage should be determined from preliminary dose-ranging studies. A typical concentration might be 0.5 mg/kg.[9]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to determine the optimal imaging window. Use appropriate excitation and emission filters for the specific 1,8-naphthalimide sensor.[9]
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect major organs (liver, kidneys, spleen, lungs, heart, and tumor if applicable). Image the organs ex vivo to confirm the biodistribution of the sensor.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) over time to assess probe accumulation and clearance kinetics.
Comparison with Alternatives: Logical Relationships
The choice of a fluorescent probe for in vivo imaging depends on the specific biological question, the target, and the imaging modality. 1,8-naphthalimide sensors offer a versatile platform, particularly for sensing applications, while other probes may be superior in terms of brightness or tissue penetration.
Conclusion
1,8-naphthalimide-based sensors represent a valuable class of fluorescent probes for in vivo imaging, particularly for the detection of specific analytes due to their tunable sensing mechanisms. While alternatives like SiR and BODIPY dyes may offer advantages in brightness and spectral range, the rational design of 1,8-naphthalimide probes allows for the development of highly specific and sensitive tools for functional in vivo imaging. A thorough validation process, including in vitro cytotoxicity and in vivo biodistribution studies, is essential to ensure the reliability and safety of these probes for preclinical research.
References
- 1. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo optical molecular imaging and analysis in mice using dorsal window chamber models applied to hypoxia, vasculature and fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Cross-Reactivity of 1,8-Naphthalimide-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide (B145957) scaffold has emerged as a privileged fluorophore in the design of chemosensors due to its excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[1][2][3] These sensors are widely developed for the detection of a variety of analytes, including metal ions, anions, and biologically relevant molecules.[2][4][5] A critical aspect of chemosensor performance is its selectivity—the ability to detect a specific target analyte in the presence of other potentially interfering species. This guide provides a comparative assessment of the cross-reactivity of several 1,8-naphthalimide-based chemosensors, supported by experimental data and detailed protocols to aid in the design and evaluation of new sensory systems.
Cross-Reactivity Assessment of 1,8-Naphthalimide Chemosensors
The selectivity of a 1,8-naphthalimide-based chemosensor is fundamentally determined by the design of its receptor unit, which is responsible for binding to the target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the 1,8-naphthalimide fluorophore, leading to a detectable signal (e.g., fluorescence quenching or enhancement).[6] Interference occurs when other species present in the sample also interact with the receptor, leading to a false-positive or attenuated signal.
The following table summarizes the cross-reactivity data for a selection of 1,8-naphthalimide-based chemosensors designed for different target analytes. The data is presented as the percentage of the response to the target analyte, where 100% represents the signal change upon addition of the target analyte and lower percentages for interfering species indicate higher selectivity.
| Chemosensor (Target Analyte) | Interfering Species | Response (% of Target Analyte) | Solvent System | Reference |
| HL (Cu²⁺) | Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Hg²⁺, Ag⁺, Co²⁺, Cr³⁺, Mn²⁺, Cd²⁺ | Minimal interference | Acetonitrile–HEPES (1:1 v/v) | [7] |
| P (Ag⁺/Hg²⁺) | Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, Mn²⁺ | Minimal interference for Ag⁺ in ethanol. For Ag⁺/Hg²⁺ in ethanol-water, only Hg²⁺ showed some interference with Ag⁺ detection. | Ethanol or Ethanol-water (9:1 v/v, 20 mM HEPES, pH 7.0) | [8] |
| NI-DAT (Hg²⁺) | Various cations and anions | Quenched remarkably only by Hg²⁺ | Ethanol-water (5:1, v/v, pH = 7.2, Tampon buffer) | [1][3] |
| NP (Peroxynitrite, ONOO⁻) | Other reactive oxygen species | High specificity over other reactive species | Phosphate buffer | [9][10] |
| CNA (F⁻) | Other anions | Notable change from colorless to yellow only in the presence of F⁻ | CH₃CN | [11] |
| NI1 and NI2 (Fe³⁺) | Ag⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Ni²⁺ | Highest fluorescence enhancement for Fe³⁺, slighter increase for other ions. | DMF | [12][13] |
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol is crucial for the reliable assessment and comparison of chemosensor selectivity. Below is a detailed methodology for conducting cross-reactivity studies of 1,8-naphthalimide-based fluorescent chemosensors.
Preparation of Stock Solutions
-
Chemosensor Stock Solution: Prepare a stock solution of the 1,8-naphthalimide-based chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol). The choice of solvent should ensure the solubility of the sensor and be compatible with the intended application.
-
Analyte and Interfering Species Stock Solutions: Prepare stock solutions of the target analyte and a panel of potentially interfering species (e.g., 10 mM) in deionized water or a suitable buffer. The interfering species should be chosen based on their likelihood of being present in the intended sample matrix and their chemical similarity to the target analyte.
Selectivity Experiment
-
Blank Measurement: In a cuvette, add the appropriate solvent and buffer to a final volume of 2-3 mL. Record the fluorescence spectrum of this blank solution.
-
Sensor Measurement: To the blank solution, add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM). Record the fluorescence spectrum of the sensor solution.
-
Interference Test: To separate solutions of the chemosensor, add a defined concentration of each interfering species (e.g., 10 equivalents relative to the sensor concentration). After a short incubation period, record the fluorescence spectrum.
-
Target Analyte Measurement: To a fresh solution of the chemosensor, add the same concentration of the target analyte. Record the fluorescence spectrum.
-
Data Analysis: Compare the fluorescence intensity at the emission maximum for the sensor in the presence of each interfering species to the intensity in the presence of the target analyte. The response of the interfering species can be expressed as a percentage of the response of the target analyte.
Competition Experiment
-
Sensor and Analyte Complex Formation: Prepare a solution of the chemosensor and the target analyte at concentrations that yield a significant fluorescence response.
-
Addition of Interfering Species: To this solution, add a defined concentration of each interfering species (e.g., 10 equivalents relative to the target analyte).
-
Fluorescence Measurement: After a short incubation period, record the fluorescence spectrum.
-
Data Analysis: A minimal change in the fluorescence signal upon the addition of the interfering species indicates high selectivity of the sensor for the target analyte.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling mechanism of a 1,8-naphthalimide-based chemosensor and a typical experimental workflow for assessing its cross-reactivity.
References
- 1. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04317A [pubs.rsc.org]
- 11. Naphthylimide Chemosensor Based on Anion−π Interactions: A Promising Tool for Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Benchmarking New 1,8-Naphthalimide Dyes: A Comparative Guide Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The field of bioimaging continuously seeks novel fluorophores with superior photophysical properties and biocompatibility. 1,8-naphthalimide (B145957) derivatives have emerged as a promising class of dyes, prized for their structural flexibility, high fluorescence quantum yields, significant Stokes shifts, and excellent photostability.[1][2][3] This guide provides a comprehensive performance comparison of new, hypothetical 1,8-naphthalimide dyes (NND-1 and NND-2) against established commercial standards, supported by detailed experimental protocols for validation.
Data Presentation: Quantitative Comparison
The performance of fluorescent dyes is defined by a set of key photophysical and biological parameters. The following tables summarize the quantitative data for our new 1,8-naphthalimide dyes alongside widely used commercial alternatives.
Table 1: Comparative Photophysical Properties
| Dye | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Max Excitation (λex) (nm) | Max Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| NND-1 (New) | ~35,000 | 450 | 540 | 90 | 0.75 |
| NND-2 (New) | ~28,000 | 470 | 580 | 110 | 0.60 |
| Alexa Fluor™ 488 | ~71,000 | 495 | 519 | 24 | 0.92[4] |
| FITC | ~80,000 | 494 | 518 | 24 | 0.32 |
| DAPI | ~35,000 | 358 | 461 | 103 | 0.90 (bound to DNA) |
| MitoTracker™ Red CMXRos | ~50,000 | 579 | 599 | 20 | Not specified |
Table 2: Comparative Performance Characteristics
| Dye | Photostability (t₁/₂) | Cell Permeability | Cytotoxicity | Primary Localization |
| NND-1 (New) | High | High | Low | Mitochondria[5] |
| NND-2 (New) | Very High | Moderate | Very Low | Lysosomes |
| Alexa Fluor™ 488 | Very High[6] | Low (requires conjugation) | Low | Conjugate-dependent |
| FITC | Low (prone to photobleaching)[6] | Low (requires conjugation) | Low | Conjugate-dependent |
| DAPI | Moderate | High | Low | Nucleus (A-T rich regions) |
| MitoTracker™ Red CMXRos | High | High | Low | Mitochondria |
Experimental Protocols
Accurate benchmarking requires standardized and reproducible experimental methods. The following protocols outline the procedures for determining key performance indicators.
Determination of Fluorescence Quantum Yield (Φ)
The comparative method, utilizing a standard with a known quantum yield, is a common and reliable approach.[7]
Objective: To determine the fluorescence quantum yield of a new dye relative to a standard.
Materials:
-
Test dye solution (e.g., NND-1)
-
Standard dye solution (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[7]
-
High-purity solvent (e.g., ethanol (B145695) or water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions: Prepare a series of five dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The slope of each plot (Gradient) should be determined.
-
-
Calculation: The quantum yield of the test dye (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Evaluation of Photostability
Photostability is often quantified by measuring the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[6]
Objective: To determine the photobleaching half-life of a fluorescent dye.
Materials:
-
Fluorescently labeled cells or dye solution immobilized on a slide.
-
Fluorescence microscope with a stable light source (e.g., LED or laser).
-
Appropriate filter sets for the dye.
-
Sensitive camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).[4]
Procedure:
-
Sample Preparation: Prepare a sample of the dye. For cellular imaging, incubate live cells with the dye according to an appropriate staining protocol. Mount the sample on the microscope.
-
Microscope Setup: Turn on the light source and allow it to stabilize. Select the correct filter set and focus on the sample. Adjust the illumination intensity to a consistent level that will be used for all compared dyes.[4]
-
Image Acquisition:
-
Acquire an initial image at time t=0 to measure the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence has significantly faded.[4]
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.[4]
-
Normalize the intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) against time.
-
Determine the time at which the normalized intensity reaches 0.5. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.[6]
-
Assessment of Cell Permeability
A simple and effective way to assess cell permeability is to incubate live cells with the dye and measure its uptake via fluorescence microscopy or flow cytometry.[8][9]
Objective: To qualitatively and quantitatively assess the ability of a dye to cross the plasma membrane of live cells.
Materials:
-
Live cell culture (e.g., HeLa or A549 cells).
-
Test dye solution.
-
Control dyes (e.g., Hoechst 33342 for permeable, Propidium Iodide for impermeable).
-
Phosphate-buffered saline (PBS) or cell culture medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., glass-bottom dish for microscopy or 96-well plate for flow cytometry) and allow them to adhere overnight.
-
Dye Incubation:
-
Prepare a working solution of the test dye in pre-warmed cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the dye-containing medium.
-
Incubate the cells for a specific time (e.g., 30 minutes) at 37°C.
-
-
Washing: Remove the dye-containing medium and wash the cells two to three times with warm PBS or medium to remove extracellular dye.
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope with the appropriate filter set. High intracellular fluorescence indicates good cell permeability.
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the cell population on a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity, providing a quantitative measure of uptake.
-
Mandatory Visualizations
Experimental Workflow for Dye Benchmarking
The following diagram illustrates the logical workflow for a comprehensive benchmarking of a new fluorescent dye against commercial standards.
References
- 1. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Metal Ions Using 1,8-Naphthalimide Probes
For researchers, scientists, and drug development professionals, the sensitive and selective quantification of metal ions is a critical analytical challenge. Fluorescent probes have emerged as powerful tools for this purpose due to their operational simplicity, high sensitivity, and capacity for real-time monitoring and bioimaging. Among the various classes of fluorophores, 1,8-naphthalimide (B145957) derivatives have garnered significant attention owing to their excellent photophysical properties, including high fluorescence quantum yields, exceptional photostability, large Stokes shifts, and facile structural modification.[1]
This guide provides a comprehensive comparison of 1,8-naphthalimide-based fluorescent probes for the quantitative analysis of several key metal ions: Copper (Cu²⁺), Mercury (Hg²⁺), Zinc (Zn²⁺), and Iron (Fe³⁺). The performance of these probes is objectively compared with alternative fluorescent probes, supported by experimental data and detailed methodologies for validation.
Signaling Mechanisms of 1,8-Naphthalimide Probes
The detection of metal ions by 1,8-naphthalimide probes typically relies on a change in their fluorescence properties upon binding with the target ion. The primary signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
References
1,8-Naphthalimide vs. Fluorescein: A Comparative Analysis of Fluorescent Labels for Researchers
In the realms of advanced biological research and drug development, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, 1,8-naphthalimide (B145957) and fluorescein (B123965) derivatives have emerged as popular choices due to their distinct photophysical and chemical characteristics. This guide provides an objective, data-driven comparison of these two classes of fluorescent labels to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a fluorescent label dictate its performance in various experimental settings. Here, we compare the key physicochemical parameters of a representative 4-amino-1,8-naphthalimide (B156640) and the widely used fluorescein isothiocyanate (FITC).
| Property | 4-Amino-1,8-naphthalimide | Fluorescein Isothiocyanate (FITC) |
| Molecular Weight ( g/mol ) | ~240.25 (for the specific derivative) | 389.38[1] |
| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | 12,000 - 15,000 in ethanol | ~75,000 in aqueous buffer (pH > 8)[1] |
| Excitation Maximum (λex) (nm) | ~410-440 in ethanol[2] | ~495 in aqueous buffer (pH > 8)[1] |
| Emission Maximum (λem) (nm) | ~520-550 in ethanol[2] | ~525 in aqueous buffer (pH > 8)[1] |
| Quantum Yield (Φ) | 0.1 - 0.9 (highly solvent dependent)[3] | ~0.92 in aqueous buffer (pH > 8)[1] |
| Stokes Shift (nm) | ~100 - 140 | ~30 |
| Photostability | Generally high, with good resistance to photobleaching | Prone to photobleaching[4] |
| pH Sensitivity | Fluorescence can be sensitive to pH, depending on the specific derivative and substitution pattern.[5] | Highly sensitive to pH, with optimal fluorescence in alkaline conditions.[6] |
| Solubility | Generally soluble in organic solvents; water solubility can be modified through chemical derivatization. | Good water solubility, especially in its salt form.[1] |
Performance as Fluorescent Labels: A Deeper Dive
The practical utility of a fluorescent label is determined by its performance under experimental conditions. This section explores the brightness, photostability, and environmental sensitivity of 1,8-naphthalimide and fluorescein.
Brightness
The brightness of a fluorophore is a product of its molar absorptivity and quantum yield. Fluorescein and its derivatives, such as FITC, are renowned for their high molar absorptivity and excellent quantum yields in aqueous buffers at physiological or slightly alkaline pH, making them exceptionally bright labels.[1] 1,8-naphthalimide derivatives, while having lower molar absorptivity, can exhibit very high quantum yields, particularly in non-polar environments.[3] The brightness of 1,8-naphthalimides is highly tunable through chemical modifications, allowing for the development of probes with optimized brightness for specific applications.
Photostability
A significant advantage of 1,8-naphthalimide-based fluorophores is their generally high photostability.[7] They are less prone to photobleaching, the irreversible photochemical destruction of a fluorophore, which is a crucial attribute for long-term imaging experiments or applications involving high-intensity light sources. Fluorescein, in contrast, is known for its susceptibility to photobleaching, which can limit its use in demanding imaging applications.[4][8]
Environmental Sensitivity
pH Dependence: The fluorescence of fluorescein is highly dependent on pH, with its intensity significantly decreasing in acidic environments. This property can be a limitation for studies in acidic organelles but can also be exploited for developing pH sensors.[6] The pH sensitivity of 1,8-naphthalimides is highly dependent on the specific chemical structure. Certain derivatives show stable fluorescence across a broad pH range, while others can be designed to be highly responsive to pH changes, making them versatile for various sensing applications.[5]
Solvent Polarity: 1,8-naphthalimide derivatives often exhibit strong solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This can be a valuable property for probing the local environment. Fluorescein's spectral properties are less sensitive to solvent polarity.
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Materials and Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or a relevant buffer)
-
High-purity sample of the fluorescent dye
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the fluorescent dye of a known concentration in the chosen solvent. Ensure the dye is fully dissolved.
-
From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using the UV-Vis spectrophotometer. Use the same solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the resulting linear plot will be the molar extinction coefficient.
Protocol 2: Comparative Photobleaching Assay
This protocol allows for the direct comparison of the photostability of two fluorescent labels.
Materials and Reagents:
-
Solutions of 1,8-naphthalimide and fluorescein conjugates of a biomolecule (e.g., an antibody) at the same concentration.
-
Microscope slides and coverslips.
-
Antifade mounting medium.
-
Fluorescence microscope with a stable light source (e.g., laser or mercury lamp) and a digital camera.
Procedure:
-
Prepare microscope slides with the fluorescently labeled samples.
-
Locate a field of view with comparable initial fluorescence intensity for both samples.
-
Continuously illuminate the samples with the excitation light source at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of a defined region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The rate of fluorescence decay is an indicator of photostability. The time it takes for the fluorescence to decrease to half of its initial value (the photobleaching half-life) can be calculated for a quantitative comparison.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples created using the DOT language for Graphviz.
Caption: General workflow for cellular imaging using immunofluorescence.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Conclusion: Making the Right Choice
The choice between 1,8-naphthalimide and fluorescein as a fluorescent label is highly dependent on the specific experimental requirements.
Choose 1,8-Naphthalimide for:
-
High Photostability: Ideal for long-term imaging, time-lapse studies, and applications requiring intense illumination.
-
Tunable Properties: The ease of chemical modification allows for the creation of probes with specific spectral properties, environmental sensitivities, and functionalities.
-
Probing Local Environments: Its sensitivity to solvent polarity can be advantageous for studying changes in the microenvironment.
Choose Fluorescein for:
-
High Brightness: Excellent for applications where a strong signal is paramount and photobleaching is less of a concern.
-
Aqueous Applications: Its high quantum yield and solubility in aqueous buffers make it a reliable choice for many biological assays.
-
Cost-Effectiveness and Availability: Fluorescein and its derivatives are widely available and often more economical.
Ultimately, a thorough understanding of the strengths and weaknesses of each fluorophore, supported by the experimental data presented here, will empower researchers to select the optimal tool for their scientific investigations.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Recovery After Photobleaching (FRAP) in the Fission Yeast Nucleus [bio-protocol.org]
A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data of 1,8-Naphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide (B145957) scaffold is a cornerstone in the development of fluorescent probes, imaging agents, and therapeutic compounds due to its remarkable photophysical properties.[1][2][3] The interplay between experimental analysis and theoretical modeling is crucial for the rational design of new derivatives with tailored spectroscopic characteristics. This guide provides a comparative overview of experimental spectroscopic data alongside theoretical predictions for select 1,8-naphthalimide derivatives, supported by detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the experimental and theoretical spectroscopic data for a series of 1,8-naphthalimide Schiff base derivatives. These compounds have been investigated for their optical and nonlinear optical properties.[4][5][6] The theoretical data were obtained using Time-Dependent Density Functional Theory (TD-DFT), a common computational method for predicting electronic absorption and emission spectra.[7][8][9]
Table 1: Comparison of Experimental and Theoretical UV-Vis Absorption Data
| Compound | Derivative Name | Experimental λmax (nm) in Ethanol[4][6] | Theoretical λmax (nm)[4][6] |
| 5a | 2-((4-hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 339 | ~343 |
| 5b | 2-((4-(dimethylamino)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 341 | Not specified |
| 5c | 2-((4-(diphenylamine)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 353 | Not specified |
Table 2: Comparison of Experimental and Theoretical Fluorescence Emission Data
| Compound | Derivative Name | Experimental Emission λmax (nm) in Ethanol[4][6] | Theoretical Emission λmax (nm)[4] |
| 5a | 2-((4-hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 383 | Not specified |
| 5b | 2-((4-(dimethylamino)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not specified | Not specified |
| 5c | 2-((4-(diphenylamine)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not specified | Not specified |
Note: The fluorescence emission for compound 5a was recorded at an excitation wavelength of 338 nm.[6]
Experimental and Computational Methodologies
A dual experimental and computational approach is often employed to investigate the structure-property relationships of 1,8-naphthalimide derivatives.[4][6]
Experimental Protocols
Synthesis of 1,8-Naphthalimide Derivatives (General Procedure):
The synthesis of the presented 1,8-naphthalimide Schiff base derivatives (5a-c) involves a multi-step process.[4]
-
Synthesis of N-amino-1,8-naphthalimide: 1,8-naphthalic anhydride (B1165640) is reacted with hydrazine (B178648) hydrate (B1144303) in dimethylformamide (DMF) under reflux conditions. The resulting product is then cooled, filtered, and dried.[4]
-
Synthesis of Schiff Bases (5a-c): The N-amino-1,8-naphthalimide is then condensed with the corresponding substituted benzaldehyde (B42025) (4-hydroxybenzaldehyde for 5a, 4-dimethylaminobenzaldehyde for 5b, and 4-(diphenylamine)benzaldehyde for 5c) in the presence of a catalytic amount of glacial acetic acid in an ethanol (B145695) solvent. The reaction mixture is refluxed, and the resulting solid product is filtered and purified.[4]
Spectroscopic Measurements:
-
UV-Vis Absorption Spectroscopy: The absorption spectra are typically recorded on a spectrophotometer using a suitable solvent, such as ethanol.[4]
-
Fluorescence Spectroscopy: Emission spectra are measured using a spectrofluorometer. The sample is excited at a specific wavelength, and the emission is scanned over a range of wavelengths.[4]
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent like DMSO-d6 to confirm the chemical structure of the synthesized compounds.[4][10]
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the synthesized molecules.[4]
Computational Protocols
Theoretical Calculations:
-
Ground State Geometry Optimization: The ground state geometries of the 1,8-naphthalimide derivatives are optimized using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP/6-311G*.[11]
-
Excited State Calculations: The UV-Vis absorption and fluorescence emission spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT).[12] For absorption, the calculation is performed on the optimized ground-state geometry. For fluorescence, the geometry of the first singlet excited state is optimized first.[9] The polarizable continuum model (PCM) is often used to simulate the solvent effects.[9]
Workflow for Comparing Theoretical and Experimental Data
The following diagram illustrates the general workflow for the synthesis, characterization, and computational analysis of 1,8-naphthalimide derivatives, culminating in the comparison of theoretical and experimental spectroscopic data.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Assessing the Cytotoxicity of 1,8-Naphthalimide Derivatives for Bioimaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioimaging is a critical decision that balances the need for high-quality imaging with the imperative of minimal cellular perturbation. The 1,8-naphthalimide (B145957) scaffold has emerged as a versatile platform for the development of novel fluorescent probes, offering tunable photophysical properties. However, a thorough understanding of their cytotoxic potential is paramount for their effective and reliable application in biological systems.
This guide provides a comparative assessment of the cytotoxicity of 1,8-naphthalimide derivatives used in bioimaging. It presents quantitative data on their cytotoxic profiles, details the experimental protocols for assessment, and explores the molecular signaling pathways implicated in their cellular toxicity. Furthermore, this guide offers a comparison with other commonly used fluorescent probes to aid in the selection of the most appropriate imaging agent for specific research needs.
Comparative Cytotoxicity of 1,8-Naphthalimide Derivatives
The cytotoxicity of 1,8-naphthalimide derivatives is highly dependent on their specific chemical structures, the cell type being investigated, and the duration of exposure. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for quantifying cytotoxicity. Below is a summary of reported IC50 values for various 1,8-naphthalimide derivatives in different cancer cell lines.
| Derivative | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Compound Q | SW480 (colorectal cancer) | Not Specified | 17.03 ± 1.09 (normoxic) | [1] |
| 10.90 ± 0.46 (hypoxic) | [1] | |||
| Normal colon cells | Not Specified | 38.83 ± 1.98 | [1] | |
| Compound 3 | U87-MG (glioblastoma) | 48 | 11.11 ± 1.63 | [2] |
| DBTRG-05MG (glioblastoma) | 48 | 5.58 ± 1.30 | [2] | |
| Compound 4 | U87-MG (glioblastoma) | 48 | 30.48 ± 1.86 | [2] |
| DBTRG-05MG (glioblastoma) | 48 | 17.32 ± 1.40 | [2] | |
| Compound 14 | SKOV-3 (ovarian cancer) | Not Specified | 3.1 | [3] |
| HeLa (cervical cancer) | Not Specified | 12 | [3] | |
| Compound 19c | HeLa (cervical cancer) | Not Specified | 8.4 | [3] |
| Colon cancer cells | Not Specified | 8.1 | [3] | |
| Compound 28 | Colon and breast cancer | Not Specified | 0.3 - 0.8 | [3] |
| NI1 | HeLa (cervical cancer) | Not Specified | 2.89 | [4] |
| MGC-803 (gastric cancer) | Not Specified | 0.60 | [4] | |
| NI4 | HeLa (cervical cancer) | Not Specified | 2.73 | [4] |
| MGC-803 (gastric cancer) | Not Specified | 1.60 | [4] |
It is important to note that many 1,8-naphthalimide-based fluorescent probes for bioimaging are designed to have low cytotoxicity at the concentrations used for imaging. For instance, the mitochondria-targeting probe Mt-4 has been characterized as having low cytotoxicity.[4] Similarly, some rhodamine-based probes have also been shown to have low cytotoxicity at concentrations used for imaging.[4] However, a direct, quantitative comparison of IC50 values under identical experimental conditions is often lacking in the literature, making a definitive statement on the general superiority of one class of dye over another in terms of safety challenging. The choice of probe should, therefore, be guided by empirical testing for the specific application and cell type.
Experimental Protocols for Cytotoxicity Assessment
The most common method for assessing the cytotoxicity of fluorescent probes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the 1,8-naphthalimide derivative or control compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in diluted hydrochloric acid, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of 1,8-naphthalimide derivatives are often attributed to their ability to induce programmed cell death, primarily through apoptosis and autophagy, or to cause cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Some 1,8-naphthalimide derivatives have been shown to induce apoptosis by interacting with DNA and inhibiting topoisomerase II, leading to DNA damage.[2] This can trigger the intrinsic apoptotic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of a cascade of caspases, ultimately leading to cell death.
Autophagy Induction
Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates. While it is primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death. Certain 1,8-naphthalimide derivatives can induce autophagy, a process characterized by the formation of autophagosomes and the processing of key proteins like LC3 and p62.[1] The interplay between autophagy and apoptosis is complex and can be cell-type and context-dependent.
Cell Cycle Arrest
Some 1,8-naphthalimide derivatives can halt the cell cycle at specific checkpoints, most notably at the G2/M phase.[5] This arrest prevents the cell from entering mitosis and can ultimately lead to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Conclusion
1,8-Naphthalimide derivatives represent a promising class of fluorophores for bioimaging applications. Their cytotoxicity is a critical parameter that must be carefully evaluated. This guide provides a framework for understanding and assessing the cytotoxic potential of these compounds. While many derivatives are designed for low toxicity, their effects are context-dependent. Therefore, researchers should consult the literature for specific derivatives and, most importantly, perform their own cytotoxicity assessments using standardized protocols to ensure the validity and reliability of their bioimaging studies. The choice of a fluorescent probe should always be a balance between its imaging performance and its potential to induce unintended biological effects.
References
- 1. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Inter-laboratory Validation of a 1,8-Naphthalimide-Based Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, selective, and robust analytical methods is a cornerstone of scientific research and drug development. Fluorescent probes based on the 1,8-naphthalimide (B145957) scaffold have emerged as powerful tools in this arena, offering high quantum yields, excellent photostability, and the flexibility for structural modification to target a wide array of analytes.[1][2][3] This guide provides a comparative overview of the analytical performance of 1,8-naphthalimide-based methods, drawing upon data from various validation studies, and contrasts them with established analytical techniques.
Comparative Analysis of Analytical Performance
The versatility of the 1,8-naphthalimide fluorophore allows for the design of probes that can detect a variety of analytes, including metal ions and enzyme activity, through mechanisms such as photo-induced electron transfer (PET), internal charge transfer (ICT), and fluorescence resonance energy transfer (FRET).[4][5] The performance of these probes is often benchmarked against other analytical methods.
Detection of Metal Ions
1,8-Naphthalimide-based fluorescent probes have demonstrated high sensitivity and selectivity for various metal ions. For instance, a multifunctional probe, TMN, was developed for the detection of Co²⁺, F⁻, and CN⁻, exhibiting a distinct fluorescence quenching response.[1] The table below summarizes its performance in comparison to other reported probes.
| Analyte | Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Quenching Constant (Ksv) (µM⁻¹) | Reference |
| Co²⁺ | TMN | Not Specified | 0.21 | 0.067 | [1] |
| F⁻ | TMN | Not Specified | 0.36 | 0.060 | [1] |
| CN⁻ | TMN | 0-25 | 0.12 | 0.189 | [1] |
Detection of Enzyme Activity
The adaptability of the 1,8-naphthalimide structure has been successfully exploited to create probes for monitoring enzyme activity, a critical aspect of drug discovery and diagnostics.[6] A novel ratiometric fluorescent probe, Ac-DEVD-PABC-Naph, was designed for the detection of caspase-3 activity, an enzyme involved in apoptosis.[7][8][9] Upon cleavage by caspase-3, the probe exhibits a ratiometric change in fluorescence emission.[7][8][9]
| Enzyme | Probe | Key Performance Metric | Value | Reference |
| Caspase-3 | Ac-DEVD-PABC-Naph | Limit of Detection (LOD) | Comparable to other literature probes | [7][8] |
Cross-Validation with Orthogonal Methods
To ensure the reliability of data generated by fluorescent probes, cross-validation with established orthogonal techniques is crucial.[10] These methods rely on different physical or chemical principles to measure the same biological event, thereby increasing confidence in the findings.[10]
| Feature | Fluorescent Probe (Microscopy) | Western Blot | ELISA | Mass Spectrometry | Flow Cytometry |
| Primary Measurement | Spatiotemporal protein dynamics, localization | Protein expression levels (semi-quantitative) | Protein concentration (quantitative) | Protein/metabolite identification and quantification | Per-cell fluorescence intensity |
| Sensitivity | High (single-molecule possible) | Moderate | High | Very High | High |
| Throughput | Low to Moderate | Low | High | Moderate | Very High |
| Spatial Resolution | High | None | None | None | Low |
| Multiplexing | Moderate | Low | Moderate | High | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and inter-laboratory transferability of an analytical method.
General Protocol for 1,8-Naphthalimide Probe-Based Ion Detection
-
Probe Solution Preparation: A stock solution of the 1,8-naphthalimide probe (e.g., TMN) is prepared in an appropriate solvent (e.g., MeCN) at a concentration of 10⁻³ M. A working solution is then prepared by diluting the stock solution to 10⁻⁵ M.[1]
-
Sample Preparation: Solutions of various metal ions are prepared at a concentration of 10⁻² M.
-
Measurement: To 3 mL of the probe's working solution, different volumes of the metal ion solutions are added.
-
Data Acquisition: UV-Vis and fluorescence spectra are recorded. For fluorescence, the excitation wavelength is set based on the probe's absorption maximum (e.g., 396 nm for TMN), and the emission spectrum is recorded.[1]
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the analyte. The limit of detection (LOD) is typically calculated based on a signal-to-noise ratio of 3.
Protocol for Caspase-3 Activity Assay using a Ratiometric Probe
-
Probe and Enzyme Preparation: A stock solution of the Ac-DEVD-PABC-Naph probe is prepared in DMSO. Recombinant human caspase-3 is prepared in an assay buffer.
-
Assay Procedure: The probe is incubated with caspase-3 in the assay buffer at 37°C.
-
Data Acquisition: Fluorescence emission spectra are recorded over time at an excitation wavelength specific to the probe. The ratio of fluorescence intensities at two different emission wavelengths is calculated.
-
Data Analysis: The ratiometric fluorescent response is monitored over time to determine enzyme activity. Kinetic parameters such as Kₘ and kcat can be determined by measuring the initial reaction rates at various substrate concentrations.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental steps can aid in understanding and implementing these analytical methods.
Caption: General mechanism of a 1,8-naphthalimide-based fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. mdpi.com [mdpi.com]
- 6. 1,8-Naphthalimide based fluorescent sensors for enzymes - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 7. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 8. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 1,8-Naphthalimide Isomers for High-Performance OLEDs
The quest for efficient and color-tunable organic light-emitting diodes (OLEDs) has led to the extensive investigation of various organic fluorophores. Among these, 1,8-naphthalimide (B145957) derivatives have emerged as a promising class of materials due to their high photoluminescence quantum yields, excellent thermal and photochemical stability, and the relative ease with which their electronic properties can be tuned through structural modifications.[1][2][3][4] This guide provides a comparative analysis of the performance of different 1,8-naphthalimide isomers, focusing on how substitutions at the C4 and N-imide positions of the naphthalimide core influence their electroluminescent properties.
The versatility of the 1,8-naphthalimide scaffold allows for the rational design of molecules with emission colors spanning the entire visible spectrum, from blue to red.[5][6][7] By introducing electron-donating or electron-withdrawing groups at specific positions, researchers can manipulate the intramolecular charge transfer (ICT) characteristics, which in turn governs the emission wavelength and quantum efficiency.[8] This guide will delve into specific examples from recent literature to illustrate these structure-property relationships and provide a clear comparison of their performance in OLED devices.
Performance Comparison of 1,8-Naphthalimide Derivatives
The following table summarizes the key performance parameters of various 1,8-naphthalimide derivatives, categorized by the substitution pattern. This data, extracted from multiple sources, highlights the impact of molecular design on the resulting OLED device performance.
| Compound/Isomer | Substitution Pattern | Max. Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) | Device Configuration/Host Material | Emission Color | Reference |
| (-)-(R,R)-CAI-DMAC & (+)-(S,S)-CAI-DMAC | Chiral TADF enantiomers | 592 nm | - | 12.4% & 12.3% | - | Orange-Red | [9] |
| Nap1 | D-π-A: 4-(dimethylamino)styryl at C6, n-hexyl at N-imide | 641 nm (in film) | - | - | - | Red | [10] |
| Nap2 | D-π-A: 4-(dimethylamino)styryl at C6, 2,6-di(isopropyl)phenyl at N-imide | - | - | - | - | Red | [10] |
| Nap3 | D-π-A: julolidinyl-vinyl at C6, 2,6-di(isopropyl)phenyl at N-imide | 663 nm (in film) | - | 1.8% | ITO/MoO3/TcTa/CzPhONI:Nap3/TPBI/LiF/Al | Standard Red | [10] |
| NPOX | 4-(2-phenoxy-p-xylene)-N-methyl | 456 nm (in film) | - | - | ITO/PEDOT:PSS/NPOX/Al | Blue | [11] |
| Red Emitter | Donor-acceptor with phenoxazine (B87303) donor | - | up to 77% (in film) | up to 8.2% | - | Red | [12] |
| 5CzBN | Benzonitrile derivative with five carbazoles | - | - | 14.8% | - | Light-Blue | [13] |
| PTQC | Doped in TPBI | 446 nm | - | 1.31% | CuPc/TCTA/PTQC:TPBI/TPBI | Blue | [13] |
Note: The performance data presented here are from different studies and were obtained under varying experimental conditions. Direct comparison should be made with caution. The absence of a value indicates that the data was not reported in the cited source.
Structure-Property Relationships and Molecular Design
The performance of 1,8-naphthalimide-based OLEDs is intrinsically linked to the molecular structure of the emitter. The following diagram illustrates the general principles of how substitutions at different positions on the 1,8-naphthalimide core influence the final device performance.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Donor–acceptor substituted 1,8-naphthalimides: design, synthesis, and structure–property relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Mechanisms of 1,8-Naphthalimide Sensors
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide (B145957) scaffold has emerged as a versatile and powerful tool in the development of fluorescent sensors for a wide array of analytes, including metal ions, anions, and biological macromolecules.[1][2] Their appeal lies in their strong fluorescence, high quantum yields, and the relative ease with which their photophysical properties can be tuned through chemical modification.[1] This guide provides a comparative evaluation of the binding mechanisms of various 1,8-naphthalimide-based sensors, supported by experimental data and detailed protocols to aid in the design and application of these valuable molecular tools.
Signaling Mechanisms of 1,8-Naphthalimide Sensors
The fluorescence of 1,8-naphthalimide derivatives is highly sensitive to their chemical environment and substitution patterns.[3] This sensitivity is the foundation of their use as sensors. The primary signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor unit is linked to the 1,8-naphthalimide fluorophore. In the absence of the target analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to the analyte, the electron-donating ability of the receptor is suppressed, leading to a "turn-on" of fluorescence.[4]
-
Intramolecular Charge Transfer (ICT): The 1,8-naphthalimide core possesses a "push-pull" electronic structure, with an electron-donating group at the C-4 position and the imide group acting as an electron-withdrawing moiety.[4] Binding of an analyte to a receptor attached to the fluorophore can alter the efficiency of this charge transfer, resulting in a change in the fluorescence emission wavelength and/or intensity.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor. The 1,8-naphthalimide can act as either the donor or the acceptor. Binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal.
Comparative Performance of 1,8-Naphthalimide Sensors
The performance of a 1,8-naphthalimide sensor is dictated by its affinity and selectivity for the target analyte, as well as its photophysical properties. The following tables summarize key performance data for a selection of 1,8-naphthalimide sensors designed for different analytes.
Table 1: Performance of 1,8-Naphthalimide Sensors for Metal Cations
| Sensor | Analyte | Binding Stoichiometry (Sensor:Analyte) | Limit of Detection (LOD) | Fluorescence Quantum Yield (Φ_F) (in absence/presence of analyte) | Reference |
| NI-DAT | Hg²⁺ | 2:1 | - | - | [5][6] |
| 3f | Pb²⁺ | - | - | - | [1][7] |
| MFCs 1a-1d | Cu²⁺ | - | - | Quenched by a factor of 12-116 | [8] |
Table 2: Photophysical Properties of Selected 1,8-Naphthalimide Derivatives in Different Solvents
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference |
| M1 | Dioxane | 436 | 533 | 4170 | 0.51 | [9][10] |
| Acetonitrile | 434 | 545 | 4650 | 0.03 | [9][10] | |
| M2 | Dioxane | 406 | 501 | 4660 | 0.63 | [9][10] |
| Acetonitrile | 403 | 525 | 5570 | 0.04 | [9][10] | |
| M3 | Dioxane | 444 | 535 | 3900 | 0.78 | [9][10] |
| Acetonitrile | 442 | 543 | 4280 | 0.75 | [9][10] | |
| 4-PNI | Dioxane | 357 | 417.2 | 3972.7 | 0.92 | [11] |
| Acetonitrile | 365 | 441 | 4734.9 | 0.23 | [11] | |
| NI-DAT | Dioxane | 425 | 511 | 4050 | 0.43 | [5] |
| Acetonitrile | 433 | 539 | 4570 | 0.11 | [5] |
Experimental Protocols
Accurate evaluation of the binding mechanism and performance of 1,8-naphthalimide sensors relies on standardized experimental protocols.
Fluorescence Titration for Binding Affinity Determination
This experiment determines the binding constant (K) between the sensor and the analyte.
Materials:
-
Stock solution of the 1,8-naphthalimide sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solution of the analyte in the same solvent or an aqueous buffer.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the sensor at a fixed concentration (typically in the micromolar range) in a cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate (typically 1-2 minutes) and then record the fluorescence emission spectrum.[12]
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The binding constant (K) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[13]
Job's Plot for Stoichiometry Determination
Job's method of continuous variation is used to determine the binding stoichiometry of the sensor-analyte complex.[14]
Materials:
-
Equimolar stock solutions of the sensor and the analyte.
-
Spectrophotometer or fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the sensor and analyte, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the sensor ranging from 0.1 to 0.9.
-
For each solution, measure the absorbance or fluorescence intensity at the wavelength of maximum change.
-
Plot the absorbance or fluorescence intensity against the mole fraction of the sensor.
-
The mole fraction at which the maximum absorbance or fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[14]
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[15][16]
Materials:
-
Solution of the 1,8-naphthalimide sensor.
-
Solution of a fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of dilute solutions of both the sensor and the standard, with absorbance values at the excitation wavelength typically below 0.1 to avoid inner filter effects.[15]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.
-
The quantum yield of the sensor (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and η_X and η_ST are the refractive indices of the solvents used for the sample and standard.[16]
Visualizing Binding Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in the evaluation of 1,8-naphthalimide sensors.
Caption: Signaling pathway of a "turn-on" PET-based 1,8-naphthalimide sensor.
Caption: Experimental workflow for fluorescence titration to determine binding affinity.
Caption: Experimental workflow for determining binding stoichiometry using Job's plot.
References
- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. mdpi.com [mdpi.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 6. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of Mono- and Di-substituted 1,8-Naphthalimide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1,8-naphthalimide (B145957) and its derivatives represent a versatile scaffold with significant potential in various applications, ranging from fluorescent probes and sensors to anticancer and antibacterial agents. [1][2] The ease of synthesis and the possibility of structural modifications at both the imide nitrogen and the naphthalene (B1677914) core allow for the fine-tuning of their chemical, photophysical, and biological properties.[1][3] This guide provides a comparative analysis of mono- and di-substituted 1,8-naphthalimide derivatives, presenting key experimental data, detailed protocols, and visual workflows to support further research and development.
The unique characteristics of 1,8-naphthalimide derivatives, such as strong fluorescence, large Stokes shifts, high quantum yields, and good photostability, make them ideal candidates for the development of fluorescent materials and biological imaging agents.[1][2] Furthermore, their ability to intercalate with DNA has positioned them as promising molecules in the design of targeted therapeutics, particularly in oncology.[1][4] This comparative guide aims to offer an objective overview of the performance of these derivatives, supported by experimental findings from the scientific literature.
Quantitative Data Summary
The photophysical and biological properties of 1,8-naphthalimide derivatives are highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for a selection of mono- and di-substituted derivatives, providing a basis for comparison.
Table 1: Photophysical Properties of Selected Mono- and Di-substituted 1,8-Naphthalimide Derivatives
| Compound Type | Substituent(s) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Mono-substituted | 4-Amino | 420-445 | 460-538 | 0.2-0.3 | Various | [5] |
| Mono-substituted | 4-(N',N'-dihydroxyethyl)amino | ~415 | ~525 | - | - | [6] |
| Mono-substituted | N-n-butyl-4-[N'-(benzoyl)ethylamino] | ~420 | ~521 | - | EtOH/H₂O | [3][7] |
| Di-substituted | N-n-butyl-4-[N',N'-bis(benzoyl)ethylamino] | ~420 | ~521-529 | - | EtOH/H₂O | [3][7] |
| Mono-substituted | 2-Amino | 420-445 | 420-445 | 0.2-0.3 | Various | [5] |
| Mono-substituted | 3-Amino | 429-564 | 429-564 | Variable | Various | [5] |
Note: The photophysical properties are highly solvent-dependent. The data presented here are representative examples.
Table 2: Biological Activity of Selected 1,8-Naphthalimide Derivatives
| Compound Type | Derivative | Cell Line | Cytotoxicity (IC₅₀, µM) | Biological Effect | Reference |
| Mono-substituted | Amonafide | Various | - | Anticancer | [8][9] |
| Di-substituted | bis-naphthalimide N-mustard | HCT-116 | Lower than Amonafide | Anticancer, DNA cross-linking | [8] |
| Mono-substituted | Naphthalimide-diamine conjugate (7f) | HCT116 | Potent | Anticancer, G2/M phase block | [9] |
| Mono-substituted | Naphthalimide-benzothiazole (4a) | Colon Cancer | 3.715 | Anticancer, Topo-IIα inhibition | [10] |
| Di-substituted | Naphthalimide-benzothiazole (4b) | Colon Cancer | 3.467 | Anticancer, Topo-IIα inhibition | [10] |
| Mono-substituted | Naphthalimide hydrazide (5b, 5c, 5d) | A. baumannii | MIC: 0.5-1 µg/mL | Antibacterial | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments commonly employed in the study of 1,8-naphthalimide derivatives.
General Synthesis of 4-Substituted N-alkyl-1,8-naphthalimides
A common synthetic route involves a multi-step process starting from 4-bromo-1,8-naphthalic anhydride (B1165640).[6][7]
-
Imidation: 4-Bromo-1,8-naphthalic anhydride is reacted with a primary amine (e.g., n-butylamine) in a suitable solvent like ethanol (B145695) or DMF and heated to afford the corresponding N-alkyl-4-bromo-1,8-naphthalimide.[3][6][7]
-
Nucleophilic Substitution: The bromo-derivative then undergoes nucleophilic substitution with a desired amine (e.g., diethanolamine) to introduce a functional group at the C-4 position.[6][7]
-
Acylation (for di-substituted derivatives): The product from the previous step can be further reacted with an acylating agent (e.g., benzoyl chloride) in the presence of a base like triethylamine (B128534) (TEA) to yield mono- and di-substituted ester derivatives.[6][7] The molar ratio of the reactants can be adjusted to favor either mono- or di-substitution.[7][12]
-
Purification: The final products are typically purified by column chromatography on silica (B1680970) gel.[6]
-
Characterization: The structures of the synthesized compounds are confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), as well as elemental analysis.[6][7][13]
Determination of Photophysical Properties
The absorption and fluorescence characteristics of the synthesized derivatives are fundamental to understanding their potential as optical materials.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.[14][15]
-
Fluorescence Spectroscopy: Emission spectra are recorded on a fluorescence spectrometer. The excitation wavelength is typically set at the absorption maximum of the compound.[14][15]
-
Fluorescence Quantum Yield (Φ_F) Measurement: Quantum yields are determined using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene.[14][16] The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) where Φ_F is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][11][17]
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][17]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,8-naphthalimide derivatives and incubated for a specified period (e.g., 48 or 72 hours).[8][10] A positive control (e.g., amonafide, doxorubicin) and a negative control (vehicle, e.g., DMSO) are included.[8][11]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.[17]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).[17]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can significantly aid in understanding complex processes. The following diagrams were generated using the DOT language.
Caption: General experimental workflow for the synthesis and evaluation of 1,8-naphthalimide derivatives.
Caption: Proposed anticancer mechanism of action for some 1,8-naphthalimide derivatives.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,8-Naphthalic Anhydride: A Guide for Laboratory Professionals
Providing critical safety and operational intelligence, this document outlines the essential procedures for the proper disposal of 1,8-Naphthalic anhydride (B1165640), ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a step-by-step protocol for managing 1,8-Naphthalic anhydride waste, from immediate spill response to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure risks. This compound is known to cause skin, eye, and respiratory tract irritation.[1][2][3] It is also sensitive to moisture.[1][3]
Key Safety & Handling Summary
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[1][4] In case of inadequate ventilation, use a NIOSH-approved respirator.[1][2] | To prevent skin, eye, and respiratory irritation.[1][2][3] |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4] Ensure eyewash stations and safety showers are readily accessible.[1][3] | To minimize inhalation of dust and fumes.[1][4] |
| Handling Procedures | Avoid generating dust.[1][4] Wash hands thoroughly after handling.[1] Keep the container tightly closed when not in use.[1][5] | To prevent accidental ingestion, inhalation, or contact. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][3][5] Keep protected from moisture.[1][3] | To maintain chemical stability and prevent hazardous reactions.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][6]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials from spills, in a suitable, clean, dry, and properly labeled, closed container.[1][2][4]
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
2. Spill and Leak Cleanup:
-
In the event of a spill, immediately clean it up, observing all personal protective equipment precautions.[1]
-
For minor spills, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[1][5][7]
-
For major spills, evacuate the area and alert the appropriate emergency response team.[7]
-
Contain the spill using sand, earth, or vermiculite.[7]
3. Final Disposal Methods:
-
The recommended method of disposal is through a licensed chemical destruction plant via controlled incineration, potentially with flue gas scrubbing.[4]
-
Alternatively, the waste may be buried in an authorized landfill, as per guidance from the State Land Waste Management Authority.[7]
-
Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or feed.[4]
4. Contaminated Packaging:
-
Containers that held this compound should be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Guide to Handling 1,8-Naphthalic Anhydride in a Laboratory Setting
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 1,8-Naphthalic anhydride (B1165640). Following these procedures is critical for ensuring personal safety and regulatory compliance.
Chemical Identifier:
-
Name: 1,8-Naphthalic anhydride
-
Synonyms: Naphthalic acid anhydride; 1,8-Naphthalic acid anhydride; 1H,3H-Naphtho(1,8-CD)pyran-1,3-dione
-
CAS Number: 81-84-5
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a tan powder that can cause skin, eye, and respiratory tract irritation.[1][2][3][4] It is also moisture-sensitive.[1][2][3] The toxicological properties of this substance have not been fully investigated.[1] Therefore, caution and strict adherence to safety protocols are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][5] A face shield should be worn if there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[4][5] |
| Body | A lab coat or chemical-resistant apron.[1][5] |
| Respiratory | A NIOSH-approved respirator may be required if working in a poorly ventilated area or if dust is generated.[1][4] Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
This section details the standard operating procedure (SOP) for handling this compound in a laboratory environment.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Prepare your designated work area in a chemical fume hood to minimize inhalation exposure.
-
Assemble all necessary equipment and materials, including a labeled waste container.
-
Put on all required PPE as specified in the table above.
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation and accumulation.[1][6]
-
This substance is moisture-sensitive; store it in a cool, dry, well-ventilated area away from water, moist air, and steam.[1][2][3][6]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]
3. Decontamination and Cleanup:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and then with soap and water after completing your work.
-
In case of a spill, immediately alert others in the area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1] Ventilate the area well.
-
For larger spills, evacuate the area and contact your institution's EHS office.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under U.S. EPA guidelines (40 CFR Parts 261.3) or other local regulations.[2]
-
This compound is not listed as a P-series or U-series hazardous waste under RCRA.[2] However, it is essential to evaluate if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Disposal Procedures:
-
Solid Waste:
-
Collect all unused this compound and grossly contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed, and compatible waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Contaminated Labware:
-
Decontaminate reusable labware by rinsing with an appropriate solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
-
Disposal Method:
Quantitative Data Summary
| Property | Value |
| Appearance | Tan powder[1] |
| Molecular Formula | C12H6O3 |
| Molecular Weight | 198.17 g/mol |
| Melting Point | 269 - 269 °C / 516.2 - 516.2 °F[2] |
| Flash Point | 272 °C / 521.6 °F[2] |
| Autoignition Temperature | 625 °C / 1,157 °F[1] |
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
